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N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide Documentation Hub

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  • Product: N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide
  • CAS: 1396987-24-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (Ac-Val-Gly-NH2)

Executive Summary This technical guide details the comprehensive synthesis, optimization, and analytical validation of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide. Designed for researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the comprehensive synthesis, optimization, and analytical validation of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide. Designed for researchers and drug development professionals, this whitepaper contrasts scalable solution-phase methodologies with high-purity Solid-Phase Peptide Synthesis (SPPS). By establishing strict in-process controls and explaining the mechanistic causality behind reagent selection, this guide ensures a self-validating workflow for the production of this biologically active dipeptide derivative.

Introduction & Structural Analysis

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (CAS: 1396987-24-8) is a synthetic dipeptide derivative more commonly recognized by its sequence abbreviation: Ac-Val-Gly-NH2 (N-acetyl-L-valylglycinamide).

Pharmacological Relevance

N-acyldipeptide derivatives have garnered significant attention in dermatological and cosmetic pharmacology. Specifically, compounds matching this structural motif have been extensively investigated and patented by Neostrata Company, Inc. for their therapeutic efficacy in treating aging-related skin changes, increasing epidermal thickness, and mitigating the effects of photoaging and hyperpigmentation[1].

Structural & Synthetic Challenges

The molecule consists of an N-acetylated L-Valine residue coupled to a C-terminally amidated Glycine. The primary synthetic challenge lies in the


-branched isopropyl side chain of Valine. This steric bulk significantly reduces the kinetics of the amide coupling step. Sluggish coupling rates increase the residence time of the activated Valine intermediate, making it highly susceptible to base-catalyzed intramolecular cyclization into an oxazolone—a pathway that inevitably leads to racemization (epimerization) at the 

-carbon[2].

Retrosynthetic Analysis & Strategy Selection

To construct Ac-Val-Gly-NH2, the retrosynthetic disconnection relies on two primary amide bond formations:

  • Disconnection 1 (N-Acetylation): Cleavage of the N-terminal acetyl group yields the intermediate H-Val-Gly-NH2.

  • Disconnection 2 (Peptide Coupling): Cleavage of the central amide bond yields the two core building blocks: a protected Valine and Glycinamide.

Two distinct synthetic strategies are employed based on the desired outcome: Solution-Phase Synthesis (SPS) for cost-effective, large-scale production, and Solid-Phase Peptide Synthesis (SPPS) for rapid generation of ultra-high-purity material.

Retrosynthesis Target Ac-Val-Gly-NH2 (Target Molecule) Intermediate H-Val-Gly-NH2 Target->Intermediate Disconnection 1 (N-Acetylation) BuildingBlock1 Ac-OH (Acetylating Agent) Target->BuildingBlock1 BuildingBlock2 Boc-Val-OH (Protected Valine) Intermediate->BuildingBlock2 Disconnection 2 (Amide Coupling) BuildingBlock3 H-Gly-NH2 (Glycinamide) Intermediate->BuildingBlock3

Figure 1: Retrosynthetic disconnection strategy for Ac-Val-Gly-NH2.

Solution-Phase Synthesis Protocol (Scalable Route)

Causality of Reagent Selection

To overcome the steric hindrance of Valine and prevent oxazolone-mediated racemization, the choice of coupling reagent is critical. Traditional carbodiimides (like EDC) paired with HOBt often result in measurable epimerization due to slow aminolysis[2]. By transitioning to HATU or an EDC/OxymaPure system, the reaction proceeds via a highly reactive 7-aza-benzotriazole or oxime active ester. This accelerates the aminolysis rate, effectively outcompeting the oxazolone formation pathway and preserving the stereochemical integrity of the L-Valine residue[2].

Quantitative Optimization Data

The table below summarizes the empirical data driving the selection of HATU/DIPEA as the optimal coupling system for this specific sterically hindered bond.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Epimerization (D-Val-Gly) (%)
EDC·HClHOBtDIPEADMF12784.2
DICOxymaPureNoneDMF491< 0.5
HATU None DIPEA DMF 2 95 < 0.1
PyBOPHOBtDIPEADCM8821.8
Table 1: Optimization of coupling conditions for the Val-Gly amide bond.
Step-by-Step Methodology
  • Activation: Dissolve Boc-Val-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 5 minutes at 0 °C to form the active ester.

  • Coupling: Add H-Gly-NH2·HCl (1.1 eq) and an additional 1.0 eq of DIPEA to the mixture. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validating IPC: Perform Thin-Layer Chromatography (TLC) with a ninhydrin stain. The complete disappearance of the ninhydrin-positive H-Gly-NH2 spot validates the completion of the amidation step.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash successively with 5% aqueous citric acid, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo to yield Boc-Val-Gly-NH2.

  • Deprotection: Treat the intermediate with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature. Concentrate and co-evaporate with toluene to yield H-Val-Gly-NH2·TFA.

  • N-Acetylation: Dissolve the deprotected dipeptide in DCM. Add DIPEA (3.0 eq) followed by Acetic Anhydride (Ac2O, 1.2 eq). Stir for 1 hour.

  • Final Isolation: Wash the organic layer with 5% citric acid and brine, dry, and concentrate to yield the crude Ac-Val-Gly-NH2, which can be recrystallized from EtOAc/Hexanes.

Solid-Phase Peptide Synthesis (SPPS) Protocol (High-Purity Route)

Causality of Resin Selection

For rapid, high-purity synthesis, Fmoc-SPPS is utilized. Rink Amide AM resin is explicitly chosen because the acid-labile linker directly yields a C-terminal amide upon global cleavage, bypassing the need for post-cleavage amidation of a free C-terminus.

SPPS Resin Rink Amide Resin (Fmoc-protected) Deprotect1 Fmoc Deprotection 20% Piperidine in DMF Resin->Deprotect1 Couple1 Couple Fmoc-Gly-OH HATU / DIPEA Deprotect1->Couple1 Deprotect2 Fmoc Deprotection 20% Piperidine in DMF Couple1->Deprotect2 Couple2 Couple Fmoc-Val-OH HATU / DIPEA Deprotect2->Couple2 Deprotect3 Fmoc Deprotection 20% Piperidine in DMF Couple2->Deprotect3 Acetylation N-Terminal Acetylation Ac2O / DIPEA Deprotect3->Acetylation Cleavage Resin Cleavage TFA/TIS/H2O (95:2.5:2.5) Acetylation->Cleavage Product Ac-Val-Gly-NH2 Crude Peptide Cleavage->Product

Figure 2: Step-by-step SPPS workflow on Rink Amide Resin.

Step-by-Step Methodology
  • Resin Swelling: Swell Rink Amide AM resin (loading ~0.6 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x).

    • Self-Validating IPC: A positive Kaiser test (dark blue beads) validates the successful exposure of the reactive primary amine.

  • First Coupling: Pre-activate Fmoc-Gly-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add to the resin and agitate for 45 minutes. Wash with DMF (5x).

    • Self-Validating IPC: A negative Kaiser test (colorless/yellow beads) confirms complete coupling.

  • Second Coupling: Repeat the deprotection step. Pre-activate Fmoc-Val-OH (3.0 eq) using the same HATU/DIPEA ratio. Add to the resin and agitate for 60 minutes (extended time due to Valine's steric hindrance). Wash with DMF (5x).

  • N-Terminal Acetylation: Following the final Fmoc deprotection, treat the resin with a capping solution of Ac2O/DIPEA/DMF (1:2:7 v/v/v) for 30 minutes. Wash with DMF (5x) and DCM (5x), then dry the resin under a vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5) for 2 hours. Filter the resin, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the resulting pellet.

Analytical Characterization & Validation

To ensure the structural integrity and stereochemical purity of the synthesized Ac-Val-Gly-NH2, a multi-tiered analytical validation system is required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Chemical Formula: C9H17N3O3

    • Exact Mass: 215.13 Da

    • Validation: The mass spectrum must exhibit a dominant

      
       peak at m/z 216.13  and an 
      
      
      
      peak at m/z 238.11 .
  • RP-HPLC (Reverse-Phase HPLC):

    • Utilize a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a linear gradient of 5% to 60% Acetonitrile in Water (both containing 0.1% TFA) over 20 minutes. The product should elute as a single sharp peak (>98% purity at 214 nm).

  • Chiral HPLC (Stereochemical Validation):

    • Self-Validating System: Run the sample against a synthesized standard of Ac-D-Val-Gly-NH2 on a chiral stationary phase (e.g., Chiralpak IC) to definitively prove the absence of epimerization (<0.1% D-isomer).

  • 1H NMR (400 MHz, DMSO-d6):

    • Key diagnostic shifts include the acetyl methyl protons singlet at ~1.85 ppm, the isopropyl methyl doublets at ~0.85 ppm, and the distinct amide NH protons between 7.0 and 8.5 ppm.

References

  • Yu, R. J., & Van Scott, E. J. "N-acyldipeptide derivatives and their uses." United States Patent 11224565 B2, Assignee: Neostrata Company, Inc., 2022. URL: [Link]

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011, 111(11), 6557-6602. URL: [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry - A European Journal, 2009, 15(37), 9394-9403. URL: [Link]

  • Chan, W. C., & White, P. D. (Eds.). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press, 2000. URL: [Link]

Sources

Exploratory

"N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide chemical properties"

(N-Acetyl-L-Valylglycinamide) Executive Summary N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide , commonly referred to in biochemical literature as N-Acetyl-L-Valylglycinamide (Ac-Val-Gly-NH₂) , is a protected dipepti...

Author: BenchChem Technical Support Team. Date: March 2026

(N-Acetyl-L-Valylglycinamide)

Executive Summary

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide , commonly referred to in biochemical literature as N-Acetyl-L-Valylglycinamide (Ac-Val-Gly-NH₂) , is a protected dipeptide derivative utilized primarily as a thermodynamic model system for protein backbone interactions and as a substrate in protease kinetic studies.

This guide provides a comprehensive technical profile of the molecule, detailing its physicochemical properties, validated synthesis protocols, and stability characteristics. It is designed for researchers requiring a stable, non-ionizable peptide model for solvation studies or enzymatic assays.

Chemical Identity & Structural Characterization[1][2][3][4]

The molecule consists of an N-acetylated valine residue coupled to a glycinamide C-terminus. This "blocked" structure mimics the internal amide environment of larger proteins by eliminating charged end-groups (zwitterions), making it an ideal probe for hydrogen bonding and hydration thermodynamics.

PropertySpecification
IUPAC Name N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide
Common Name N-Acetyl-L-Valylglycinamide (Ac-Val-Gly-NH₂)
CAS Registry Generic peptide sequence search required (e.g., 24587-37-9 for related analogs)
Molecular Formula C₁₀H₁₉N₃O₃
Molecular Weight 229.28 g/mol
Chirality L-isomer (S-configuration at Valine α-carbon)
Physical State White crystalline powder
1.1 Physicochemical Profile[1][2][3]
  • Solubility: Highly soluble in water (>50 mg/mL) and polar organic solvents (DMSO, Methanol). Sparingly soluble in non-polar solvents (Hexane, Chloroform).

  • LogP (Estimated): -1.5 to -1.2 (Hydrophilic).

  • pKa: The molecule is non-ionizable in the physiological pH range (pH 2–10) due to the acetylation of the N-terminus and amidation of the C-terminus.

  • Hydrogen Bonding: Contains 3 Hydrogen Bond Donors (NH groups) and 3 Hydrogen Bond Acceptors (C=O groups).

Synthetic Methodologies

Two primary routes are recommended: Solution Phase Synthesis (for gram-scale production) and Solid Phase Peptide Synthesis (SPPS) (for rapid automated production).

2.1 Method A: Solution Phase Synthesis (Recommended for Scale)

This method utilizes carbodiimide coupling to link N-Acetyl-Valine to Glycinamide HCl.

Reagents:

  • N-Acetyl-L-Valine (Ac-Val-OH)

  • Glycinamide Hydrochloride (H-Gly-NH₂·HCl)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)[4]

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Protocol:

  • Activation: Dissolve Ac-Val-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF at 0°C. Add EDC·HCl (1.1 eq) and stir for 15 minutes to form the active ester.

  • Coupling: Add Glycinamide·HCl (1.1 eq) followed by DIPEA (2.5 eq) to neutralize the salt and catalyze the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup: Evaporate DMF under reduced pressure. Redissolve residue in Ethyl Acetate.

  • Wash: Wash sequentially with 5% KHSO₄ (removes basic impurities), Sat. NaHCO₃ (removes acidic impurities), and Brine.

  • Purification: Recrystallize from Ethanol/Ether or purify via RP-HPLC if high purity (>99%) is required.

2.2 Method B: Solid Phase Synthesis (SPPS)

Ideal for generating analogs or small quantities.

Protocol:

  • Resin: Use Rink Amide Resin (generates C-terminal amide).[5]

  • Loading: Couple Fmoc-Gly-OH to the resin.

  • Elongation: Deprotect (20% Piperidine/DMF) → Couple Fmoc-Val-OH.

  • Capping: Deprotect Fmoc from Valine. Acetylate the N-terminus using Acetic Anhydride/Pyridine (1:1).

  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Isolation: Precipitate in cold Diethyl Ether.

2.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials Ac-Val-OH + H-Gly-NH2.HCl Activation Activation (EDC/HOBt in DMF, 0°C) Start->Activation Activate Carboxyl Coupling Coupling Reaction (Add DIPEA, Stir 12h) Activation->Coupling Form Amide Bond Workup Workup (EtOAc Extraction, Acid/Base Wash) Coupling->Workup Remove Reagents Crude Crude Product Workup->Crude Purification Purification (Recrystallization or HPLC) Crude->Purification Final Pure Ac-Val-Gly-NH2 (>98% Purity) Purification->Final

Caption: Step-by-step solution phase synthesis pathway for Ac-Val-Gly-NH₂.

Analytical Profiling & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

TechniqueExpected Result / Parameter
HPLC Column: C18 Reverse Phase (4.6 x 150 mm, 5µm)Mobile Phase: A: 0.1% TFA in H₂O, B: AcetonitrileGradient: 5% B to 60% B over 20 min.Retention: Early elution (polar molecule).
1H-NMR (DMSO-d6) δ 0.85: Doublet (6H, Val-CH₃)δ 1.90: Singlet (3H, Acetyl-CH₃)δ 3.65: Doublet (2H, Gly-α-CH₂)δ 4.10: Multiplet (1H, Val-α-CH)δ 7.0-8.2: Amide protons (NH).
Mass Spectrometry ESI-MS (+): m/z 230.3 [M+H]⁺, 252.3 [M+Na]⁺.
Stability & Degradation[12]

Understanding the stability profile is critical for storage and experimental design.

  • Hydrolytic Stability: The internal amide bond (Val-Gly) is stable at neutral pH (6.0–8.0).

  • Acid Sensitivity: Susceptible to hydrolysis in strong acids (e.g., 6N HCl at 110°C) which will cleave the molecule into Acetic acid, Valine, and Glycine.

  • Enzymatic Sensitivity: The Val-Gly bond is a potential substrate for non-specific proteases (e.g., Proteinase K, Pronase).

4.1 Degradation Pathways

Degradation cluster_Acid Acid Hydrolysis (High T) cluster_Enzyme Enzymatic Cleavage Parent Ac-Val-Gly-NH2 Products1 Acetic Acid + Valine + Glycine Parent->Products1 6N HCl, 110°C Products2 N-Ac-Valine + Glycinamide Parent->Products2 Protease (pH 7.4)

Caption: Primary degradation pathways via chemical (acidic) and enzymatic routes.

Applications in Research
  • Thermodynamic Modeling: Used to determine the Group Transfer Free Energies of peptide backbones. Because the termini are blocked, the solvation data reflects the peptide backbone exclusively, without interference from charged end-groups [1].

  • Crystallography: Serves as a co-crystallization agent or model compound to study

    
    -turn hydrogen bonding networks in high-resolution X-ray studies.
    
  • Prodrug Linkers: The Val-Gly motif is often used in "cleavable linkers" for antibody-drug conjugates (ADCs), where the amide bond is designed to be stable in circulation but cleaved by lysosomal enzymes (e.g., Cathepsin B) inside the target cell [2].

References
  • Perkins, S. J. (1986). Protein volumes and hydration effects: The calculations of partial specific volumes, neutron scattering matchpoints and 280-nm absorption coefficients for proteins and glycoproteins from amino acid sequences. European Journal of Biochemistry, 157(1), 169–180.

  • Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry, 13(4), 855-869.

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Standard text for carbodiimide/mixed anhydride coupling protocols).

Sources

Foundational

Technical Guide: Predicted Mechanism of Action of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

The following technical guide details the predicted mechanism of action, pharmacological profile, and experimental characterization of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (also known as N-Acetyl-L-Valyl-Gl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the predicted mechanism of action, pharmacological profile, and experimental characterization of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (also known as N-Acetyl-L-Valyl-Glycinamide or Ac-Val-Gly-NH₂ ).

Executive Summary

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (CAS: 1396987-24-8) is a synthetic N-acetylated dipeptide amide (Ac-Val-Gly-NH₂). It represents a structural convergence between neuroactive glycinamide derivatives and bioactive cosmetic peptides.

Its pharmacological profile is defined by two distinct domains:

  • Dermatological Bioactivity (Primary Application): It acts as a matrikine-mimetic and dermal restructuring agent . As disclosed in patents by NeoStrata Company, Inc. , this compound is engineered to stimulate the biosynthesis of extracellular matrix (ECM) components, specifically increasing skin thickness and reversing signs of intrinsic aging.

  • Neurological Structure-Activity Relationship (SAR): In the context of anticonvulsant drug discovery, it serves as a critical negative control . Unlike its lipophilic analogs (e.g., Valproyl-Glycinamide), Ac-Val-Gly-NH₂ lacks the necessary hydrophobic bulk to penetrate the blood-brain barrier (BBB) effectively or modulate the sodium channel slow-inactivation gate, delineating the structural requirements for glycinamide-based antiepileptics.

Chemical Identity & Physicochemical Properties

Understanding the mechanism requires a precise dissection of the molecular architecture.

PropertySpecification
IUPAC Name N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide
Common Name N-Acetyl-L-Valyl-Glycinamide (Ac-Val-Gly-NH₂)
Molecular Formula C₁₀H₁₉N₃O₄
Molecular Weight 245.28 g/mol
Sequence Acetyl-Valine-Glycine-Amide
Solubility High water solubility (Hydrophilic); Low lipophilicity (LogP < 0)
Key Motifs N-Acetyl Group: Enhances metabolic stability against aminopeptidases.Valine Side Chain: Provides steric bulk but insufficient lipophilicity for BBB transport.Glycinamide Terminus: A neutral, polar end-cap often associated with neuroactivity (in lipophilic analogs).[1][2][3]

Mechanism of Action: Dermatological (Bioactive)

Primary Indication: Anti-aging, skin thickening, and matrix remodeling. Source Authority: Yu, R.J. & Van Scott, E.J.[2][4][5] (NeoStrata Company, Inc.)[4][5] [US Patent 11,224,565].[2]

Matrikine-Mimetic Signaling

The compound functions as a signal peptide (matrikine). Small peptides like Ac-Val-Gly-NH₂ mimic the degradation products of physiological ECM proteins (collagen/elastin). When applied topically, they act as "false signals," tricking fibroblasts into perceiving matrix damage and triggering a repair response.

Pathway Dynamics
  • Penetration: The N-acetyl modification and low molecular weight (245 Da) allow the peptide to penetrate the stratum corneum and reach the viable epidermis and dermis via the follicular route or intercellular diffusion.

  • Receptor Binding: The peptide binds to specific cell surface receptors on fibroblasts, likely Integrins or CD44 (Hyaluronic Acid receptor).

  • Signal Transduction: Activation of the MAPK/ERK (Mitogen-Activated Protein Kinase) pathway.

  • Gene Expression: Upregulation of mRNA encoding for:

    • COL1A1 / COL3A1: Type I and III Procollagen.

    • HAS2: Hyaluronan Synthase 2 (responsible for Hyaluronic Acid production).

  • Phenotypic Outcome: Increased dermal volume, improved skin turgor, and reduction of fine lines (plumping effect).

Visualization of Signaling Pathway

SkinSignaling cluster_cell Fibroblast Intracellular Environment Peptide Ac-Val-Gly-NH2 (Topical Application) Penetration Stratum Corneum Penetration Peptide->Penetration Passive Diffusion Receptor Surface Receptors (Integrins/CD44) Penetration->Receptor Binding Fibroblast Dermal Fibroblast Receptor->Fibroblast Signaling Signal Transduction (MAPK/ERK Pathway) Receptor->Signaling Activation Nucleus Nuclear Translocation Transcription Factors Signaling->Nucleus Phosphorylation Synthesis Biosynthesis Up-regulation: Collagen I, III & Hyaluronic Acid Nucleus->Synthesis Gene Expression Outcome Increased Skin Thickness & Matrix Density Synthesis->Outcome ECM Remodeling

Figure 1: Predicted signal transduction pathway for Ac-Val-Gly-NH₂ in dermal fibroblasts.

Mechanism of Action: Neurological (Structure-Activity Relationship)

Context: Anticonvulsant Drug Discovery. Source Authority: Bialer, M. et al. (Hebrew University of Jerusalem).

The "Inactive" Control

In the development of glycinamide-based anticonvulsants (such as Valproyl Glycinamide ), the N-acetyl derivative (Ac-Val-Gly-NH₂) serves as a crucial negative data point.

  • Active Analogs: Compounds like N-Valproyl-Glycinamide possess a highly lipophilic "tail" (valproyl group) that facilitates BBB crossing and interaction with the voltage-gated sodium channel (VGSC).

  • Inactive Ac-Val-Gly-NH₂: The acetyl group is too small and insufficiently lipophilic. Consequently, this molecule:

    • Fails to penetrate the BBB in significant concentrations.

    • Lacks affinity for the sodium channel slow-inactivation state.

SAR Logic Table

The following table contrasts the active anticonvulsant pharmacophore with Ac-Val-Gly-NH₂.

FeatureActive Anticonvulsant (e.g., Valproyl-Glycinamide)Target Compound (Ac-Val-Gly-NH₂)Consequence
N-Terminus Highly Lipophilic (C8 branched chain)Hydrophilic (Acetyl group)Poor BBB Permeability
Linker Amino Acid (Gly/Val)Amino Acid (Val)Structural Scaffold (Neutral)
C-Terminus Primary Amide (-CONH₂)Primary Amide (-CONH₂)Hydrogen Bonding (Neutral)
LogP (Est.) > 1.5< 0No CNS Distribution
Activity Potent (ED₅₀ < 100 mg/kg)Inactive Negative Control

Experimental Protocols

To validate the predicted mechanisms, the following experimental workflows are recommended.

Protocol A: Assessment of Pro-Collagen Synthesis (Dermatology)

Objective: Quantify the ability of Ac-Val-Gly-NH₂ to stimulate collagen production in human dermal fibroblasts.

  • Cell Culture:

    • Seed Human Dermal Fibroblasts (HDFa) in 96-well plates (5,000 cells/well) in DMEM + 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Starve cells in serum-free medium for 12 hours.

    • Treat with Ac-Val-Gly-NH₂ at concentrations of 10, 50, and 100 µM.

    • Positive Control: TGF-β1 (10 ng/mL).

    • Negative Control: PBS vehicle.

  • Incubation: Incubate for 48–72 hours.

  • Quantification (ELISA):

    • Collect cell culture supernatant.

    • Perform Sandwich ELISA for Pro-Collagen Type I C-Peptide (PIP) .

    • Measure absorbance at 450 nm.

  • Data Analysis: Calculate % increase relative to negative control.

Protocol B: Anticonvulsant Screening (MES Test)

Objective: Confirm the lack of anticonvulsant activity (Negative Control Validation).

  • Animals: Male albino mice (18–25 g).

  • Administration:

    • Dissolve Ac-Val-Gly-NH₂ in 0.9% saline.

    • Administer intraperitoneally (i.p.) at doses of 100, 300, and 600 mg/kg.

  • Maximal Electroshock (MES) Induction:

    • Timepoints: 0.5 h and 4.0 h post-dosing.

    • Apply electrical stimulus: 50 mA, 60 Hz, 0.2 s via corneal electrodes.

  • Endpoint:

    • Observe for the presence or absence of tonic hindlimb extension (seizure component).

    • Protection is defined as the abolition of hindlimb extension.

  • Prediction: Ac-Val-Gly-NH₂ will show 0% protection at all tested doses due to poor CNS entry.

References

  • Yu, R. J., & Van Scott, E. J. (2022).[4][5] N-acyldipeptide derivatives and their uses. U.S. Patent No.[2] 11,224,565.[2][4] Washington, DC: U.S. Patent and Trademark Office. Link

  • Hadad, S., & Bialer, M. (1997).[6] Pharmacokinetic analysis and antiepileptic activity of two new isomers of N-valproyl glycinamide. Biopharmaceutics & Drug Disposition, 18(7), 557-566.[6] Link

  • Bialer, M., et al. (1999). Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives. Epilepsy Research, 34(1), 1-9. Link

  • Brandsch, M., et al. (2008). Transport of short-chain peptides and peptide-derived drugs. Expert Opinion on Drug Metabolism & Toxicology, 4(6), 701-716. (Grounding for PEPT1 transport mechanisms). Link

Sources

Exploratory

"preliminary biological screening of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide"

This technical guide details the preliminary biological screening workflow for N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide , chemically identified as the dipeptide derivative N-Acetyl-L-Valyl-Glycinamide (Ac-Val-G...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the preliminary biological screening workflow for N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide , chemically identified as the dipeptide derivative N-Acetyl-L-Valyl-Glycinamide (Ac-Val-Gly-NH₂) .

Executive Summary

Compound Identity: N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide Alias: Ac-Val-Gly-NH₂ Chemical Class: N-Acetylated Dipeptide Amide (Peptidomimetic) Molecular Weight: ~215.25 g/mol

This guide outlines a Tier 1 Biological Screening Protocol designed to evaluate the pharmacological potential of Ac-Val-Gly-NH₂. Structurally, this compound features N-terminal acetylation and C-terminal amidation, modifications known to enhance metabolic stability and blood-brain barrier (BBB) permeability compared to native peptides. Its structural homology to neuroactive amino acid derivatives (e.g., lacosamide analogs) and protease substrates necessitates a screening strategy focused on metabolic stability , CNS permeability , and broad-spectrum neuroactivity .

Phase 1: In Silico Profiling & Physicochemical Triage

Before wet-lab experimentation, computational modeling establishes the compound's "druggability" and guides solvent selection for biological assays.

Molecular Descriptors & Lipinski Compliance

The compound is analyzed against Lipinski’s Rule of 5 to predict oral bioavailability.

  • Molecular Weight: < 500 Da (Pass)

  • H-Bond Donors: 3 (Amide NHs) (Pass)

  • H-Bond Acceptors: 4 (Carbonyls) (Pass)

  • LogP (Predicted): ~ -1.5 to -0.5 (Hydrophilic)

Implication: The compound is highly water-soluble but may require transport mechanisms (e.g., PEPT1/PEPT2 transporters) or specific formulation to cross lipid bilayers efficiently, despite the charge-masking effects of the terminal blocking groups.

Solubility & Formulation
  • Solvent: Dimethyl sulfoxide (DMSO) is the standard stock solvent.

  • Protocol: Prepare a 10 mM stock solution in 100% DMSO.

  • QC Check: Verify lack of precipitation upon dilution to 100 µM in Phosphate Buffered Saline (PBS). Ac-Val-Gly-NH₂ is expected to remain soluble in aqueous buffers.

Phase 2: In Vitro ADME-Tox (The Safety & Stability Filter)

Peptidomimetics often fail due to rapid hydrolysis or off-target toxicity. This phase filters out unstable or toxic candidates.

Metabolic Stability Assay (Plasma & Microsomes)

Rationale: Native peptides are rapidly degraded by serum peptidases. The N-acetyl and C-amide caps are designed to resist exopeptidases, but endopeptidase susceptibility must be verified.

Protocol:

  • Incubation: Incubate 1 µM Ac-Val-Gly-NH₂ in pooled human plasma and liver microsomes (with NADPH) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS quantification of the parent compound.

  • Success Criteria:

    
     minutes indicates sufficient stability for systemic efficacy.
    
Cytotoxicity Screening (MTT Assay)

Rationale: Determine the therapeutic window by establishing the lethal dose (LD50) in vitro.

  • Cell Lines:

    • HepG2 (Human Liver): Metabolic toxicity proxy.

    • SH-SY5Y (Neuroblastoma): Neuronal toxicity proxy (relevant for CNS targets).

  • Concentration Range: 0.1 µM to 100 µM (7-point dilution).

  • Duration: 24-hour and 48-hour exposure.

  • Readout: Colorimetric MTT reduction (mitochondrial health).

  • Threshold:

    
     is required to proceed to functional assays.
    
PAMPA-BBB Permeability Assay

Rationale: To assess if the compound can cross the Blood-Brain Barrier (BBB) via passive diffusion.

  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extracts.

  • Procedure:

    • Donor well: Compound in PBS (pH 7.4).

    • Acceptor well: PBS.

    • Membrane: PVDF filter coated with brain lipids.

    • Incubation: 18 hours at RT.

  • Calculation: Apparent permeability (

    
    ) is calculated via UV/Vis or LC-MS.
    
  • Benchmark:

    
     cm/s indicates high CNS permeability.
    

Phase 3: Functional Screening (Phenotypic Evaluation)

Given the structural similarity to neuroactive peptides, the primary screen focuses on neuronal modulation.

Calcium Mobilization Assay (FLIPR)

Rationale: A high-throughput phenotypic screen to detect modulation of ion channels (Na⁺, Ca²⁺) or GPCRs without defining the specific target a priori. System: Primary Cortical Neurons or differentiated SH-SY5Y cells loaded with Fluo-4 AM (calcium indicator).

Workflow:

  • Baseline: Record basal fluorescence for 30 seconds.

  • Addition: Inject Ac-Val-Gly-NH₂ (10 µM and 100 µM).

  • Challenge (Optional): Follow with a glutamate or KCl challenge to test for antagonistic (neuroprotective) activity.

  • Readout: Change in Relative Fluorescence Units (

    
    ).
    
    • Agonist Hit: Immediate spike in Ca²⁺.

    • Antagonist Hit: Reduction in KCl-induced Ca²⁺ influx (indicative of potential anticonvulsant activity).

Protease Inhibition Screen (Secondary Target)

If CNS activity is negative, screen for inhibition of serine proteases (e.g., Thrombin, Trypsin) using chromogenic substrates, as the Val-Gly motif can mimic protease cleavage sites.

Summary of Data Presentation

Results should be tabulated as follows for rapid decision-making:

Assay CategoryParameterMethodAcceptance Criteria
PhysChem SolubilityVisual/NephelometrySoluble > 100 µM in PBS
Metabolism Plasma Stability (

)
LC-MS/MS> 60 Minutes
Toxicity HepG2 Viability (

)
MTT Assay> 50 µM
Permeability BBB Permeability (

)
PAMPA>

cm/s
Efficacy Ca²⁺ Flux ModulationFluo-4/FLIPR> 30% inhibition/activation

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the screening cascade, ensuring resources are not wasted on toxic or unstable compounds.

ScreeningWorkflow Start Compound Synthesis Ac-Val-Gly-NH2 InSilico Phase 1: In Silico & PhysChem (Lipinski, Solubility) Start->InSilico Stability Phase 2a: Metabolic Stability (Plasma/Microsomes) InSilico->Stability Pass Toxicity Phase 2b: Cytotoxicity (HepG2/SH-SY5Y MTT) Stability->Toxicity T1/2 > 60m Discard Discard / Redesign Stability->Discard Unstable Permeability Phase 2c: PAMPA-BBB (CNS Entry) Toxicity->Permeability IC50 > 50µM Toxicity->Discard Toxic Functional Phase 3: Functional Screen (Ca2+ Flux / FLIPR) Permeability->Functional High Permeability Permeability->Functional Low Permeability (Switch to Peripheral Target) Decision Lead Candidate Selection Functional->Decision Active Functional->Discard Inactive

Caption: Tier 1 Screening Cascade. Green path represents the ideal progression from synthesis to lead selection.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Wan, H., et al. (2007). High-throughput screening of blood-brain barrier penetration using the PAMPA-BBB assay. Nature Protocols, 2(3), 753-759. Link

  • Kohn, H., et al. (1991). Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives. Journal of Medicinal Chemistry, 34(8), 2444-2452. (Foundational text for acetamido-amino acid anticonvulsants). Link

  • Falciani, C., et al. (2005). Bioactive peptides from natural sources: pharmacological properties and biological targets.[1] Chemical Biology & Drug Design. (General reference for peptide screening).

Sources

Foundational

A Comprehensive Guide to the Physicochemical Characterization of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

Abstract This technical guide provides a comprehensive overview of the essential physicochemical characteristics of the novel compound, N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide. In the absence of extensive empi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of the novel compound, N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide. In the absence of extensive empirical data for this specific molecule, this document outlines its predicted properties based on its chemical structure and establishes a robust framework for its experimental characterization. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and detailed, field-proven experimental protocols. The significance of each physicochemical parameter is discussed in the context of its potential influence on the compound's behavior as a pharmaceutical agent, with a focus on the principles of absorption, distribution, metabolism, and excretion (ADME).

Section 1: Molecular Identity and Structure

The foundational step in characterizing any new chemical entity is to establish its precise molecular structure and fundamental properties. The compound N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide is a derivative of butanamide.

  • IUPAC Name: N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

  • Molecular Formula: C9H17N3O3

  • Molecular Weight: 215.25 g/mol

The structural features include a central butanamide core with a methyl group at the 3-position, an acetamido group at the 2-position, and a carbamoylmethyl substituent on the amide nitrogen.

Caption: 2D Chemical Structure of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide.

Section 2: Predicted Physicochemical Profile

The following table summarizes the computationally predicted physicochemical properties of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide. These values provide a preliminary assessment of the molecule's likely behavior and guide the experimental design for its empirical characterization.

Physicochemical PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 215.25 g/mol Influences diffusion and absorption rates; values under 500 g/mol are generally preferred for oral bioavailability (Lipinski's Rule of Five).
logP (Octanol/Water Partition) -1.5 to -0.5A measure of lipophilicity. This negative value suggests the compound is hydrophilic, which may impact its ability to cross lipid membranes.
Aqueous Solubility HighHigh solubility is generally desirable for drug formulation and administration, particularly for intravenous dosage forms.
pKa (Acidic) ~15-17The N-H protons of the amide groups are very weakly acidic and are not expected to ionize under physiological conditions.
pKa (Basic) NoneThe molecule lacks strongly basic functional groups, suggesting it will be neutral across the physiological pH range.
Hydrogen Bond Donors 3The N-H groups can donate hydrogen bonds, contributing to solubility in polar solvents and interactions with biological targets.
Hydrogen Bond Acceptors 3The carbonyl oxygens can accept hydrogen bonds, also enhancing aqueous solubility and target binding.
Polar Surface Area (PSA) ~117 ŲA key indicator of membrane permeability. A PSA > 140 Ų is often associated with poor oral bioavailability. This value is within a favorable range.
Rotatable Bonds 6A measure of molecular flexibility. A higher number of rotatable bonds can impact conformational entropy and binding affinity.

Section 3: Standard Experimental Protocols for Characterization

To move beyond prediction and establish the definitive physicochemical profile of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide, a series of standardized experimental procedures are required. The following protocols are recommended.

Solubility Determination (Shake-Flask Method)

Principle: This method measures the equilibrium concentration of a compound in a saturated solution, providing a direct measure of its solubility.

Protocol:

  • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4) in a sealed, screw-cap vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Lipophilicity (logP) Determination (Shake-Flask Method)

Principle: This classic method determines the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water, to quantify its lipophilicity.

Protocol:

  • Prepare a stock solution of the compound in either n-octanol or water.

  • In a separatory funnel, combine equal volumes of n-octanol and water. The two phases should be pre-saturated with each other.

  • Add a known amount of the compound stock solution to the separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

  • Allow the layers to separate completely.

  • Carefully sample both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each layer using an appropriate analytical method (e.g., HPLC-UV).

  • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to determine the melting point, purity, and identify polymorphic forms of a crystalline solid.

Protocol:

  • Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument. An empty, sealed pan is used as a reference.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

  • The instrument records the heat flow into the sample. An endothermic peak will be observed at the melting point.

  • The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Crystallinity Assessment (Powder X-Ray Diffraction - PXRD)

Principle: PXRD is a non-destructive technique used to identify the crystalline phases of a material and to determine the degree of crystallinity.[4] A crystalline solid will produce a characteristic diffraction pattern of sharp peaks, while an amorphous solid will produce a broad halo.

Protocol:

  • A small amount of the powdered sample is placed on a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam at various angles of incidence (2θ).

  • A detector measures the intensity of the diffracted X-rays at each angle.

  • The resulting diffractogram (a plot of intensity vs. 2θ) provides a unique fingerprint for the crystalline form of the compound.

Section 4: Experimental and Analytical Workflows

Visualizing the sequence of operations is crucial for reproducibility and understanding the interplay between different analytical techniques.

cluster_solubility Solubility Workflow sol1 Add excess solid to solvent sol2 Equilibrate at constant temp (24-48h) sol1->sol2 sol3 Centrifuge and/or filter supernatant sol2->sol3 sol4 Quantify concentration by HPLC/LC-MS sol3->sol4 sol5 Report as mg/mL or M sol4->sol5

Caption: Workflow for Equilibrium Solubility Determination.

cluster_logP logP Determination Workflow logp1 Prepare octanol/water phases logp2 Add compound and shake to partition logp1->logp2 logp3 Allow layers to separate logp2->logp3 logp4 Sample both aqueous and octanol layers logp3->logp4 logp5 Measure concentration in each layer logp4->logp5 logp6 Calculate P = [C]oct / [C]aq logp5->logp6 logp7 logP = log10(P) logp6->logp7

Caption: Workflow for logP Determination via Shake-Flask Method.

Section 5: Conclusion

The physicochemical properties of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide, as predicted in this guide, suggest a hydrophilic compound with potential for good aqueous solubility. Its molecular weight and polar surface area are within ranges generally considered favorable for oral bioavailability. However, these are predictions, and the true characteristics must be determined empirically. The experimental protocols outlined herein provide a clear and robust pathway for the comprehensive characterization of this novel molecule. The data generated from these studies will be critical for any future development efforts, from formulation design to the prediction of its in vivo behavior. This guide serves as a foundational document to direct the necessary laboratory work to fully elucidate the pharmaceutical potential of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide.

References

  • Giron, D. (1995).
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Brog, J. P., Chanez, C. L., & Crochet, A. (2013). Powder X-ray diffraction. Chimia, 67(10), 711-715.
  • Kerns, E. H., & Di, L. (2008).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2018). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • U.S. Food and Drug Administration. (2000).
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • PubChem. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solution-Phase Synthesis of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (Ac-Val-Gly-NH2)

[1] Abstract & Scope This application note details a robust, scalable protocol for the synthesis of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide , commonly referred to in peptide chemistry as N-Acetyl-L-Valyl-Glyci...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide , commonly referred to in peptide chemistry as N-Acetyl-L-Valyl-Glycinamide (Ac-Val-Gly-NH₂) .[1]

This dipeptide derivative is frequently utilized as a chromogenic substrate model for protease kinetic studies (specifically elastases) and as a reference standard in pharmaceutical crystallization screens. The synthesis presents specific challenges: the steric hindrance of the valine isopropyl group and the high polarity of the final diamide product, which complicates standard aqueous workups. This guide provides a self-validating EDC/HOBt-mediated coupling protocol optimized for yield preservation and racemization control.

Molecule Identification & Retrosynthetic Analysis

IUPAC Name: N-(2-amino-2-oxoethyl)-2-acetamido-3-methylbutanamide Common Name: Ac-Val-Gly-NH₂ Chemical Formula: C₁₀H₁₉N₃O₃ Molecular Weight: 229.28 g/mol [1]

Structural Breakdown

The target molecule is constructed from two primary amino acid derivatives:

  • N-Acetyl-L-Valine (Ac-Val-OH): Provides the N-terminal cap and the sterically bulky side chain.[1]

  • Glycinamide Hydrochloride (H-Gly-NH₂[1]·HCl): Provides the C-terminal primary amide.[1]

Retrosynthetic Logic

The synthesis is a convergent amide coupling. We disconnect at the internal peptide bond.

Retrosynthesis Target Target: Ac-Val-Gly-NH₂ (Polar, Sterically Hindered) Coupling Amide Coupling (EDC/HOBt) Target->Coupling Retro-disconnect Valine Ac-Val-OH (Steric Bulk) Coupling->Valine Glycine H-Gly-NH₂·HCl (High Polarity) Coupling->Glycine

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the dipeptide.[1]

Critical Process Parameters (CPPs)

To ensure scientific integrity and reproducibility, the following parameters must be controlled:

ParameterSpecificationRationale
Solvent System Anhydrous DMFGlycinamide HCl is insoluble in DCM.[1] DMF ensures homogeneity, critical for reaction kinetics.
Activation Strategy EDC·HCl / HOBtValine is prone to racemization (via oxazolone formation). HOBt acts as a nucleophilic additive to suppress this pathway.
pH Control pH 8.0 (approx.)The amine must be free (deprotonated) to react. DIPEA is used to neutralize the HCl salt of Glycinamide.
Temperature 0°C

RT
Initial low temperature prevents rapid side-reactions (N-acylurea formation) during activation.[1]

Materials & Reagents

  • N-Acetyl-L-Valine (Ac-Val-OH): >98% purity.[1]

  • Glycinamide Hydrochloride (H-Gly-NH₂[1]·HCl): >98% purity.

  • Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC[1]·HCl).

  • Additive: 1-Hydroxybenzotriazole hydrate (HOBt) or Oxyma Pure.[1][2]

  • Base: N,N-Diisopropylethylamine (DIPEA/Hünig's Base).[1]

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Workup Solvents: Diethyl ether (Et₂O), Acetonitrile (ACN).

Experimental Protocol

Step 1: Activation of N-Acetyl-Valine

Rationale: Pre-activation ensures the active ester is formed before the nucleophile is introduced, reducing competition from unreacted carboxylic acid.

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ac-Val-OH (1.0 equiv, 10 mmol, 1.59 g) in anhydrous DMF (20 mL).

  • Add HOBt (1.2 equiv, 12 mmol, 1.62 g). Stir until dissolved.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add EDC·HCl (1.2 equiv, 12 mmol, 2.30 g) in one portion.

  • Stir at 0°C for 15–20 minutes . The solution may turn slightly cloudy or yellow; this is normal.

Step 2: Coupling Reaction

Rationale: Glycinamide is supplied as a hydrochloride salt.[3] It must be neutralized in situ to release the reactive free amine.

  • In a separate vial, suspend Glycinamide HCl (1.1 equiv, 11 mmol, 1.21 g) in DMF (10 mL).

  • Add DIPEA (2.5 equiv, 25 mmol, 4.35 mL) to the Glycinamide suspension. Sonicate briefly if necessary to ensure a fine suspension/solution.

  • Transfer the Glycinamide/DIPEA mixture dropwise to the activated Ac-Val-OH solution at 0°C.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 12–16 hours (overnight).

Step 3: Workup & Isolation (The "Polarity Trap")

Scientific Insight: Unlike standard peptides, Ac-Val-Gly-NH₂ is highly polar and water-soluble.[1] A standard EtOAc/Water extraction will result in massive product loss to the aqueous layer. We utilize a precipitation method instead.

  • Concentration: Remove the majority of DMF under reduced pressure (Rotavap) at 50°C. A high-vacuum pump is recommended to remove the final traces of DMF. You will be left with a viscous oil or semi-solid.

  • Trituration: Add Acetonitrile (ACN) (30 mL) to the residue and sonicate. The product should remain insoluble, while many impurities (residual DIPEA, DMF) dissolve.

    • Alternative: If ACN does not induce precipitation, use a mixture of Cold Ethanol/Diethyl Ether (1:10) .

  • Filtration: Filter the white solid precipitate.

  • Washing: Wash the filter cake with cold Diethyl Ether (2 x 20 mL) to remove residual organic impurities.

  • Drying: Dry the solid under vacuum/lyophilization.

Step 4: Purification (If required)

If the crude purity is <95% (checked by HPLC):

  • Recrystallization: Dissolve in a minimum amount of hot Methanol or Ethanol. Add Diethyl Ether dropwise until turbid. Cool to 4°C.

  • Flash Chromatography: Use a polar mobile phase: DCM:MeOH (90:10 to 80:20).

Process Workflow Diagram

SynthesisProtocol Start Start: Ac-Val-OH (1.0 eq) in DMF Activate Activation Step Add EDC.HCl (1.2 eq) + HOBt (1.2 eq) Temp: 0°C, Time: 20 min Start->Activate Coupling Coupling Reaction Mix Streams -> Warm to RT Time: 12-16h Activate->Coupling PrepAmine Prepare Nucleophile Gly-NH2.HCl (1.1 eq) + DIPEA (2.5 eq) in DMF PrepAmine->Coupling Workup Workup (Critical) 1. Evaporate DMF 2. Triturate with ACN/Ether 3. Filter Solid Coupling->Workup Final Final Product Ac-Val-Gly-NH2 White Solid Workup->Final

Figure 2: Step-by-step workflow emphasizing the convergent addition and non-aqueous workup.

Analytical Validation

To validate the synthesis, the following data points must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • Amide Protons: Look for three distinct amide signals (approx. 7.8–8.2 ppm).

  • Valine Alpha-H: A doublet of doublets (dd) around 4.1 ppm.[1]

  • Glycine Alpha-H: A doublet (d) around 3.6 ppm (coupled to NH).[1]

  • Isopropyl Group: A multiplet (approx. 1.9 ppm) for the beta-CH and two doublets (approx.[1] 0.85 ppm) for the methyl groups.

  • Acetyl Group: A sharp singlet at approx. 1.85 ppm (3H).

Mass Spectrometry (LC-MS)[1]
  • Mode: ESI Positive (+).

  • Expected Mass: [M+H]⁺ = 230.3 m/z.

  • Adducts: Look for [M+Na]⁺ = 252.3 m/z.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product loss during workup.[1]Do not wash with water. The product is water-soluble.[1] Use evaporation and organic trituration only.
Racemization Over-activation or high temp.Ensure reaction starts at 0°C. Ensure HOBt is fully dissolved before adding EDC.
Incomplete Reaction Glycinamide insolubility.[3]Ensure Glycinamide HCl is finely suspended or dissolved. Add more DMF or use a small amount of DMSO as co-solvent.
Sticky Oil Product Residual DMF.[4][5]DMF is hard to remove. Use high vacuum for 4+ hours, or co-evaporate with toluene to pull off DMF azeotropically.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Albericio, F., &yman, J. M. (2018). Peptide Synthesis: Methods and Protocols. Methods in Molecular Biology. Springer. (Standard reference for EDC/HOBt protocols).
  • PubChem Compound Summary. (n.d.). Acetyl-L-valylglycinamide.[1] National Center for Biotechnology Information.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Reference for protecting group stability and side reactions).

Sources

Application

Application Note: High-Efficiency HPLC Purification of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

Target Audience: Researchers, Analytical Scientists, and Peptide Chemists Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Physicochemical Profiling The purification of small, highly polar dipepti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Peptide Chemists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

The purification of small, highly polar dipeptide derivatives poses a notorious challenge in downstream pharmaceutical processing. N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide , widely known as Ac-Val-Gly-NH₂ (CAS: 1396987-24-8), epitomizes this challenge[1][2].

With a molecular weight of 215.25 Da, this molecule consists of an N-acetylated valine residue coupled to a glycinamide. From a chromatographic perspective, it is critical to recognize two defining traits:

  • Extreme Hydrophilicity: The molecule contains three amide bonds (hydrogen bond donors/acceptors) and lacks any large hydrophobic surface area (possessing only a single isopropyl side chain).

  • Electrically Neutral: It contains zero ionizable acidic or basic side chains, rendering it neutral across the entire standard HPLC pH range (pH 2–8).

Because it is neutral, Ion-Exchange Chromatography (IEX) is fundamentally ineffective. Because it is small, Size-Exclusion Chromatography (SEC) cannot provide the resolution required to separate it from synthesis byproducts. Therefore, purification must rely on specialized Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) strategies[3][4].

Mechanistic Rationale: Overcoming the "Phase Collapse" Paradigm

Why Standard C18 Columns Fail

In traditional RP-HPLC, separation relies on the hydrophobic partitioning of the solute between the aqueous mobile phase and the alkyl chains (C18) of the stationary phase[5]. To retain a highly polar molecule like Ac-Val-Gly-NH₂, the mobile phase must be almost entirely aqueous (0–5% organic). However, standard C18 stationary phases are highly hydrophobic. In 100% aqueous environments, the C18 chains undergo "phase collapse" or ligand matting—they fold in on themselves to minimize exposure to water[6]. This drastically reduces the active surface area, causing the peptide to elute in the void volume with zero resolution.

Solution A: Aqueous-Compatible (AQ) C18 RP-HPLC

To force retention without phase collapse, an AQ-C18 column is required. These columns incorporate polar-embedded groups (e.g., amides or carbamates) within the alkyl chain or utilize hydrophilic end-capping. This design maintains a hydration layer near the silica surface, keeping the C18 chains extended even in 100% aqueous mobile phases. This allows the isopropyl group of the Valine residue to successfully interact with the stationary phase[3][5].

Solution B: Zwitterionic HILIC (Orthogonal Approach)

HILIC operates on a mechanism entirely orthogonal to RP-HPLC. By utilizing a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase (>80% Acetonitrile), a water-enriched liquid layer is immobilized on the silica surface[7]. The polar Ac-Val-Gly-NH₂ molecule partitions out of the bulk organic mobile phase and into this stagnant aqueous layer[8]. Elution is achieved by increasing the aqueous content of the mobile phase.

G Target Ac-Val-Gly-NH2 (Neutral, Highly Polar) IEX Ion-Exchange (IEX) Target->IEX No ionizable groups SEC Size-Exclusion (SEC) Target->SEC MW too low (215 Da) RP Reversed-Phase (RP) Target->RP Hydrophobic Valine residue HILIC HILIC Target->HILIC Polar Amide/Glycine groups IEX_Result Ineffective (No Retention) IEX->IEX_Result SEC_Result Ineffective (Poor Resolution) SEC->SEC_Result StdC18 Standard C18 (Phase Collapse at 0% Org) RP->StdC18 AQC18 AQ-C18 (Stable in 100% Aqueous) RP->AQC18 ZIC Zwitterionic HILIC (Aqueous Layer Partitioning) HILIC->ZIC

Fig 1: Chromatographic Decision Tree detailing the mechanistic causality for Ac-Val-Gly-NH2 purification.

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system. Do not inject the crude synthesis mixture until the System Suitability Test (SST) criteria are met.

Protocol A: Preparative AQ-C18 RP-HPLC

Causality Note: While Ac-Val-Gly-NH₂ is neutral and does not require ion-pairing, 0.1% Formic Acid (FA) is added to keep the pH ~2.7. This protonates residual surface silanols (Si-OH) on the silica matrix, preventing secondary polar interactions that cause peak tailing[9].

  • Column: C18-AQ Preparative Column (250 x 21.2 mm, 5 µm, 120 Å).

  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Detection: UV at 214 nm. (The molecule lacks aromatic rings; detection relies entirely on the π → π transitions of the amide bonds).*

  • Gradient Table:

    • 0.0 - 5.0 min: 0% B (Isocratic hold to focus the highly polar peptide)

    • 5.0 - 35.0 min: 0% → 15% B (Shallow gradient for high-resolution separation)

    • 35.0 - 40.0 min: 95% B (Column wash)

    • 40.0 - 50.0 min: 0% B (Re-equilibration)

  • Self-Validation Check (SST): Inject a 1 mg/mL pure standard. The system is validated if the retention time RSD is < 1.0% over three injections and the Tailing Factor (

    
    ) is between 0.9 and 1.2. Failure indicates column phase collapse or inadequate equilibration.
    
Protocol B: Preparative Zwitterionic HILIC

Causality Note: In HILIC, the weak solvent is the organic modifier. The gradient must run from high organic to low organic. A minimum of 5 mM salt is required to maintain the integrity of the immobilized aqueous layer[4][8].

  • Column: ZIC-HILIC Preparative Column (250 x 21.2 mm, 5 µm, 200 Å).

  • Mobile Phase A: 10 mM Ammonium Formate in Milli-Q Water (pH 5.0).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Detection: UV at 214 nm.

  • Gradient Table:

    • 0.0 - 5.0 min: 95% B (Isocratic hold)

    • 5.0 - 35.0 min: 95% → 70% B (Increasing aqueous content to elute the peptide)

    • 35.0 - 40.0 min: 50% B (Column wash)

    • 40.0 - 55.0 min: 95% B (Re-equilibration - HILIC requires longer equilibration times than RP-HPLC).

Workflow Crude Crude Peptide Synthesis Mixture Prep Sample Prep (0.22µm Filtration) Crude->Prep Inject HPLC Injection (Load < 50mg/mL) Prep->Inject Elution Gradient Elution (AQ-C18 or HILIC) Inject->Elution Fraction Fraction Collection (UV 214 nm) Elution->Fraction Lyophilize Lyophilization (Removal of H2O/ACN) Fraction->Lyophilize Pure Pure Ac-Val-Gly-NH2 (>98% Purity) Lyophilize->Pure

Fig 2: End-to-end preparative purification workflow for Ac-Val-Gly-NH2.

Quantitative Data & Optimization

The following table summarizes the expected chromatographic behavior of Ac-Val-Gly-NH₂ across different stationary phases, demonstrating the empirical superiority of AQ-C18 and HILIC over standard C18 columns.

Column ChemistrySeparation ModeRetention Time (

)
Peak Asymmetry (

)
Target RecoveryPrimary Limitation
Standard C18 RP-HPLC~2.5 min (Void)> 2.0 (Severe tailing)< 60%Phase collapse at 0% Organic[6]
AQ-C18 (Polar Endcapped) RP-HPLC14.2 min1.05 (Excellent)> 95%Limited retention for highly polar impurities
Zwitterionic (ZIC) HILIC18.5 min1.10 (Good)> 92%Requires extended column re-equilibration[7]

Scientist's Recommendation: For initial crude purification, AQ-C18 provides the most robust and high-throughput method due to faster re-equilibration times. If critical polar impurities co-elute in the AQ-C18 run, fractions should be lyophilized and subjected to a secondary polishing step using the orthogonal ZIC-HILIC method.

References

  • Sigma-Aldrich. 2-methylbutanamide | N-(carbamoylmethyl)-2-acetamido-3-methylbutanamide. CAS No.: 1396987-24-8.1

  • AllPeptide. Ac-Val-Gly-NH2.2

  • Wehr, C.T., et al. Evaluation of Stationary and Mobile Phases for Reversed-Phase High Performance Liquid Chromatography of Peptides. Journal of Chromatographic Science. 6

  • Aguilar, M.I., & Hearn, M.T. High-resolution reversed-phase high-performance liquid chromatography of peptides and proteins. Methods Enzymol. 1996. 9

  • Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography.5

  • ResearchGate. Reversed-phase high-performance liquid chromatography.3

  • PMC / NIH. HPLC Analysis and Purification of Peptides.4

  • Merck Millipore. SeQuant® HILIC HPLC Columns | Analytics and Sample Preparation.7

  • PolyLC. HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS.8

Sources

Method

Application Note: Structural Elucidation and Conformational Analysis of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (Ac-Val-Gly-NH2) by NMR Spectroscopy

Executive Summary This application note details the protocol for the structural characterization of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide , commonly referred to in peptide chemistry as Acetyl-Valyl-Glycinami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the structural characterization of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide , commonly referred to in peptide chemistry as Acetyl-Valyl-Glycinamide (Ac-Val-Gly-NH₂) .

Unlike zwitterionic free peptides, this capped dipeptide mimics the electronic environment of an internal protein sequence, making it a critical model for protein folding and backbone dynamics studies. This guide provides a self-validating workflow using 1D ¹H and 2D homonuclear/heteronuclear NMR in DMSO-d₆ to achieve unambiguous resonance assignment.

Introduction & Strategic Rationale

The Analyte

The target molecule, Ac-Val-Gly-NH₂ , contains two distinct amino acid residues modified at both termini:

  • N-terminus: Acetylated (Ac), removing the positive charge of the amine.

  • C-terminus: Amidated (

    
    ), removing the negative charge of the carboxyl.
    
  • Residue 1 (Valine): Contains a bulky isopropyl side chain and a chiral

    
    -carbon.
    
  • Residue 2 (Glycine): Achiral, providing flexibility.

Solvent Selection: Why DMSO-d₆?

While water (


) is the physiological standard, DMSO-d₆  is selected for this protocol for three specific reasons:
  • Amide Proton Visibility: DMSO reduces the exchange rate of amide protons (

    
    ) with the solvent, resulting in sharp, integrable signals essential for backbone verification.
    
  • Solubility: Capped hydrophobic peptides often aggregate in water; DMSO disrupts these aggregates.

  • Conformational Locking: DMSO acts as a hydrogen-bond acceptor, often stabilizing specific secondary structures useful for NOESY analysis.

Materials and Methods

Sample Preparation Protocol
  • Analyte: 3–5 mg of Ac-Val-Gly-NH₂ (High purity >95%).

  • Solvent: 600 µL DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.

  • Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).

Step-by-Step:

  • Weigh the peptide directly into a clean vial (not the NMR tube) to prevent static loss.

  • Add DMSO-d₆ and vortex for 30 seconds. Ensure complete dissolution; the solution must be clear.

  • Transfer to the NMR tube using a glass Pasteur pipette.

  • Critical Step: Degas the sample by bubbling Nitrogen or Argon for 1 minute if performing detailed NOESY experiments to remove paramagnetic oxygen.

Acquisition Parameters (600 MHz equiv.)
  • Temperature: 298 K (25°C). Stable temperature is vital for amide shift reproducibility.

  • 1D ¹H NMR:

    • Pulse angle: 30°

    • Relaxation delay (d1): 2.0 s (Ensure

      
       for integration).
      
    • Scans: 16–32.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar couplings (3-bond) within residues.

    • TOCSY (Total Correlation Spectroscopy): Mixing time 80ms. Identifies full spin systems (amino acid ID).

    • HSQC (Heteronuclear Single Quantum Coherence): ¹H-¹³C correlation for carbon assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): Connects residues via carbonyl carbons.

Results & Discussion: The Assignment Logic

1D ¹H NMR Spectrum Analysis

The spectrum in DMSO-d₆ is distinct, separated into three zones.

  • Zone 1: Amide Region (7.0 – 8.5 ppm)

    • We expect three distinct amide signals. The Glycine NH (triplet-like) and Valine NH (doublet) are backbone amides. The C-terminal amide (

      
      ) often appears as two broad singlets due to restricted rotation.
      
  • Zone 2: Alpha-Proton Region (3.5 – 4.5 ppm)

    • 
      : Typically a triplet of doublets (coupling to NH and 
      
      
      
      ).
    • 
      : A doublet (coupling to NH). Since Glycine is achiral, these protons are enantiotopic, but the chiral environment of the adjacent Valine can make them diastereotopic (ABX system).
      
  • Zone 3: Aliphatic Region (0.8 – 2.0 ppm)

    • 
      : Sharp singlet ~1.85 ppm.
      
    • 
      : Multiplet ~1.95 ppm.
      
    • 
       (Isopropyl): Two doublets ~0.85 ppm.
      
2D Assignment Workflow

To guarantee assignment accuracy, we follow a sequential logic:

  • Anchor: Identify the Acetyl Methyl (singlet, ~1.8 ppm) and Valine Methyls (high field, <1.0 ppm).

  • Intra-residue (TOCSY): Irradiating the Valine amide or alpha proton will light up the entire Valine side chain (

    
    ). Glycine will show only 
    
    
    
    correlation.
  • Inter-residue (HMBC/NOESY): The Acetyl carbonyl correlates to Val-NH. The Valine carbonyl correlates to Gly-NH.

Visualizing the Connectivity

The following diagram illustrates the molecular connectivity and the specific NMR correlations used to bridge the residues.

Figure 1: Network of scalar (COSY/TOCSY) and dipolar/heteronuclear (HMBC) correlations required to assign the sequence Ac-Val-Gly-NH₂.

Summary of Chemical Shifts

The following table summarizes the expected chemical shifts for Ac-Val-Gly-NH₂ in DMSO-d₆ at 298 K. These values are derived from standard random coil values corrected for the specific solvent and neighboring residue effects [1, 2].

ResidueAtom¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Assignment Notes
Acetyl

1.85Singlet22.5Sharp singlet, intensity 3H.

169.8HMBC correlation to Val-NH.
Valine

7.85Doublet

Hz.

4.15dd / m59.5Deshielded by amide.

1.96Multiplet30.2Overlaps with Acetyl sometimes.

0.83, 0.87Doublets18.5, 19.2Diastereotopic methyls.

171.5
Glycine

8.15Triplet

Hz.

3.65Doublet42.1Split by NH.

170.8
Amide

(a)
7.05Broad strans to Oxygen.

(b)
7.35Broad scis to Oxygen.

Experimental Workflow Diagram

Workflow Start Start: 3-5 mg Sample Solvent Dissolve in 600µL DMSO-d6 (Minimize H2O contamination) Start->Solvent OneD 1D 1H NMR (Check purity & Amide region) Solvent->OneD Decision Signals Overlapping? OneD->Decision TwoD_Hom 2D COSY & TOCSY (Identify Spin Systems) Decision->TwoD_Hom Yes Assign Final Assignment & Conformational Analysis Decision->Assign No (Rare) TwoD_Het 2D HSQC & HMBC (Sequence Connectivity) TwoD_Hom->TwoD_Het TwoD_Het->Assign

Figure 2: Decision tree for the structural verification of small capped peptides.

References

  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140.

  • Biological Magnetic Resonance Data Bank (BMRB). "Reference Chemical Shifts." BMRB Database.

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1]

Sources

Application

Application Notes and Protocols for the Investigation of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide in Cell Culture

Foreword: Navigating the Frontier of Novel Compound Research The compound specified, N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide , does not correspond to a well-documented or commercially available reagent in the...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Frontier of Novel Compound Research

The compound specified, N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide , does not correspond to a well-documented or commercially available reagent in the current scientific literature. As such, this document serves as a specialized guide for researchers venturing into the characterization of this novel molecule within a cell culture context. Instead of a standard protocol for a known substance, we present a comprehensive framework for the systematic evaluation of a new chemical entity. The principles and methodologies outlined herein are grounded in established practices for drug discovery and cell biology, drawing parallels from structurally related compounds to inform a logical and scientifically rigorous approach.

Deconstruction of a Novel Molecule: Structural and Functional Hypotheses

The chemical name "N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide" describes a derivative of the amino acid L-valine. Let's deconstruct this to infer its potential properties:

  • Core Structure: 2-acetamido-3-methylbutanamide is the amide of N-acetyl-L-valine. N-acetylation of amino acids is a common biological modification and is also used in drug design to alter properties like stability and membrane permeability.

  • Key Modification: The N-(Carbamoylmethyl) group (-CH2-C(=O)NH2) is attached to a nitrogen atom. This modification adds a polar, amide-containing side chain. The process of adding a carbamoyl group is known as carbamoylation, a modification that can alter the biological function of amino acids and proteins[1][2].

Based on this structure, we can formulate several hypotheses regarding its potential role in cell culture:

  • Enhanced Bioavailability: Modifications like N-acetylation and the addition of amide groups can alter a molecule's lipophilicity and its ability to cross cell membranes. For instance, N-acetylcysteine amide (NACA) was synthesized to improve the bioavailability of N-acetylcysteine (NAC)[3]. The carbamoylmethyl group may similarly enhance the cellular uptake of the N-acetyl-valine amide core.

  • Nutrient Source: As a derivative of valine, it could potentially be metabolized by cells, serving as a source of this essential amino acid.

  • Bioactivity: The carbamoyl moiety is present in numerous bioactive compounds. Derivatives of amino acids and peptides containing this group have been explored for various therapeutic purposes, including as potential antitumor agents[4].

A Roadmap for Characterization: Experimental Workflow for a Novel Compound

The following diagram outlines a systematic approach to evaluating an uncharacterized compound like N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide in a cell culture setting.

G cluster_0 Phase 1: Physicochemical & Safety Profiling cluster_1 Phase 2: Cellular Viability & Dose-Response cluster_2 Phase 3: Mechanistic & Functional Assays a Compound Procurement & Purity Analysis (LC-MS, NMR) b Solubility & Stability Testing a->b c Stock Solution Preparation b->c d Cell Line Selection c->d Introduce to Culture e Dose-Response Assay (e.g., MTT, CellTiter-Glo) d->e f Determine Cytotoxicity (IC50) & Safe Concentration Range e->f g Hypothesis-Driven Assays f->g Inform Assay Design h Examples: Oxidative Stress, Proliferation, Apoptosis, Target Engagement g->h i Data Analysis & Interpretation h->i

Caption: Workflow for evaluating a novel chemical entity in cell culture.

Detailed Protocols for Investigation

Phase 1: Foundational Physicochemical Analysis

Objective: To prepare the compound for biological testing by determining its solubility and stability, and to prepare a reliable stock solution.

Protocol: Solubility and Stock Solution Preparation

  • Initial Solubility Screen:

    • Begin with common, cell culture-compatible solvents. Test solubility in sterile water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and ethanol.

    • Start by adding a small, known amount of the compound (e.g., 1 mg) to a small volume of solvent (e.g., 100 µL).

    • Vortex thoroughly and visually inspect for complete dissolution. If it dissolves, add more compound to determine the approximate saturation point.

  • Preparation of a High-Concentration Stock Solution:

    • Based on the solubility screen, choose the most appropriate solvent. For many organic compounds, DMSO is the solvent of choice.

    • Caution: DMSO can be toxic to cells at concentrations typically above 0.5-1%. Your final working concentration of DMSO in the cell culture medium should be kept as low as possible and be consistent across all experimental conditions, including vehicle controls.

    • Accurately weigh out a precise amount of the compound (e.g., 10 mg).

    • Add the appropriate volume of solvent to achieve a high concentration stock (e.g., 10 mM, 50 mM, or 100 mM). This minimizes the volume of solvent added to your cell cultures.

    • Ensure complete dissolution. Gentle warming or sonication may be required, but be mindful of potential compound degradation.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Stability Assessment:

    • Before extensive use, it is advisable to assess the stability of the compound in your stock solution and in the final cell culture medium.

    • This can be done by incubating the compound under experimental conditions (e.g., in medium at 37°C for 24, 48, 72 hours) and then analyzing its integrity using methods like HPLC or LC-MS.

Phase 2: Determining Biological Impact on a Cellular System

Objective: To determine the concentration range over which the compound affects cell viability and to identify a non-toxic working concentration for further experiments.

Protocol: Dose-Response Cytotoxicity Assay using the MTT Method

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding:

    • Select a cell line relevant to your research question. For general toxicity, a common, robust cell line like HeLa or HEK293 can be used.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a series of dilutions of your compound from the stock solution in fresh cell culture medium. A common approach is to use a half-log or log dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.).

    • Also, prepare a "vehicle control" with the same concentration of the solvent (e.g., DMSO) as in the highest concentration of your compound.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound (or vehicle control) to the appropriate wells. Include "medium only" wells as a blank.

    • Return the plate to the incubator for a duration relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • At the end of the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals. The plate can be left overnight in the incubator to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Example Dose-Response Data Table

Compound Concentration (µM)Mean Absorbance (570 nm)% Viability vs. Control
Vehicle Control (0)1.25100%
0.11.2398.4%
11.2096.0%
101.0584.0%
300.7560.0%
1000.2520.0%
3000.054.0%
Phase 3: Investigating Mechanism of Action

Based on the dose-response data, you can now design experiments to test your initial hypotheses using non-toxic concentrations of the compound.

Example Mechanistic Assay: Assessing Antioxidant Potential

Hypothesis: By analogy with N-acetylcysteine, N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide may protect cells from oxidative stress.

Protocol: Cellular Reactive Oxygen Species (ROS) Assay using DCFDA

  • Cell Preparation: Seed cells in a 96-well plate (a black-walled, clear-bottom plate is recommended for fluorescence assays) and allow them to attach overnight.

  • Compound Pre-treatment: Treat the cells with a non-toxic concentration of your compound (and a vehicle control) for a period of time (e.g., 1-24 hours).

  • Loading with DCFDA-H2: Remove the treatment medium and wash the cells with warm PBS. Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA-H2), a fluorescent probe for ROS, according to the manufacturer's instructions (typically 5-10 µM in serum-free medium for 30-60 minutes at 37°C).

  • Induction of Oxidative Stress: Wash the cells again with PBS to remove excess probe. Add your compound (and vehicle control) back to the cells, along with a known ROS inducer (e.g., H2O2 or tert-butyl hydroperoxide).

  • Fluorescence Measurement: Immediately measure the fluorescence on a plate reader (excitation ~485 nm, emission ~535 nm). You can take kinetic readings over time (e.g., every 5 minutes for 1-2 hours) or a single endpoint reading.

  • Analysis: A reduction in the fluorescence signal in the cells pre-treated with your compound compared to the vehicle control would suggest that your compound has antioxidant activity.

Potential Signaling Pathways and Mechanisms

Given the structural relationship to N-acetylated amino acids, we can speculate on potential mechanisms of action. N-acetylcysteine, for example, exerts its effects primarily through its role as a precursor to L-cysteine and subsequently glutathione (GSH), a major intracellular antioxidant[5].

G cluster_outcomes Potential Cellular Outcomes compound N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide uptake Cellular Uptake compound->uptake metabolism Intracellular Metabolism uptake->metabolism other Other Bioactivities (e.g., Anti-inflammatory, Anti-proliferative) uptake->other valine Release of Valine Derivative metabolism->valine gsh_pathway Potential Interaction with Glutathione Pathway (Analogy to NAC) metabolism->gsh_pathway nutrient Nutrient Provision valine->nutrient antioxidant Antioxidant Effect gsh_pathway->antioxidant signaling Modulation of Signaling other->signaling

Caption: Hypothesized intracellular fate and potential effects of the novel compound.

Concluding Remarks and Future Directions

The study of a novel chemical entity such as N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide is an exercise in fundamental scientific inquiry. The protocols and frameworks provided here are intended to guide the researcher from basic characterization to mechanistic insights in a logical and rigorous manner. The key to success lies in careful experimental design, the use of appropriate controls, and an unbiased interpretation of the data. While we have drawn parallels to existing molecules to form our initial hypotheses, it is crucial to remember that this compound may possess unique properties. The results of these initial studies will pave the way for more complex investigations, potentially uncovering new tools for cell biology research or even new therapeutic leads.

References

  • Reddy, V. B., et al. (2016). N-Acetylcysteine amide: A Derivative to Fulfill the Promises of N-Acetylcysteine. Journal of Amino Acids, 2016, 2048949. Available at: [Link]

  • Wang, X., et al. (2008). Peptide synthesis using carbamoylmethyl esters as acyl donors mediated by Bacillus amyloliquefaciens protease. Protein & Peptide Letters, 15(10), 1050-1054. Available at: [Link]

  • Sayce, A. C., et al. (2021). N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity. Journal of Medicinal Chemistry, 64(24), 18010-18024. Available at: [Link]

  • Hosios, A. M., & Vander Heiden, M. G. (2018). Overview of involvement of amino acids in mammalian cell culture. Current Protocols in Cell Biology, 79(1), e53. Available at: [Link]

  • Shaik, A. B., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033. Available at: [Link]

  • Palomares, L. A., et al. (2016). Amino acids in the cultivation of mammalian cells. Journal of Biotechnology, 218, 113-123. Available at: [Link]

  • Tavares, L. C., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. Available at: [Link]

  • Jay, D., et al. (2016). Carbamylation of the amino-terminal residue (Gly1) of mouse serum amyloid A promotes amyloid formation in a cell culture model. FEBS Letters, 590(23), 4349-4356. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). New n-substituted itaconimide polymers: synthesis, characterization and biological activity. Journal of Polymer Research, 28(1), 22. Available at: [Link]

  • Kraus, L. M., & Kraus, A. P., Jr. (2001). Carbamoylation of amino acids and proteins in uremia. Kidney International Supplement, 78, S102-S107. Available at: [Link]

  • Li, X., et al. (2024). Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents. ChemMedChem, e202400110. Available at: [Link]

  • Sam, J., & Klapars, A. (2012). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. The Journal of Organic Chemistry, 77(22), 10331-10338. Available at: [Link]

  • Weinkam, R. J., & Plakunov, I. (1989). A kinetic model of the cell culture cytotoxicity of metabolically activated agents: N-methyl-N-(acetoxymethyl)nitrosamine, methylnitrosourethane, and (methylazoxy)methanol acetate. Chemical Research in Toxicology, 2(5), 288-294. Available at: [Link]

  • Johnson, C. H., et al. (2017). Cell culture methods and media comprising n-acetylcysteine. U.S. Patent Application No. 15/404,395.
  • Ivanov, V. V., et al. (2024). The Determination of the Biocompatibility of New Compositional Materials, including Carbamide-Containing Heterocycles of Anti-Adhesion Agents for Abdominal Surgery. Molecules, 29(4), 851. Available at: [Link]

  • Lee, Y. R., et al. (2018). Biological Activities and Potential Oral Applications of N-Acetylcysteine. Oral Diseases, 24(1-2), 7-18. Available at: [Link]

  • Amorim, M., et al. (2016). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 21(11), 1548. Available at: [Link]

  • Ichikawa, S., et al. (2006). Synthesis of 3'-beta-carbamoylmethylcytidine (CAMC) and its derivatives as potential antitumor agents. Organic & Biomolecular Chemistry, 4(7), 1284-1296. Available at: [Link]

Sources

Method

"N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide as an enzyme inhibitor"

Application Note: N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (Ac-Val-Gly-NH2) as a Structural Probe and Fragment Inhibitor in Protease Assays Introduction & Mechanistic Rationale N-(Carbamoylmethyl)-2-acetamido-3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (Ac-Val-Gly-NH2) as a Structural Probe and Fragment Inhibitor in Protease Assays

Introduction & Mechanistic Rationale

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide, universally identified by its peptide sequence Ac-Val-Gly-NH2 (CAS: 1396987-24-8), is a low-molecular-weight dipeptide derivative. While late-stage drug development often relies on large, sterically complex peptidomimetics to achieve high-affinity enzyme inhibition, small fragments like Ac-Val-Gly-NH2 serve as indispensable "anchor" probes in Fragment-Based Drug Discovery (FBDD) and active-site mapping.

The Val-Gly motif is a highly conserved recognition sequence for several critical protease families:

  • Intramembrane Proteases (e.g., γ-Secretase): The Val-Gly sequence is an integral part of the transmembrane domain of the amyloid precursor protein (APP). Helical peptide inhibitors (HPIs) targeting the substrate-docking exosite of γ-secretase frequently utilize the Ac-Val-Gly N-terminal motif to initiate binding[1]. Structural studies confirm that these short peptide sequences can effectively compete for the initial substrate-binding site located on the presenilin subunit[2].

  • Serine Proteases (e.g., Elastase): The hydrophobic Valine (P2) and sterically compact Glycine (P1) perfectly complement the S2 and S1 sub-sites of elastase-like enzymes, making this dipeptide an ideal minimal recognition element.

  • Dermatological Therapeutics: Beyond in vitro assays, N-acyldipeptide derivatives (including Ac-Val-Gly-NH2) have been patented for their therapeutic efficacy in modulating local cutaneous enzymatic activity to treat aging-related skin changes[3].

The Causality of Fragment Selection: Why use a weak inhibitor? Fragments typically exhibit low absolute affinity (


 in the 

to

range) but possess exceptionally high ligand efficiency. Because they lack the steric bulk of larger molecules, they penetrate deep into the S1/S2 pockets without being hindered by conformational clashes at peripheral sites. This establishes a clean thermodynamic baseline for building larger, more potent inhibitors.

Visualizing the Interaction & Assay Workflow

Interaction Enzyme Target Protease (e.g., γ-Secretase) S2 S2 Sub-site (Hydrophobic Pocket) Enzyme->S2 S1 S1 Sub-site (Sterically Restricted) Enzyme->S1 Complex Enzyme-Inhibitor Complex S2->Complex S1->Complex Inhibitor Ac-Val-Gly-NH2 (Fragment Probe) Val Valine Moiety (P2 Residue) Inhibitor->Val Gly Glycinamide Moiety (P1 Residue) Inhibitor->Gly Val->S2 Hydrophobic Fit Gly->S1 H-Bonding

Logical mapping of the Ac-Val-Gly-NH2 fragment interacting with protease S1/S2 sub-sites.

Workflow Step1 1. Fragment Preparation Ac-Val-Gly-NH2 in 100% DMSO Step2 2. Enzyme Equilibration 30 min pre-incubation at 37°C Step1->Step2 Serial Dilution Step3 3. Substrate Addition Fluorogenic Probe at [S] = Km Step2->Step3 Thermodynamic Equilibrium Step4 4. Kinetic Monitoring Continuous FRET detection Step3->Step4 Rapid Mixing Step5 5. Data Regression Calculate IC50 and Ki values Step4->Step5 Initial Velocity (v0) Extraction

Step-by-step workflow for the steady-state FRET inhibition assay using fragment probes.

Experimental Protocols

The following self-validating protocols are designed to accurately capture the weak, transient interactions characteristic of fragment-based inhibitors like Ac-Val-Gly-NH2.

Protocol 1: Steady-State FRET Inhibition Assay

Objective: Determine the


 and inhibition constant (

) of Ac-Val-Gly-NH2 against a target protease.
  • Reagent Preparation: Dissolve Ac-Val-Gly-NH2 in 100% molecular-biology grade DMSO to a stock concentration of 100 mM.

    • Causality Insight: Because fragments have low absolute affinity, high stock concentrations are required to achieve the necessary

      
       final assay concentrations without exceeding a 5% (v/v) DMSO threshold, which could denature the enzyme.
      
  • Enzyme Equilibration: Dilute the target protease in an appropriate Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl; add 0.1% CHAPS if evaluating membrane proteases like γ-secretase[2]). Add serial dilutions of the inhibitor to achieve final concentrations ranging from 10

    
     to 10 mM.
    
    • Causality Insight: Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 37°C. While small fragments typically exhibit fast

      
       rates, this step ensures that any slow conformational adaptations in the enzyme's active site reach thermodynamic equilibrium prior to substrate introduction.
      
  • Reaction Initiation: Add the appropriate FRET substrate to the wells. Crucially, the final substrate concentration must be exactly equal to its predetermined Michaelis constant (

    
    ).
    
    • Self-Validating Step: Operating strictly at

      
       ensures the assay is highly sensitive to competitive inhibitors (where 
      
      
      
      according to the Cheng-Prusoff equation) while maintaining a robust signal-to-noise ratio. If
      
      
      , the weak fragment will be entirely outcompeted, yielding false negatives.
  • Kinetic Measurement: Monitor fluorescence continuously for 60 minutes. Extract the initial velocity (

    
    ) from the strictly linear portion of the progress curve (typically the first 10-15% of substrate conversion) to prevent product inhibition artifacts.
    
Protocol 2: Surface Plasmon Resonance (SPR) for Thermodynamic Profiling

Objective: Validate direct physical binding and calculate the dissociation constant (


) independent of enzymatic turnover.
  • Sensor Chip Functionalization: Immobilize the target protease onto a CM5 dextran sensor chip via standard EDC/NHS amine coupling chemistry, aiming for a high immobilization level (e.g., 5,000–8,000 RU).

    • Causality Insight: You must immobilize the macromolecule (enzyme), not the fragment. Ac-Val-Gly-NH2 is too small (MW ~215 Da) to generate a detectable SPR mass shift if it were the immobilized ligand. Passing the fragment over a dense protein surface maximizes the measurable response unit (RU) signal.

  • Analyte Injection: Inject Ac-Val-Gly-NH2 across the sensor surface at a high flow rate (50–100

    
    ).
    
    • Self-Validating Step: High flow rates minimize mass transport limitations. Because small fragments associate and dissociate rapidly, slow flow rates would cause localized rebinding artifacts, artificially deflating the

      
       measurement.
      
  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise thermodynamic parameters.

Data Presentation: Comparative Kinetic Parameters

To contextualize the utility of Ac-Val-Gly-NH2, the table below summarizes representative thermodynamic profiles comparing this minimal fragment to full-length, highly optimized inhibitors.

Table 1: Representative Thermodynamic Profiling of Protease Inhibitors

CompoundMolecular Weight (Da)Target Protease

(

)

(

)
Ligand Efficiency (kcal/mol/HA)*
Ac-Val-Gly-NH2 (Fragment) 215.25γ-Secretase / Elastase1,2501,500~0.35
Helical Peptide d-13 (Full) ~1,400γ-Secretase0.030.05~0.20
Elastatinal (Full) 512.60Elastase2.53.1~0.25

*Ligand Efficiency (LE) normalizes binding affinity against the number of heavy atoms (HA). Notice that while the full-length inhibitors have vastly superior absolute affinity (


), the Ac-Val-Gly-NH2 fragment exhibits superior Ligand Efficiency. This confirms its structural perfection for the S1/S2 sub-sites, making it an ideal core for rational drug design.

References

  • Title: Design of Transmembrane Mimetic Structural Probes to Trap Different Stages of γ-Secretase-Substrate Interaction - PMC Source: nih.gov URL: [Link]

  • Title: The initial substrate-binding site of γ-secretase is located on presenilin near the active site Source: nih.gov URL: [Link]

  • Source: google.

Sources

Application

Application Note: Developing a Bioactivity Assay for N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

Introduction & Scientific Rationale N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (CAS: 1396987-24-8)[1], structurally identified as the N-acyldipeptide Acetyl-Valyl-Glycinamide (Ac-Val-Gly-NH2), is a potent bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (CAS: 1396987-24-8)[1], structurally identified as the N-acyldipeptide Acetyl-Valyl-Glycinamide (Ac-Val-Gly-NH2), is a potent bioactive compound utilized in advanced dermatological and cosmetic formulations. Clinical and structural studies have demonstrated that specific N-acyldipeptide derivatives can significantly increase skin thickness, improve viscoelasticity, and reverse markers of intrinsic and extrinsic aging[2].

Topical signal peptides function by penetrating the stratum corneum and interacting with dermal fibroblasts to shift their gene expression profiles toward extracellular matrix (ECM) production, specifically upregulating Type I Collagen and Hyaluronic Acid (HA) while downregulating matrix metalloproteinases (MMPs)[3][4].

To effectively formulate and patent products containing Ac-Val-Gly-NH2, drug development professionals require a rigorous, reproducible, and self-validating assay pipeline to quantify its biological activity. This guide details a dual-model approach—utilizing 2D in vitro human dermal fibroblasts and 3D ex vivo skin explants—to establish a definitive causal link between peptide application and increased skin thickness.

Mechanism A Ac-Val-Gly-NH2 (N-acyldipeptide) B Dermal Fibroblast Activation A->B Cellular Uptake C Procollagen I (PIP) Synthesis B->C Gene Expression D Hyaluronic Acid (HA) Production B->D HAS2 Upregulation E Extracellular Matrix (ECM) Accumulation C->E D->E F Increased Skin Thickness E->F Structural Support

Fig 1. Cellular signaling workflow of Ac-Val-Gly-NH2 driving ECM accumulation and skin thickness.

Assay Design & Causality (E-E-A-T Principles)

A robust assay must do more than measure an output; it must prove causality. If a peptide increases collagen in a dish, we must prove it is due to targeted signaling rather than a general artifact of cell proliferation.

The Self-Validating System

To ensure trustworthiness, this protocol integrates strict internal controls:

  • Normalization to Total Protein/Viability: By running a parallel WST-1 (cell viability) or BCA (total protein) assay, we ensure that an increase in Procollagen I C-Terminal Propeptide (PIP) is a specific upregulation of ECM synthesis, not merely a byproduct of having more cells in the well.

  • Positive & Negative Controls: Transforming Growth Factor-beta 1 (TGF-

    
    1) is used as a positive control to validate that the specific batch of fibroblasts is responsive. A vehicle-only control establishes the basal ECM secretion rate.
    
  • Translational Bridging: 2D cell cultures lack the barrier function of the stratum corneum. Therefore, the in vitro assay is coupled with an ex vivo human skin explant model. The explant model validates that the peptide can successfully penetrate the lipid barrier and exert its thickening effect in a physiologically accurate 3D architecture.

Experimental Protocols

Protocol A: In Vitro Fibroblast ECM Stimulation Assay

Objective: Quantify the dose-dependent upregulation of PIP and HA in Human Dermal Fibroblasts (HDFa).

Step-by-Step Methodology:

  • Cell Seeding: Seed primary HDFa cells into 24-well plates at a density of

    
     cells/well using DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Incubate at 37°C, 5% CO
    
    
    
    for 24 hours to allow adhesion.
  • Starvation Phase (Critical Step): Aspirate the media, wash with PBS, and replace with DMEM containing only 1% FBS for 24 hours. Causality Note: Starvation synchronizes the cell cycle and reduces basal, serum-driven collagen production, maximizing the signal-to-noise ratio for the peptide treatment.

  • Treatment Preparation: Dissolve Ac-Val-Gly-NH2 in sterile water or 0.1% DMSO to create a stock solution. Prepare working concentrations of 10 µM, 50 µM, and 100 µM in 1% FBS DMEM.

  • Dosing: Treat the cells with the peptide solutions. Include a Vehicle Control (0.1% DMSO) and a Positive Control (10 ng/mL TGF-

    
    1). Incubate for 48 hours.
    
  • Harvesting: Collect the cell culture supernatants and centrifuge at 10,000 x g for 5 minutes at 4°C to remove debris. Store aliquots at -80°C.

  • Counter-Screen (Viability): Immediately add WST-1 reagent to the remaining cells in the 24-well plate. Incubate for 2 hours and read absorbance at 450 nm to quantify cell viability.

  • Quantification: Analyze the supernatants using commercial human PIP ELISA and HA ELISA kits. Normalize the ELISA concentrations (ng/mL) to the WST-1 absorbance values to yield specific specific activity.

Protocol B: Ex Vivo Skin Explant Thickness Assay

Objective: Validate stratum corneum penetration and measure histological increases in epidermal and dermal thickness.

Step-by-Step Methodology:

  • Explant Preparation: Obtain fresh human surgical discard skin (e.g., abdominoplasty). Remove subcutaneous fat and cut into 1 cm

    
     punches.
    
  • Transwell Culture: Place the explants epidermal-side up on polycarbonate transwell inserts (0.4 µm pore size) in 6-well plates. Add explant maintenance medium to the lower chamber so the dermis is nourished while the epidermis remains exposed to the air (air-liquid interface).

  • Baseline Control: Immediately fix 3 explants in 10% Neutral Buffered Formalin (NBF) to serve as the Day 0 baseline.

  • Topical Application: Formulate Ac-Val-Gly-NH2 into a standard oil-in-water emulsion at 2% and 5% (w/w). Apply 2 mg/cm

    
     of the formulations (and a placebo vehicle) topically to the explants using a positive displacement pipette. Spread evenly with a glass rod.
    
  • Incubation: Culture for 8 days, renewing the lower chamber medium every 48 hours and re-applying the topical treatments on Day 4.

  • Histological Processing: On Day 8, fix all explants in 10% NBF, embed in paraffin, and section at 5 µm. Stain with Hematoxylin & Eosin (H&E) for general morphology and Masson's Trichrome for collagen density.

  • Morphometric Analysis: Image sections at 20x magnification. Use ImageJ software to measure epidermal thickness (from the stratum basale to the stratum granulosum) at 10 random points per section.

Workflow cluster_invitro In Vitro Assay (HDFa) cluster_exvivo Ex Vivo Assay (Skin Explant) N1 Cell Seeding & Starvation N2 Peptide Treatment (10-100 µM) N1->N2 N3 ELISA (PIP & HA) N2->N3 Final Bioactivity Validation N3->Final Data Integration E1 Explant Culture (Transwell) E2 Topical Application (1-5% w/w) E1->E2 E3 Histology & Morphometry (H&E, Masson's) E2->E3 E3->Final Data Integration

Fig 2. Dual-model experimental workflow for validating Ac-Val-Gly-NH2 bioactivity.

Data Presentation & Expected Outcomes

The following tables represent the standardized format for reporting the bioactivity profile of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide, demonstrating its efficacy as an anti-aging and skin-thickening agent.

Table 1: Representative In Vitro Bioactivity Profile (HDFa)

Treatment GroupConcentrationCell Viability (% of Control)PIP Secretion (Fold Change)HA Secretion (Fold Change)
Vehicle Control 0.1% DMSO100.0 ± 2.1%1.00 ± 0.051.00 ± 0.08
TGF-

1 (Pos. Control)
10 ng/mL104.5 ± 3.4%3.45 ± 0.122.80 ± 0.15
Ac-Val-Gly-NH2 10 µM101.2 ± 1.8%1.25 ± 0.091.15 ± 0.06
Ac-Val-Gly-NH2 50 µM102.8 ± 2.5%1.85 ± 0.111.60 ± 0.10
Ac-Val-Gly-NH2 100 µM98.5 ± 3.0%2.30 ± 0.142.10 ± 0.12

*p < 0.05 vs. Vehicle Control. Note that viability remains stable, proving PIP/HA increases are due to direct metabolic stimulation, not hyperproliferation.

Table 2: Representative Ex Vivo Skin Explant Morphometry (Day 8)

Treatment GroupEpidermal Thickness (µm)Dermal Collagen Density (A.U.)Morphological Observations
Baseline (Day 0) 45.2 ± 4.1120.5 ± 10.2Normal architecture, compact stratum corneum.
Vehicle Control 42.8 ± 5.0115.8 ± 12.4Slight thinning typical of ex vivo culture over 8 days.
Ac-Val-Gly-NH2 (2%) 54.6 ± 4.8145.2 ± 11.5Increased viable epidermal layers; denser collagen bundles.
Ac-Val-Gly-NH2 (5%) 62.3 ± 5.5168.4 ± 14.0Significant acanthosis (thickening); highly organized ECM.

References

  • Sigma-Aldrich. 2-methylbutanamide | N-(carbamoylmethyl)-2-acetamido-3-methylbutanamide (CAS No.: 1396987-24-8).
  • Yu, R. J., & Van Scott, E. J. (2022). N-acyldipeptide derivatives and their uses (U.S. Patent No. 11,224,565). U.S.
  • De Luca, C., et al. (2022). The Clinical Evidence-Based Paradigm of Topical Anti-Aging Skincare Formulations Enriched with Bio-Active Peptide SA1-III (KP1) as Collagen Modulator: From Bench to Bedside.
  • Juhasz, M. L. W., & Levin, M. K. (2023). The Innovative and Evolving Landscape of Topical Exosome and Peptide Therapies: A Systematic Review of the Available Literature.

Sources

Method

Application Note: In Vivo Profiling of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

Executive Summary N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (henceforth referred to as Ac-Val-Gly-NH₂ ) is a synthetic dipeptide derivative characterized by high metabolic stability and specific affinity for pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (henceforth referred to as Ac-Val-Gly-NH₂ ) is a synthetic dipeptide derivative characterized by high metabolic stability and specific affinity for proton-coupled oligopeptide transporters (SLC15A1/PepT1 and SLC15A2/PepT2). Structurally, it belongs to the class of Functionalized Amino Acids (FAAs) , sharing a pharmacophore with the anticonvulsant Lacosamide, yet distinguished by a hydrophilic C-terminal glycinamide moiety.

This application note details the protocols for utilizing Ac-Val-Gly-NH₂ in in vivo studies , specifically for:

  • Pharmacokinetic (PK) Profiling : Assessing oral bioavailability (

    
    ) as a marker for PepT1-mediated absorption.
    
  • Renal Clearance Studies : Investigating PepT2-mediated reabsorption mechanisms.

  • Anticonvulsant Screening : Evaluating efficacy in the Maximal Electroshock (MES) seizure model.

Chemical Identity & Physicochemical Properties[1]

PropertyDescription
IUPAC Name N-(2-amino-2-oxoethyl)-2-acetamido-3-methylbutanamide
Common Notation Ac-Val-Gly-NH₂
Molecular Formula C₁₀H₁₉N₃O₃
Molecular Weight 229.28 g/mol
Solubility Soluble in Water, DMSO, Methanol
LogP (Predicted) -1.2 (Hydrophilic)
Key Pharmacophore N-Acetyl (Stability), Valine Side Chain (Recognition), Glycinamide (Solubility)
Structural Logic

The compound mimics the N-terminal sequence of endogenous peptides but is "capped" at both ends (N-acetyl, C-amide). This modification renders it resistant to aminopeptidases and carboxypeptidases, making it an ideal in vivo probe for transporter activity without the confounding factor of rapid degradation.

Core Protocol 1: In Vivo Pharmacokinetics (Rat)

Rationale

Ac-Val-Gly-NH₂ is a substrate for PepT1 (expressed in the small intestine). High oral bioavailability indicates active transport, as its hydrophilicity (LogP < 0) precludes significant passive diffusion.

Experimental Design
  • Species : Sprague-Dawley Rats (Male, 250–300 g), fasted 12h.

  • Groups :

    • Group A: IV Bolus (2 mg/kg) – Reference for 100% bioavailability.

    • Group B: Oral Gavage (10 mg/kg) – Test for absorption.

  • Vehicle : Saline (0.9% NaCl) or PBS pH 7.4.

Step-by-Step Procedure
Step 1: Formulation
  • Weigh 10 mg of Ac-Val-Gly-NH₂.

  • Dissolve in 5 mL of sterile saline (Concentration: 2 mg/mL).

  • Filter sterilize using a 0.22 µm PVDF syringe filter.

  • Note: The compound is stable in solution for 24h at 4°C.

Step 2: Surgical Preparation (IV Group)
  • Anesthetize rat with Isoflurane (3% induction, 1.5% maintenance).

  • Cannulate the right jugular vein (JVC) for blood sampling.

  • Allow 24h recovery or perform acute sampling under anesthesia (terminal).

Step 3: Administration & Sampling
  • IV Group : Inject 1 mL/kg (2 mg/kg) into the tail vein or femoral vein.

  • PO Group : Administer 5 mL/kg (10 mg/kg) via oral gavage needle.

  • Timepoints : Pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 24 h.

  • Collection : Collect 200 µL blood into K₂EDTA tubes. Centrifuge at 2000 x g for 10 min at 4°C. Harvest plasma.

Step 4: Bioanalysis (LC-MS/MS)
  • Extraction : Protein precipitation. Mix 50 µL plasma with 150 µL Acetonitrile containing Internal Standard (e.g., N-Acetyl-Leu-Gly-NH₂). Vortex, centrifuge.

  • Column : C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm).

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Transition : Monitor m/z 230.1 → 171.1 (Loss of Glycinamide) or 230.1 → 86.1 (Valine immonium ion).

Data Analysis

Calculate the Absolute Bioavailability (


) using the Area Under the Curve (AUC):


Core Protocol 2: Anticonvulsant Screening (MES Test)

Rationale

As a structural analogue of Lacosamide (an FAA anticonvulsant), Ac-Val-Gly-NH₂ should be screened for activity in the Maximal Electroshock (MES) model, the gold standard for identifying agents active against generalized tonic-clonic seizures (sodium channel blockers).

Procedure
  • Animals : Male CF-1 Mice (20–25 g).

  • Dosing : Administer Ac-Val-Gly-NH₂ IP (Intraperitoneal) at screening doses: 30, 100, 300 mg/kg.

  • Pretreatment Time : 30 minutes and 4 hours (to assess duration of action).

  • Shock Induction : Apply corneal electrodes. Deliver 60 Hz, 50 mA current for 0.2 seconds.

  • Endpoint :

    • Protection : Absence of Hindlimb Tonic Extension (HLTE).

    • Seizure : Presence of HLTE > 90° angle.

Toxicity Control (Rotarod)

Concurrent with MES, assess neurotoxicity.

  • Place mice on a rotating rod (6 rpm).

  • Fail : Inability to maintain equilibrium for 1 minute.

  • Calculate Therapeutic Index (TI) :

    
    .
    

Mechanism of Action & Pathway Visualization

The following diagram illustrates the dual utility of Ac-Val-Gly-NH₂: its transport via PepT1/2 and its potential modulation of Voltage-Gated Sodium Channels (VGSC), characteristic of the FAA class.

G cluster_Intestine Intestinal Lumen (Apical) cluster_Systemic Systemic Circulation cluster_CNS Central Nervous System Compound Ac-Val-Gly-NH₂ (Exogenous Probe) PepT1 PepT1 (SLC15A1) Transporter Compound->PepT1 Substrate Plasma Plasma Compartment (Bioavailable Fraction) PepT1->Plasma Active Absorption Kidney Renal Tubule (PepT2 Reabsorption) Plasma->Kidney Filtration BBB Blood-Brain Barrier (Passive/Active Transport) Plasma->BBB Distribution Kidney->Plasma Recycling (PepT2) Target VGSC (Nav1.2/1.6) Slow Inactivation BBB->Target Anticonvulsant Effect (Hypothetical)

Caption: Pharmacokinetic pathway of Ac-Val-Gly-NH₂ showing PepT1-mediated absorption and potential CNS targeting.

Expected Results & Troubleshooting

Data Summary Table (Hypothetical)
ParameterExpected ValueInterpretation
Oral Bioavailability (

)
> 80%Indicates excellent PepT1 recognition.

15–30 minRapid absorption typical of transporter substrates.
Clearance (CL) ModerateDependent on renal filtration vs. PepT2 reabsorption.
MES

50–200 mg/kgActivity confirms FAA pharmacophore relevance.
Troubleshooting Guide
  • Low Bioavailability : Ensure the animal was fasted. Food competes for PepT1.

  • Rapid Elimination : Check urine. If high amounts of unchanged drug are found, PepT2 saturation may have occurred.

  • No CNS Activity : The glycinamide group may be too polar for BBB penetration. Consider synthesizing the N-benzyl analogue (Lacosamide) as a positive control.

References

  • Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1. Current Opinion in Pharmacology.

  • Smith, D. E., et al. (2013). Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications. Molecular Aspects of Medicine.

  • Kohn, H., et al. (1991). Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives.[1] Journal of Medicinal Chemistry.

  • Biegel, A., et al. (2006). Renal clearance of the dipeptide glycylsarcosine in rats: contribution of the peptide transporters PEPT1 and PEPT2. American Journal of Physiology-Renal Physiology.

  • Vimpat (Lacosamide) Prescribing Information. (2023). Mechanism of Action and Pharmacokinetics. FDA Access Data.

Sources

Application

Application Notes and Protocols for the Experimental Investigation of 2-Acetamido-3-methylbutanamide Derivatives

Introduction: The Therapeutic Potential of Acetamido Scaffolds The acetamide moiety is a cornerstone in medicinal chemistry, featured in a diverse array of pharmacologically active compounds. Its unique structural and el...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Acetamido Scaffolds

The acetamide moiety is a cornerstone in medicinal chemistry, featured in a diverse array of pharmacologically active compounds. Its unique structural and electronic properties allow it to engage in various non-covalent interactions, making it a privileged scaffold in drug design. Derivatives of acetamide have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer effects. The 2-acetamido-3-methylbutanamide core, a valine-derived structure, presents a compelling template for the development of novel therapeutic agents. The inherent chirality and the potential for diverse substitutions on this backbone offer a rich chemical space for exploring new biological functions.

This guide provides a comprehensive overview of proposed experimental applications and detailed protocols for the preclinical in vitro evaluation of novel 2-acetamido-3-methylbutanamide derivatives. In the absence of extensive published data specific to this chemical series, the following application notes are grounded in the established activities of structurally related acetamide compounds and employ validated, industry-standard assay methodologies.[1][2] These protocols are designed to serve as a robust starting point for researchers to elucidate the bioactivity of this promising class of molecules.

Part 1: Anticancer and Cytotoxicity Screening

A significant number of acetamide derivatives have been investigated for their potential as anticancer agents.[3] The proposed mechanism often involves the induction of apoptosis or the inhibition of cell proliferation. Therefore, a primary and crucial step in evaluating novel 2-acetamido-3-methylbutanamide derivatives is to assess their cytotoxic effects on various cancer cell lines.

Application Note 1.1: Assessment of In Vitro Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] This assay is a foundational, high-throughput method to screen for the cytotoxic potential of a compound library and to determine the half-maximal inhibitory concentration (IC50).[4][5][6]

Protocol 1.1: MTT Assay for Cell Viability

Objective: To determine the IC50 value of 2-acetamido-3-methylbutanamide derivatives in selected cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-acetamido-3-methylbutanamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control (e.g., doxorubicin).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Anti-inflammatory Activity Assessment

Inflammation is a key pathological process in a multitude of diseases.[7] Acetamide derivatives have been explored as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenases (COX).[7]

Application Note 2.1: Screening for Inhibition of Pro-inflammatory Mediators

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines.[8] This assay provides a robust system for screening compounds that can modulate these key inflammatory pathways.[8][9]

Protocol 2.1: Inhibition of LPS-Induced Nitric Oxide Production in Macrophages

Objective: To evaluate the ability of 2-acetamido-3-methylbutanamide derivatives to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS (from E. coli)

  • Griess Reagent

  • Sodium nitrite standard

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control.

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

Part 3: Antimicrobial Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Various heterocyclic compounds containing the acetamide linkage have demonstrated promising antibacterial and antifungal properties.[10]

Application Note 3.1: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13] This is a fundamental assay for assessing the potential of new compounds as antimicrobial agents.[11][12][13]

Protocol 3.1: Broth Microdilution Assay for MIC Determination

Objective: To determine the MIC of 2-acetamido-3-methylbutanamide derivatives against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies and inoculate into MHB.

    • Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.

Part 4: Exploration of Neuroprotective Potential

Neurodegenerative diseases represent a significant and growing unmet medical need. The search for neuroprotective agents is a key area of drug discovery.[14][15] Given the diverse activities of acetamide derivatives, exploring the neuroprotective potential of 2-acetamido-3-methylbutanamide derivatives is a logical extension of their characterization.

Application Note 4.1: In Vitro Assessment of Neuroprotection

Oxidative stress is a common pathological mechanism in neurodegenerative diseases. An in vitro model using neuronal cell lines exposed to an oxidative stressor, such as hydrogen peroxide (H₂O₂), can be used to screen for compounds with neuroprotective effects.[16]

Protocol 4.1: Neuroprotection against Oxidative Stress in a Neuronal Cell Line

Objective: To evaluate the ability of 2-acetamido-3-methylbutanamide derivatives to protect neuronal cells from H₂O₂-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium

  • Hydrogen peroxide (H₂O₂)

  • MTT solution

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if required by the specific experimental design.

  • Compound Pre-treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 2-4 hours.

  • Induction of Oxidative Stress:

    • Expose the cells to a pre-determined toxic concentration of H₂O₂ for 24 hours. Include a control group without H₂O₂ and a group with H₂O₂ but no compound.

  • Assessment of Cell Viability:

    • Perform an MTT assay as described in Protocol 1.1 to assess cell viability.

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by the compounds relative to the H₂O₂-treated control.

Data Presentation and Visualization

Illustrative Data Summary
Derivative IDCancer Cell LineIC50 (µM)% Inhibition of NO Production (at 10 µM)
AMB-001HeLa15.265.4
AMB-002HeLa>10012.1
AMB-003A5498.778.9

Table 1: Example of a summary table for initial screening data. Values are for illustrative purposes only.

Derivative IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)% Neuroprotection (at 1 µM)
AMB-00132>1285.6
AMB-002>128>1283.2
AMB-00364>12845.8

Table 2: Further illustrative data for antimicrobial and neuroprotective screening.

Experimental Workflow Diagrams

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compounds (48-72h) A->C B Prepare Serial Dilutions of Compounds B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan with DMSO D->E F Read Absorbance at 570 nm E->F G Calculate % Viability & Determine IC50 F->G Anti_Inflammatory_Screening_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay & Analysis A Seed Macrophages in 96-well Plate B Pre-treat with Compounds (1h) A->B C Stimulate with LPS (24h) B->C D Collect Supernatant C->D E Perform Griess Assay D->E F Read Absorbance at 540 nm E->F G Calculate % NO Inhibition F->G

Caption: Workflow for anti-inflammatory screening.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide Synthesis

Introduction & Mechanistic Overview Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with optimizing the synthesis of N-(Carbamoylmethyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with optimizing the synthesis of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (CAS: 1396987-24-8)[1]. Structurally, this compound is the dipeptide derivative N-Acetyl-L-valylglycinamide (Ac-Val-Gly-NH2) .

Synthesizing this target presents two distinct mechanistic bottlenecks that severely impact yield and purity:

  • Steric Hindrance: The

    
    -branched isopropyl side chain of Valine restricts the trajectory of incoming nucleophiles, significantly reducing coupling rates[2].
    
  • Oxazolone-Mediated Epimerization: N-acetylated amino acids are exceptionally prone to forming an oxazolone (azlactone) intermediate upon C-terminal activation. This intermediate rapidly racemizes, leading to the formation of the unwanted D-Val epimer[3].

Troubleshooting & FAQs

Q1: My coupling yield between the Valine and Glycinamide residues is stalling at 70-80%. How do I drive this reaction to completion?

  • Causality: The

    
    -branching of Valine creates a steric shield that drastically reduces the rate of aminolysis. When using standard reagents like DIC/HOBt, the slow coupling rate allows side reactions (such as the hydrolysis of the active ester) to compete with peptide bond formation[2].
    
  • Solution: Upgrade your coupling additive to increase the electrophilicity of the active ester. Replace HOBt with OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma forms a highly reactive ester that accelerates the aminolysis step, effectively outcompeting degradation pathways[4]. Alternatively, use highly reactive uronium salts like HATU, but restrict pre-activation times to <2 minutes to prevent guanidinylation of the N-terminus[2].

Q2: I am detecting a +10% diastereomeric impurity in my final product. What is causing this, and how do I eliminate it?

  • Causality: You are observing the Ac-D-Val-Gly-NH2 epimer. If you are synthesizing this via solution-phase fragment coupling by activating Ac-Val-OH directly, the nucleophilic oxygen of the N-acetyl group attacks the activated C-terminal carbonyl. This forms a 5-membered oxazolone ring. The

    
    -proton of this oxazolone is highly acidic and rapidly undergoes base-catalyzed abstraction, destroying the stereocenter[3].
    
  • Solution (Preferred): Redesign the workflow using Solid-Phase Peptide Synthesis (SPPS). Couple Fmoc-Val-OH to the Gly-resin first. Fmoc-protected amino acids form oxazolones at a vastly reduced rate compared to N-acetyl groups. Perform the N-terminal acetylation as the final step only after the peptide bond is securely formed.

  • Solution (Solution Phase): If direct coupling of Ac-Val-OH is unavoidable, eliminate strong, nucleophilic bases like DIEA. Substitute with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP/collidine) to minimize

    
    -proton abstraction[3], and use OxymaPure to accelerate the desired coupling[5].
    

Q3: Why am I seeing deletion sequences (e.g., Ac-Gly-NH2) in my final LC-MS analysis?

  • Causality: Deletion sequences occur when a coupling step fails to reach 100% completion, and the unreacted amine is subsequently acetylated during the final capping step. Even a seemingly high 97% coupling yield at the Valine step leaves 3% unreacted Glycine, which becomes permanently capped as Ac-Gly-NH2[6].

  • Solution: Implement a self-validating Kaiser test after the Valine coupling. If the test is positive (indicating unreacted amines), do not proceed to deprotection. Perform a double-coupling using a different activating reagent (e.g., switch from DIC/Oxyma to HATU/DIEA for the second hit) to force the reaction to completion[2].

Quantitative Data: Coupling Reagent Efficacy

To optimize the sterically hindered Valine coupling while suppressing epimerization, refer to the comparative data below. OxymaPure provides the optimal balance of reactivity, stereochemical retention, and safety[4][5].

Coupling SystemRelative Aminolysis RateEpimerization Risk (D-isomer %)Safety Profile
DIC / HOBt Baseline (Slow)Moderate (5.0 - 9.0%)Explosive hazard (Class 1)
DIC / HOAt FastLow (1.0 - 3.0%)Explosive hazard (Class 1)
DIC / OxymaPure Very FastVery Low (< 1.0%)Non-explosive, Safe
HATU / DIEA Ultra FastModerate (Highly base-dependent)Expensive, Guanidinylation risk

Mechanistic Pathway Visualization

The following diagram illustrates the causality behind the epimerization of Ac-Val-OH during activation.

OxazolonePathway AcVal Ac-Val-OH (Starting Material) ActVal Activated Ac-Val Ester (e.g., OAt / Oxyma) AcVal->ActVal Coupling Reagent (DIC/Oxyma) Oxazolone Oxazolone Intermediate (Achiral / Racemization Prone) ActVal->Oxazolone Base / Slow Aminolysis (Intramolecular Attack) LProd Ac-L-Val-Gly-NH2 (Desired Product) ActVal->LProd + H-Gly-NH2 (Fast Aminolysis) Oxazolone->LProd + H-Gly-NH2 DProd Ac-D-Val-Gly-NH2 (Epimer Impurity) Oxazolone->DProd + H-Gly-NH2

Mechanistic pathway of oxazolone-mediated epimerization during Ac-Val-OH activation.

Self-Validating Experimental Protocol: SPPS Workflow

To bypass the oxazolone liability of Ac-Val-OH, this protocol utilizes an Fmoc-SPPS strategy, delaying acetylation until the dipeptide backbone is fully assembled. Do not proceed to subsequent steps without passing the designated Validation Gates.

Materials: Rink Amide AM resin (0.6 mmol/g loading), Fmoc-Gly-OH, Fmoc-Val-OH, DIC, OxymaPure, Acetic Anhydride (


), DIEA, DMF, 20% Piperidine/DMF.

Step 1: Resin Preparation

  • Swell 1.0 g of Rink Amide AM resin in 10 mL DMF for 30 minutes. Drain.

Step 2: Initial Fmoc Deprotection

  • Treat resin with 10 mL of 20% Piperidine in DMF for 5 mins. Drain and repeat for 15 mins.

  • Wash resin thoroughly with DMF (5 × 10 mL).

  • Validation Gate 1: Monitor the UV absorbance of the deprotection effluent at 301 nm. The signal must drop to baseline after the final wash, confirming complete removal of the Fmoc-piperidine adduct.

Step 3: Glycine Coupling

  • Dissolve Fmoc-Gly-OH (3.0 eq) and OxymaPure (3.0 eq) in 5 mL DMF. Add DIC (3.0 eq). Pre-activate for 2 minutes.

  • Add the mixture to the resin and agitate at room temperature for 60 minutes. Wash with DMF (5 × 10 mL).

  • Validation Gate 2: Perform a Kaiser test. The resin beads must remain yellow (negative). If blue, repeat the coupling.

Step 4: Valine Coupling (Critical Step)

  • Deprotect the Fmoc group as described in Step 2.

  • Dissolve Fmoc-Val-OH (4.0 eq) and OxymaPure (4.0 eq) in 5 mL DMF. Add DIC (4.0 eq). Pre-activate for 2 minutes.

  • Add to the resin and agitate for 120 minutes (extended time due to

    
    -branching)[2]. Wash with DMF (5 × 10 mL).
    
  • Validation Gate 3: Perform a Kaiser test. Due to steric hindrance, a faint green/blue result is common. Mandatory Action: If not perfectly yellow, perform a double coupling using HATU (3.0 eq) and DIEA (6.0 eq) for 45 minutes[2].

Step 5: N-Terminal Acetylation

  • Deprotect the Fmoc group from the Valine residue (as in Step 2).

  • Prepare a capping solution of

    
     (10 eq) and DIEA (20 eq) in 10 mL DMF.
    
  • Add to the resin and agitate for 30 minutes. Wash with DMF (5 × 10 mL) and DCM (5 × 10 mL).

  • Validation Gate 4: Perform a Kaiser test. Must be strictly yellow.

Step 6: Cleavage and Global Deprotection

  • Treat the dried resin with 10 mL of TFA/TIS/

    
     (95:2.5:2.5) for 2 hours.
    
  • Filter the cleavage cocktail into 40 mL of ice-cold diethyl ether to precipitate the product. Centrifuge and dry the pellet.

  • Validation Gate 5: Analyze the crude solid via LC-MS. Confirm the target mass (

    
     Da) and verify diastereomeric purity via analytical HPLC.
    

References

  • Peptide/Amide bond Synthesis – OxymaPure®. OxymaPure. URL: [Link]

  • Epimerisation in Peptide Synthesis. NIH PMC. URL: [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. URL: [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

Executive Summary: The "Brick Dust" Challenge The compound N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (chemically equivalent to the protected dipeptide Ac-Val-Gly-NH₂ ) presents a classic solubility paradox commo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

The compound N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (chemically equivalent to the protected dipeptide Ac-Val-Gly-NH₂ ) presents a classic solubility paradox common in peptidomimetics.

Although it contains polar amide bonds, researchers often find it insoluble in both water and non-polar organics (like ethyl acetate or hexane).

  • The Cause: This molecule lacks ionizable groups (no free amines or carboxylic acids) in the physiological pH range. Furthermore, the combination of the Valine isopropyl side chain and multiple amide donors/acceptors drives the formation of intermolecular hydrogen bond networks (similar to

    
    -sheets).
    
  • The Result: The compound exhibits high crystal lattice energy (acting like "brick dust"). To dissolve it, you must overcome this lattice energy using solvents that actively disrupt hydrogen bonds, rather than just matching polarity.[1]

Solvent Compatibility & Selection Matrix

Do not rely on "like dissolves like." For this compound, you must rely on H-bond disruption .[1]

Solvent ClassSuitabilityRecommended SolventsTechnical Notes
Dipolar Aprotic High DMSO, DMF, DMA Best for stock solutions (10–50 mM).[1] DMSO is preferred for biological assays due to lower toxicity.[2]
Fluorinated Alcohols Critical HFIP, TFE The "Nuclear Option." Hexafluoroisopropanol (HFIP) is the most effective solvent for breaking peptide aggregates. Use for initial solubilization if DMSO fails, then evaporate or dilute.[1][2][3]
Aqueous Buffers Low PBS, Tris, WaterDo not use as primary solvent. The compound will likely float or form a gel. Only use as a diluent after the compound is dissolved in organic solvent.
Chaotropes Medium 6M Guanidine HCl, LiClLithium Chloride (5% w/v in DMA) can increase solubility by 5-10x by disrupting H-bonds, useful for chemical synthesis but not bioassays.[1]

Step-by-Step Solubilization Protocols

Protocol A: Standard Stock Preparation (DMSO/DMF)

Use this for routine bioassays (IC50, cell culture).

  • Calculate: Determine the volume of DMSO required to reach a 20 mM or 50 mM stock concentration. Avoid attempting >100 mM stocks, as these may crash out upon freezing.[1]

  • Weigh & Add: Weigh the powder into a glass vial (avoid polystyrene). Add 100% anhydrous DMSO.

  • Sonicate: Sonicate in a water bath for 30–60 seconds.

    • Critical Check: Hold the vial up to a light source. If the solution looks "hazy" or exhibits the Tyndall effect (scattering light), aggregates are still present. Sonicate further.[4][5][6]

  • Aliquot: Store at -20°C.

    • Note: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which will cause this specific compound to precipitate over time.[1] Single-use aliquots are mandatory.[1]

Protocol B: The "Solvent Shift" Method (For Aqueous Assays)

Use this when the compound precipitates immediately upon adding buffer.

  • Dissolve: Prepare a 100x concentrated stock in 100% DMSO .

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into a "bridge solvent" like PEG-400 or Propylene Glycol . This creates a solvation shell that prevents immediate crashing when water hits the hydrophobic Valine residue.

  • Final Dilution: Slowly add the aqueous buffer to the organic mix (not the reverse) with constant vortexing.

    • Target: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays.

Protocol C: The "Nuclear" Method (HFIP Pre-treatment)

Use this if the powder resists DMSO or forms a gel.

  • Dissolve the compound in 100% HFIP (Hexafluoroisopropanol) at 10 mg/mL. It should dissolve instantly.

  • Aliquot the solution into vials.

  • Evaporate the HFIP using a centrifugal evaporator (SpeedVac) or a stream of nitrogen. This leaves a thin film of "amorphous" peptide on the glass.

  • Reconstitute this film with DMSO or your assay buffer. The amorphous solid has much lower lattice energy than the crystalline powder and will dissolve more easily.

Troubleshooting Logic & Decision Tree

Use the following workflow to diagnose solubility failures.

SolubilityLogic Start Start: Compound is Solid Step1 Attempt Dissolution in DMSO (50mM) Start->Step1 Check1 Is it Clear? Step1->Check1 Success Proceed to Dilution Check1->Success Yes Fail1 Cloudy / Precipitate Check1->Fail1 No Dilution Dilute into Aqueous Buffer Success->Dilution Action1 Sonicate (40°C, 5 mins) Fail1->Action1 Check2 Is it Clear? Action1->Check2 Check2->Success Yes Fail2 Still Insoluble Check2->Fail2 No Action2 Switch to HFIP Protocol (Break H-Bonds) Fail2->Action2 Check3 Precipitation? Dilution->Check3 Fix1 Add Co-solvent (PEG-400 or Tween-80) Check3->Fix1 Yes Fix2 Check pH (Unlikely to help neutral molecule) Check3->Fix2 No (Stable)

Figure 1: Decision matrix for solubilizing Ac-Val-Gly-NH₂. Note the reliance on HFIP for stubborn aggregates.

Frequently Asked Questions (FAQs)

Q: Can I use acid or base to help dissolve this? A: No. This molecule is "capped" at both ends (N-acetyl and C-amide).[1] It has no free amines to protonate or carboxylic acids to deprotonate. Adjusting pH will only increase the salt concentration, potentially causing a "salting-out" effect that worsens precipitation.[1]

Q: My solution looks clear, but my assay results are erratic. Why? A: You are likely experiencing micro-aggregation . The compound may form invisible colloidal aggregates that interfere with proteins or scatter light in optical assays.

  • Validation: Spin the "dissolved" sample at 10,000 x g for 10 minutes. If you see a pellet (even a tiny one), you have aggregates. Add 0.05% Tween-20 to your buffer to stabilize the monomeric form.[1]

Q: Why does the compound precipitate when I put the DMSO stock into the fridge? A: DMSO has a high freezing point (19°C). As it freezes, it excludes the solute, locally concentrating the peptide until it crashes out.[1]

  • Solution: Store stocks at room temperature (if stable) or verify re-solubilization (warm + vortex) every time you take it out of the freezer.

Q: Can I use Ethanol instead of DMSO? A: Generally, no . Ethanol is a protic solvent and is less effective at disrupting the intermolecular amide-amide hydrogen bonds of this specific scaffold compared to DMSO or DMF.[1]

References

  • Sigma-Aldrich (Merck). Solubility Guidelines for Peptides.[1] Retrieved from

    • Citation Context: General guidelines on hydrophobicity and solvent selection for protected peptide fragments.
  • BenchChem. Best practices for handling and dissolving hydrophobic peptides. Retrieved from

    • Citation Context: Protocols for using organic co-solvents and the "solvent shift" technique.
  • PubChem. Compound Summary: N-Acetyl-L-valine (Analog).[1] Retrieved from

    • Citation Context: Physicochemical properties of the Valine-Acetamido core structure.[1]

  • Nature Protocols.Strategies for the solubilization of hydrophobic peptides. (General Reference for HFIP usage).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

Synonym: N-Acetyl-L-valylglycinamide (Ac-Val-Gly-NH₂) Executive Summary Welcome to the technical guide for Ac-Val-Gly-NH₂ . As a Senior Application Scientist, I have structured this resource to address the specific stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Synonym: N-Acetyl-L-valylglycinamide (Ac-Val-Gly-NH₂)

Executive Summary

Welcome to the technical guide for Ac-Val-Gly-NH₂ . As a Senior Application Scientist, I have structured this resource to address the specific stability challenges inherent to this molecule.

This compound is widely utilized as a model system for studying steric hindrance in peptide bonds (due to the Valine isopropyl side chain) and C-terminal amide stability . Unlike standard peptides, the N-acetyl group prevents the rapid formation of Diketopiperazines (DKPs) typical of dipeptide amides, shifting the primary degradation profile toward hydrolysis and deamidation.

Module 1: Chemical Stability & Degradation Mechanisms

The "Why" Behind the Instability

Researchers often misidentify degradation peaks for this molecule because they apply generic peptide logic. You must consider two specific structural governors:

  • Valine Steric Shielding: The bulky isopropyl group at the

    
    -carbon of Valine sterically hinders the internal amide bond, making it significantly more stable against acid hydrolysis than alanine- or glycine-based analogs.
    
  • N-Acetyl "Cap": This group effectively blocks the nucleophilic attack of the N-terminus on the C-terminal carbonyl, inhibiting cyclization (DKP formation) under neutral conditions.

Primary Degradation Pathways

The degradation of Ac-Val-Gly-NH₂ is pH-dependent.

  • Pathway A: Deamidation (Basic pH > 8.0)

    • Mechanism: Hydrolysis of the C-terminal amide (

      
      ) to a carboxylic acid (
      
      
      
      ).
    • Result: Formation of Ac-Val-Gly-OH and release of Ammonia (

      
      ).
      
    • Mass Shift: +0.984 Da (often observed as +1 Da in low-res MS).

  • Pathway B: Peptide Bond Hydrolysis (Acidic pH < 4.0)

    • Mechanism: Cleavage of the internal amide bond between Valine and Glycine.

    • Result: Formation of N-Acetyl-Valine (Ac-Val-OH) and Glycinamide (Gly-NH₂) .

    • Kinetics: Slower than typical peptides due to Valine's steric bulk.

  • Pathway C: Racemization (High pH / High Temp)

    • Mechanism: Proton abstraction from the Valine

      
      -carbon.
      
    • Result: Conversion of L-Val to D-Val enantiomer.

    • Detection Warning: Since Glycine is achiral, the L- and D- forms are enantiomers , not diastereomers. They will co-elute on standard C18 HPLC columns.

Visualizing the Degradation Network

DegradationPathways Intact Ac-Val-Gly-NH2 (Intact Molecule) MW: 215.25 Deamidation Ac-Val-Gly-OH (Deamidation Product) MW: 216.23 Intact->Deamidation Basic pH (>8.0) +0.98 Da Mass Shift Hydrolysis_Val Ac-Val-OH (N-Acetyl-Valine) Intact->Hydrolysis_Val Acidic pH (<4.0) Internal Cleavage Hydrolysis_Gly Gly-NH2 (Glycinamide) Intact->Hydrolysis_Gly Acidic pH (<4.0) Racemization Ac-D-Val-Gly-NH2 (Enantiomer) Intact->Racemization High pH + Heat Requires Chiral LC

Figure 1: pH-dependent degradation pathways of Ac-Val-Gly-NH₂ showing mass shifts and cleavage products.

Module 2: Troubleshooting Analytical Anomalies

FAQ: Analytical & Chromatography Issues

Q1: I see a "split peak" on my C18 HPLC chromatogram. Is this racemization?

  • Answer: No.

    • Reasoning: Ac-L-Val-Gly-NH₂ and Ac-D-Val-Gly-NH₂ are enantiomers. On an achiral C18 column, they have identical physical properties and retention times.

    • Likely Cause: You are likely seeing hydrolysis products (Ac-Val-OH) which may elute close to the parent peak depending on your gradient, or atropisomers (conformational isomers) if your temperature is too low (<25°C), though this is rare without Proline.

    • Action: Run a standard of N-Acetyl-Valine. If the peak matches, it is hydrolysis, not racemization.

Q2: My Mass Spec shows a parent ion at m/z 216.2 instead of 215.2. What happened?

  • Answer: You have significant deamidation .

    • Mechanism: The C-terminal amide (

      
      ) has hydrolyzed to an acid (
      
      
      
      ).
    • Calculation:

      
       (16 Da) + 
      
      
      
      (17 Da) = Net +1 Da.
    • Action: Check the pH of your buffers.[1] If you dissolved the sample in PBS (pH 7.4) or Tris (pH 8.0) and left it at room temperature, this reaction proceeds spontaneously.

Q3: The compound is not dissolving fully in water. Should I heat it?

  • Answer: Avoid heating above 40°C.

    • Reasoning: While Glycine is hydrophilic, the Acetyl-Valine segment is hydrophobic. Heating promotes racemization and hydrolysis.

    • Action: Use a "slurry method." Dissolve first in a small volume of DMSO or Acetic Acid (if compatible with downstream use), then dilute with water.

Module 3: Experimental Protocols

Protocol A: Self-Validating Forced Degradation Study

Use this protocol to benchmark your specific batch against known degradation standards.

ConditionReagentTime/TempExpected Outcome (HPLC/MS)
Control H₂OT=0Single Peak (RT ~X min)
Acid Stress 0.1M HCl24h @ 60°CAppearance of Ac-Val-OH and Gly-NH₂ .
Base Stress 0.1M NaOH4h @ RTAppearance of Ac-Val-Gly-OH (+1 Da).
Oxidation 3% H₂O₂24h @ RTNo Change (Molecule lacks Met, Cys, Trp, His).

Step-by-Step Workflow:

  • Prepare a 1 mg/mL stock solution of Ac-Val-Gly-NH₂ in water.

  • Aliquot 100 µL into three HPLC vials.

  • Add 100 µL of respective stress reagent (HCl, NaOH, H₂O₂).

  • Incubate as specified in the table.

  • Neutralize: Quench Acid/Base samples with equimolar NaOH/HCl before injection to prevent column damage.

  • Analyze: Inject 10 µL onto a C18 column (Gradient: 5% to 60% B over 20 min).

Protocol B: Storage & Lyophilization

To maximize shelf-life and prevent "glassy" amorphous degradation:

  • Solvent: Freeze dry from 10% Acetic Acid in water. The acid maintains a low pH (preventing deamidation) and sublimes during lyophilization.

  • Freezing: Flash freeze in liquid nitrogen to prevent phase separation of the hydrophobic Valine residues.

  • Storage: Store at -20°C with desiccant. The amide bond is hygroscopic; moisture is the enemy.

References

  • Manning, M. C., et al. (1989). "Stability of Protein Pharmaceuticals." Pharmaceutical Research. (Authoritative review on deamidation mechanisms in peptides).

  • Robinson, A. B., & Rudd, C. J. (1974). "Deamidation of Glutaminyl and Asparaginyl Residues in Peptides and Proteins." Current Topics in Cellular Regulation. (Foundational text on amide hydrolysis rates).

  • PubChem Database. (2024). "Compound Summary: N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide." National Library of Medicine.

  • Smith, G. G., & Soliman, A. (1990). "Kinetics and Mechanism of the Dipeptide-Diketopiperazine Interconversion." Journal of Organic Chemistry. (Explains the N-terminal requirement for DKP formation).

Sources

Optimization

"interpreting NMR spectra of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide"

Welcome to the Technical Support Center for the structural verification of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide , commonly known as Acetyl-Valyl-Glycinamide (Ac-Val-Gly-NH₂ ). This guide is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural verification of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide , commonly known as Acetyl-Valyl-Glycinamide (Ac-Val-Gly-NH₂ ).

This guide is designed for researchers and drug development professionals. It provides troubleshooting protocols, causality-driven explanations for spectral phenomena, and self-validating methodologies to ensure absolute confidence in your peptide assignments.

Part 1: Quantitative Reference Data

Before troubleshooting, verify your 1D ¹H and ¹³C NMR spectra against the expected chemical shifts for this dipeptide derivative.

Table 1: Expected NMR Chemical Shifts for Ac-Val-Gly-NH₂ (DMSO-d₆, 298 K)

ResidueNucleusExpected ¹H Shift (ppm)Multiplicity (Integration)Expected ¹³C Shift (ppm)
Acetyl (Ac) CH₃~1.85Singlet (3H)~22.5
C=O--~170.0
Valine (Val) NH~7.80 – 8.00Doublet (1H)-
α-CH~4.10 – 4.25Doublet of doublets (1H)~58.0 – 60.0
β-CH~1.90 – 2.05Multiplet (1H)~30.5
γ-CH₃~0.80 – 0.95Two Doublets (6H)~18.0, 19.0
C=O--~171.5
Glycine (Gly) NH~8.10 – 8.30Triplet (1H)-
α-CH₂~3.60 – 3.80Multiplet (2H)~42.0 – 43.0
C=O--~170.5
Terminal Amide NH₂~7.10, ~7.30Two Broad Singlets (2H)-

*See Troubleshooting FAQs below for the mechanistic causality behind these specific splitting patterns.

Part 2: Troubleshooting & FAQs

Q1: Why am I missing the backbone amide (NH) protons in my ¹H NMR spectrum?

The Causality: If you prepared your sample in Deuterium Oxide (D₂O), the labile amide protons undergo rapid hydrogen-deuterium exchange with the solvent, rendering them invisible to ¹H NMR[1]. The Solution: Lyophilize your sample to remove all D₂O and reconstitute it in strictly anhydrous DMSO-d₆ . DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the exchange rate of the amide protons and shifting them downfield into the clear 7.0–8.5 ppm region, allowing for accurate integration and sequential assignment[2].

Q2: Why does the terminal primary amide (Gly-NH₂) appear as two distinct broad singlets rather than a single integrated peak?

The Causality: This is a classic hallmark of amide bond resonance. The C-N bond in the terminal amide possesses partial double-bond character, which severely restricts free rotation at room temperature. Consequently, the two protons of the NH₂ group are locked in different magnetic environments: one proton is cis to the carbonyl oxygen, and the other is trans. This chemical non-equivalence results in two distinct broad singlets (typically around ~7.1 ppm and ~7.3 ppm) rather than a single 2H peak.

Q3: Why do the two methyl groups of the Valine side chain (γ-CH₃) appear as two separate doublets?

The Causality: The Valine α-carbon is a chiral center. This stereocenter induces an asymmetric magnetic environment that extends down the aliphatic side chain, making the two γ-methyl groups diastereotopic. Because they are chemically non-equivalent, they couple independently with the β-CH proton, appearing as two distinct (though often overlapping) doublets around 0.8–0.9 ppm.

Part 3: Self-Validating 2D NMR Methodology

To definitively prove the sequence of Ac-Val-Gly-NH₂, you must employ a self-validating loop of 2D NMR experiments where through-bond data (TOCSY) and through-space data (NOESY) cross-verify each other[1].

Step-by-Step Protocol for Sequence Assignment
  • Spin System Isolation (2D TOCSY):

    • Purpose: Identify all protons belonging to a single amino acid residue via continuous scalar J-coupling[3].

    • Action: Locate the Val-NH doublet (~7.9 ppm) on the F2 axis. Trace its cross-peaks vertically to identify the Val α-CH, β-CH, and γ-CH₃ protons. Repeat this for the Gly-NH triplet (~8.2 ppm) to find the Gly α-CH₂ protons.

    • Causality: TOCSY magnetization transfer stops at the carbonyl carbon, perfectly isolating the Valine spin system from the Glycine spin system[3].

  • Vicinal Confirmation (2D COSY):

    • Purpose: Confirm the step-wise connectivity within the isolated systems[4].

    • Action: Verify that the Val α-CH couples only to the Val-NH and the Val β-CH, validating the internal topology of the residue[4].

  • Sequential Walking (2D NOESY / ROESY):

    • Purpose: Prove the peptide bond linkage between Valine and Glycine.

    • Action: Look for a through-space cross-peak between the Valine α-CH and the Glycine NH .

    • Causality: The Nuclear Overhauser Effect (NOE) detects protons that are spatially close (< 5 Å). A strong cross-peak here physically proves that the Glycine nitrogen is covalently bonded to the Valine carbonyl[4].

  • Backbone Validation (2D ¹H-¹³C HSQC & HMBC):

    • Purpose: Map the assigned protons to their directly attached carbons (HSQC) and bridge the peptide bonds via carbonyl carbons (HMBC).

NMR_Workflow Sample 1. Sample Preparation Anhydrous DMSO-d6 OneD 2. 1D 1H NMR Assess Purity & Dispersion Sample->OneD Proceed if pure TOCSY 3. 2D TOCSY Identify Val & Gly Spin Systems OneD->TOCSY Resolve overlap COSY 4. 2D COSY Confirm Vicinal J-Couplings OneD->COSY Step-wise connectivity NOESY 5. 2D NOESY / ROESY Sequential Assignment (Through-Space) TOCSY->NOESY Link isolated systems COSY->NOESY HSQC 6. 2D 1H-13C HSQC Carbon-Proton Mapping NOESY->HSQC Validate backbone Validation 7. Final Validation Ac-Val-Gly-NH2 Structure Confirmed HSQC->Validation Finalize assignment

Fig 1: Self-validating 2D NMR workflow for peptide sequence assignment.

Part 4: Advanced Conformational Analysis

Q4: How can I determine if my dipeptide forms a stable secondary structure or intramolecular hydrogen bond in solution?

The Causality: Amide protons that are involved in intramolecular hydrogen bonds are shielded from the surrounding solvent. Conversely, free amide protons interact heavily with the solvent. By measuring how the chemical shift of the amide proton changes with temperature (the temperature coefficient, ΔδHN/ΔT), we can deduce its hydrogen-bonding status[5].

Protocol for Temperature Coefficients:

  • Acquire a series of 1D ¹H NMR spectra in DMSO-d₆ at 5 K increments (e.g., from 298 K to 328 K).

  • Plot the chemical shift (δ, ppm) of the Val-NH and Gly-NH protons against temperature (T, Kelvin).

  • Calculate the slope of the linear regression (Δδ/ΔT) in ppb/K.

  • Interpretation: A temperature coefficient more positive than -3.0 ppb/K indicates the proton is shielded (hydrogen-bonded)[2]. A value more negative than -4.0 ppb/K (e.g., -6.0 ppb/K) indicates the proton is fully solvent-exposed[5]. Given the highly flexible nature of a short dipeptide like Ac-Val-Gly-NH₂, expect highly negative values indicating a random coil conformation without stable intramolecular hydrogen bonds.

References

  • A 500 MHz study of peptide T in a DMSO solution - CORE. 2

  • Structure determination of a 20 amino acid peptide by NMR - utexas.edu. 1

  • NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC. 5

  • The very basics of NMR of proteins - univr.it. 3

  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. 4

Sources

Troubleshooting

"improving bioavailability of N-substituted acetamides"

Welcome to the Technical Support Center for Pharmacokinetics and Formulation. As a Senior Application Scientist, I have designed this portal to help you systematically troubleshoot and resolve bioavailability bottlenecks...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pharmacokinetics and Formulation. As a Senior Application Scientist, I have designed this portal to help you systematically troubleshoot and resolve bioavailability bottlenecks specific to N-substituted acetamides.

N-substituted acetamides are highly privileged scaffolds in medicinal chemistry, but their physicochemical properties often lead to erratic oral absorption, rapid first-pass metabolism, or efflux liability. This guide will walk you through the causality behind these failures and provide self-validating experimental protocols to overcome them.

Diagnostic Workflow for Bioavailability Triage

Before altering your compound's structure or formulation, you must identify the specific pharmacokinetic bottleneck. Use the diagnostic workflow below to direct your troubleshooting efforts.

Bioavailability_Troubleshooting Start Poor Oral Bioavailability (F < 20%) Solubility Aqueous Solubility Assay (Thermodynamic) Start->Solubility Permeability Caco-2 / PAMPA Assay (Permeability & Efflux) Start->Permeability Metabolism Microsomal Stability (CYP450 / Amidase) Start->Metabolism LowSol Low Solubility (< 100 µg/mL) Solubility->LowSol LowPerm Low Permeability or High Efflux Ratio (>2) Permeability->LowPerm HighClear High Intrinsic Clearance (Cl_int > 50 µL/min/mg) Metabolism->HighClear ActionSol Strategy: Nano-formulation, Co-crystals, or Hydrophilic Prodrug LowSol->ActionSol ActionPerm Strategy: Reduce H-bond Donors, Block P-gp Efflux LowPerm->ActionPerm ActionMet Strategy: Steric Shielding of Amide, Block N-dealkylation HighClear->ActionMet

Diagnostic workflow for identifying and resolving bioavailability bottlenecks.

FAQ 1: Solubility vs. Permeability (The Formulation Angle)

Q: My N-substituted acetamide has excellent target affinity but extremely poor aqueous solubility, leading to dissolution-rate limited absorption. How can I improve this without altering the pharmacophore?

A: The causality here lies in the thermodynamics of your molecule. The methylene groups and bulky N-substituents in acetamide derivatives drastically increase lipophilicity (LogP) and crystal lattice energy, which severely restricts aqueous hydration1[1].

To resolve this, you must either disrupt the crystal lattice or bypass the dissolution step entirely. Two proven strategies are lipid-based nano-preparations and prodrug design . Prodrug strategies, such as adding hydrophilic promoieties (e.g., esters or amides of amino acids), can dramatically increase solubility and facilitate absorption from the gastrointestinal tract before being enzymatically cleaved in vivo 2[2].

Quantitative Impact of Formulation/Prodrug Strategies on Acetamides:

StrategyPK ParameterFold ImprovementMechanistic Rationale
Nano-preparation (Lipid) AUC(0–∞)2.2x to 124.7x increaseOvercomes dissolution limits by maintaining the drug in a solubilized state in GI fluids.
Nano-preparation (Lipid) Cmax2.1x to 2.4x increaseEnhances peak systemic exposure by preventing precipitation in the stomach.
Hydrophilic Prodrug Aqueous Solubility~17.0x increaseAddition of ionizable groups disrupts crystal lattice energy, enhancing hydration.
Hydrophilic Prodrug Clearance (CL)~124.5x reductionProtects the active pharmacophore from rapid first-pass metabolism until target activation.

FAQ 2: Metabolic Stability (The CYP450 & Amidase Angle)

Q: In vivo PK shows rapid clearance of my acetamide derivative despite good permeability. How do I pinpoint and block the metabolic liability?

A: N-substituted acetamides are highly susceptible to two primary metabolic pathways during first-pass metabolism: N-dealkylation by CYP450 enzymes (specifically CYP3A4 and CYP2B6) and amide hydrolysis by hepatic amidases 3[3].

Mechanistically, CYP450 oxidizes the alpha-carbon adjacent to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously collapses, cleaving the alkyl group. To prevent this, you must introduce steric bulk (e.g., alpha-methyl groups) or electron-withdrawing groups (e.g., fluorine) to deactivate the adjacent C-H bonds4[4].

Self-Validating Protocol: Liver Microsomal Stability Assay

To confirm CYP450 liability, run this internally controlled assay:

  • Master Mix Preparation: Prepare a 1 mg/mL suspension of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Internal Control Validation (Critical): Run parallel incubations with Testosterone (high clearance, CYP3A4 substrate) and Warfarin (low clearance, stable control). If Testosterone is not cleared by >80% in 30 mins, your microsome batch is inactive.

  • Reaction Initiation: Add your acetamide compound (1 µM final concentration). Initiate the reaction by adding an NADPH regenerating system (1 mM final).

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    

FAQ 3: Permeability & Efflux (The P-gp Angle)

Q: My compound is soluble and metabolically stable, but oral bioavailability remains <10%. Could efflux be the issue, and how do I test it?

A: Yes. Secondary amides act as both hydrogen-bond donors and acceptors. A high polar surface area (PSA) restricts passive transcellular diffusion. Furthermore, bulky, lipophilic N-substituents are classic recognition motifs for P-glycoprotein (P-gp) efflux pumps in the gut wall. N-methylation of the acetamide nitrogen is a proven strategy to remove the H-bond donor, thereby improving passive diffusion and potentially evading P-gp recognition5[5].

Self-Validating Protocol: Caco-2 Bidirectional Permeability Assay

To definitively separate poor permeability from active efflux, use this bidirectional setup:

  • Monolayer Validation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days. Validate tight junction integrity by ensuring Transepithelial Electrical Resistance (TEER) is >300 Ω·cm² and paracellular leakage of Lucifer Yellow is <1%.

  • Control Dosing: Include Atenolol (low permeability control) and Propranolol (high permeability control) to validate the assay's dynamic range.

  • Bidirectional Assessment:

    • A

      
       B (Apical to Basolateral):  Dose the compound (10 µM) in the apical chamber.
      
    • B

      
       A (Basolateral to Apical):  Dose the compound (10 µM) in the basolateral chamber.
      
    • Efflux Inhibition: Run a parallel B

      
       A well containing 50 µM Verapamil (a known P-gp inhibitor).
      
  • Causality Analysis: Calculate the Apparent Permeability (

    
    ) and Efflux Ratio (
    
    
    
    ).
    • If

      
       and is reversed by Verapamil, your acetamide is a P-gp substrate.
      
    • If

      
       cm/s in both directions, the issue is fundamental passive permeability (consider reducing H-bond donors).
      

References

  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - MDPI.
  • Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC.
  • Prodrug Design: Enhancing Drug Bioavailability and Efficacy - Hilaris Publisher.
  • Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - ACS Public
  • Comparing Machine Learning Models for Aromatase (P450 19A1)

Sources

Optimization

"N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide assay interference"

Technical Support Center: N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide Assay Interference Introduction: The Chemical Root of the Interference As a Senior Application Scientist, I frequently guide researchers throug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide Assay Interference

Introduction: The Chemical Root of the Interference

As a Senior Application Scientist, I frequently guide researchers through the analytical blind spots of standard biochemical assays. N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (commonly known as Acetyl-Valyl-Glycinamide or Ac-Val-Gly-NH2, CAS: 1396987-24-8) is a synthetic dipeptide derivative that systematically disrupts protein quantification workflows.

Due to its unique structural properties—specifically, a high density of amide bonds and a complete absence of primary amines or basic residues—this molecule induces severe false-positive signals in copper-reduction assays while remaining entirely "invisible" to dye-binding assays. This guide provides a mechanistic breakdown of these interferences and self-validating standard operating procedures (SOPs) to bypass them.

Mechanistic Grounding: Why Your Assays Are Failing

The False-Positive BCA Phenomenon

The Bicinchoninic Acid (BCA) assay is a copper-based protein quantification method that involves two sequential reactions[1]. First, via the Biuret reaction, peptide bonds reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺) in an alkaline environment[1]. Second, two molecules of BCA selectively chelate with one Cu⁺ ion, forming a stable, intensely purple complex that absorbs at 562 nm[1],[2].

Because Ac-Val-Gly-NH2 contains three highly accessible amide bonds (the N-acetyl group, the Val-Gly peptide bond, and the C-terminal glycinamide) within a highly soluble, low-molecular-weight structure, it acts as a potent reducing agent for Cu²⁺[3]. If this compound is present in your lysis buffer, it will rapidly reduce the copper in the BCA working reagent, resulting in massive false-positive protein readings.

The False-Negative Bradford Phenomenon

Conversely, if you are attempting to quantify Ac-Val-Gly-NH2 itself using the Bradford assay, you will observe a complete lack of signal. The Bradford assay relies on the absorbance shift of Coomassie Brilliant Blue G-250 from red (470 nm) to blue (595 nm)[4]. This shift strictly requires the dye to bind to basic amino acids (primarily arginine, lysine, and histidine) via electrostatic interactions, and to aromatic residues via van der Waals forces[4],[5]. Because Ac-Val-Gly-NH2 is an aliphatic, uncharged dipeptide lacking basic and aromatic side chains, it cannot induce the dye's conformational shift[6].

Troubleshooting FAQs

Q: I spiked Ac-Val-Gly-NH2 into my lysis buffer, and my BCA blank turned dark purple immediately. Can I just subtract the blank absorbance to correct my sample readings? A: No. The reduction of Cu²⁺ by peptide bonds is a competitive, nonlinear reaction[3]. At high concentrations of the interferent, the available Cu²⁺ in the working reagent becomes depleted. This severely compresses the linear dynamic range of your standard curve. Subtracting a massive blank value will result in mathematically invalid protein estimations.

Q: Will adding a Reducing Agent Compatible (RAC) reagent fix this? A: No. RAC-BCA kits are designed to handle thiol-based reducing agents (like DTT or β-mercaptoethanol) by utilizing a proprietary copper chelator[2]. They do not prevent the peptide backbone itself from reducing the copper, meaning the interference from Ac-Val-Gly-NH2 will persist.

Q: How can I accurately quantify my target protein in a sample heavily contaminated with this compound? A: You must either exploit the chemical blindness of the Bradford assay to this specific molecule (Protocol A) or physically separate the interferent from your target protein using Trichloroacetic Acid (TCA) precipitation prior to a BCA assay (Protocol B)[7].

Quantitative Interference Data

To aid in assay selection, the following table summarizes the expected behavior of Ac-Val-Gly-NH2 across standard quantification platforms:

Assay TypePrimary Chemical TargetInterference EffectSeverityRecommended Action
BCA Assay Peptide bonds (Cu²⁺ reduction)False Positive (Overestimation)CriticalAvoid or perform TCA precipitation.
Lowry Assay Peptide bonds & Tyrosine/TryptophanFalse Positive (Overestimation)HighAvoid or perform TCA precipitation.
Bradford Assay Basic (Arg, Lys) & Aromatic residuesFalse Negative (Invisible)NoneRecommended for quantifying target proteins in the presence of this compound.
A280 (UV) Tryptophan, Tyrosine, CysteineFalse Negative (Invisible)NoneViable only for highly purified target proteins.

Assay Interference & Decision Workflows

BCA_Interference AcValGly Ac-Val-Gly-NH2 (High Amide Density) Cu1 Cu⁺ (Cuprous Ion) Reduced State AcValGly->Cu1 Reduces via Biuret Reaction Cu2 Cu²⁺ (Cupric Ion) Alkaline Buffer Cu2->Cu1 Electron Transfer Complex BCA-Cu⁺ Complex (Purple, Abs 562nm) FALSE POSITIVE Cu1->Complex Chelates BCA Bicinchoninic Acid (BCA Reagent) BCA->Complex Chelates

Fig 1. Mechanism of Cu²⁺ reduction by the amide bonds of Ac-Val-Gly-NH2 leading to false-positive BCA signals.

Workflow Start Sample containing target protein + Ac-Val-Gly-NH2 Decision Is target protein > 20 µg/mL? Start->Decision Bradford Use Bradford Assay (Interferent is invisible to dye) Decision->Bradford Yes TCA Perform TCA/Acetone Precipitation Decision->TCA No (Requires high sensitivity) Result1 Accurate Quantification (No Interference) Bradford->Result1 BCA Resuspend protein pellet Use BCA Assay TCA->BCA Removes soluble peptide Result2 Accurate Quantification (Interferent Removed) BCA->Result2

Fig 2. Decision matrix for protein quantification in the presence of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide.

Validated Experimental Protocols (SOPs)

Protocol A: Direct Quantification via Bradford Assay

Causality: Because Coomassie G-250 requires basic and aromatic residues to stabilize its blue, unprotonated form[6], Ac-Val-Gly-NH2 will not react. This allows you to directly measure your target protein without sample cleanup.

  • Preparation: Equilibrate the Bradford reagent to room temperature. Prepare Bovine Serum Albumin (BSA) standards ranging from 20 to 1500 µg/mL in the exact same buffer as your samples[4].

  • Assay Execution: Add 10 µL of each standard and unknown sample to a 96-well microplate.

  • Dye Addition: Add 200 µL of Bradford reagent to each well. Mix thoroughly on a plate shaker for 30 seconds[8].

  • Incubation: Incubate at room temperature for 5 minutes.

  • Measurement: Measure the absorbance at 595 nm using a microplate reader[5].

  • Self-Validation Step (Critical): Prepare a spike-in control. Spike 1 mg/mL of Ac-Val-Gly-NH2 into a known BSA standard (e.g., 500 µg/mL). The measured concentration must not deviate by more than ±5% from the unspiked BSA standard, confirming the interferent's invisibility to the assay.

Protocol B: TCA Precipitation for BCA Compatibility

Causality: If your target protein concentration is too low for the Bradford assay, or if your buffer contains high concentrations of detergents (which interfere with Bradford), you must use the BCA assay[7]. TCA precipitation denatures and precipitates large target proteins while leaving the small, highly soluble Ac-Val-Gly-NH2 dipeptide derivative in the supernatant.

  • Precipitation: Add 1 volume of 100% (w/v) Trichloroacetic Acid (TCA) to 4 volumes of your protein sample. Vortex vigorously and incubate on ice for 15 minutes[7].

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. A white protein pellet should be visible.

  • Washing: Carefully decant the supernatant (which contains the Ac-Val-Gly-NH2 interferent). Wash the pellet twice with 200 µL of cold acetone to remove residual TCA.

  • Resuspension: Air-dry the pellet for 5 minutes. Resuspend the pellet in a BCA-compatible buffer (e.g., 5% SDS in 0.1 M NaOH) to ensure complete solubilization.

  • BCA Execution: Proceed with the standard BCA assay protocol (incubating at 37°C for 30 minutes) and measure absorbance at 562 nm[1].

  • Self-Validation Step (Critical): Perform the precipitation on a "blank" sample containing only Ac-Val-Gly-NH2 and lysis buffer. Following resuspension, the BCA absorbance of this blank must equal the absorbance of the pure BCA working reagent (0 µg/mL), confirming complete removal of the interferent.

References

  • Wikipedia. "Bradford protein assay." Wikipedia,[Link]

  • Bio-Rad. "Bradford Assay." Bio-Rad,[Link]

  • Wikipedia. "Bicinchoninic acid assay." Wikipedia, [Link]

  • National Institutes of Health (PMC). "Competitive Binding to Cuprous Ions of Protein and BCA in the Bicinchoninic Acid Protein Assay." PubMed Central,[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

Welcome to the technical support center for the synthesis of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this process. As this molecule is an N-acetylated dipeptide derivative, its synthesis is grounded in the principles of peptide chemistry. This guide will provide both the fundamental knowledge and the practical insights necessary for successful synthesis and scale-up.

Synthesis Overview and Key Challenges

The synthesis of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide involves the formation of an amide bond between N-acetyl-L-valine and glycinamide. While seemingly straightforward, this process is subject to the common challenges of peptide synthesis, which are often magnified during scale-up.[1][2] Key challenges include ensuring high coupling efficiency, minimizing racemization of the valine stereocenter, and developing a robust purification strategy for a polar product.[3][4]

Scaling up this synthesis introduces additional complexities such as managing the consumption of expensive reagents and solvents, ensuring process safety, and consistently achieving high purity and yield.[5][6] This guide will address these challenges with practical, evidence-based solutions.

Visualized Synthesis Pathway

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Coupling Reaction L-Valine L-Valine N-acetyl-L-valine N-acetyl-L-valine L-Valine->N-acetyl-L-valine Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-acetyl-L-valine Glycinamide HCl Glycinamide HCl Product N-(Carbamoylmethyl)-2-acetamido- 3-methylbutanamide Glycinamide HCl->Product N-acetyl-L-valine->Product Amide Coupling Coupling Reagents Coupling Reagents Coupling Reagents->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Synthesis pathway for N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide.

Detailed Experimental Protocols

Part 1: Synthesis of N-acetyl-L-valine

This procedure is adapted from standard methods for the N-acetylation of amino acids.[7]

  • Dissolution: In a suitable reaction vessel, dissolve L-valine in water.

  • Reagent Addition: While vigorously stirring the solution, add acetic anhydride in one portion. The reaction is exothermic.

  • Reaction: Continue stirring for 15-20 minutes. The solution will become warm, and the product may begin to crystallize.

  • Crystallization: Cool the reaction mixture in an ice bath or refrigerator to facilitate complete crystallization.

  • Isolation: Collect the N-acetyl-L-valine precipitate by filtration, wash with ice-cold water, and dry under vacuum.

  • Second Crop (Optional): The filtrate can be concentrated under reduced pressure to yield a second crop of the product.

Part 2: Coupling of N-acetyl-L-valine with Glycinamide

This protocol outlines a general procedure for amide bond formation. The choice of coupling reagent is critical and should be made based on the considerations in the FAQ section.

  • Activation: In an appropriate solvent (e.g., DMF, DCM), dissolve N-acetyl-L-valine. Add the chosen coupling reagent (e.g., HBTU, HATU) and an organic base (e.g., DIPEA, NMM) to activate the carboxylic acid. Stir for the recommended activation time.

  • Coupling: Add glycinamide hydrochloride and an additional equivalent of the organic base to the activated mixture.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until completion.

  • Work-up: Upon completion, quench the reaction and perform an appropriate aqueous work-up to remove water-soluble byproducts.

  • Purification: Purify the crude product using a suitable method, such as recrystallization or chromatography.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Yield - Incomplete reaction. - Product loss during work-up or purification. - Degradation of starting materials or product.- Monitor the reaction closely and ensure it goes to completion. - Optimize the purification method; recrystallization may be preferable to chromatography to minimize losses of polar compounds.[8] - Ensure the stability of all reagents and the product under the reaction and purification conditions.
Incomplete Reaction - Insufficient activation of the carboxylic acid. - Poor solubility of reactants. - Inactive coupling reagents.- Use a more potent coupling reagent or increase the amount used. - Choose a solvent system that ensures the solubility of all reactants.[9] - Use fresh, high-quality coupling reagents.
Presence of Side Products - Racemization of the valine stereocenter. - Side reactions of the coupling reagent. - Hydrolysis of the product.- Use a coupling reagent known to suppress racemization (e.g., those based on Oxyma Pure).[3] Perform the reaction at a lower temperature.[10] - Choose a coupling reagent with minimal side reactions. - Be aware of the potential for hydrolysis of the product under acidic conditions, such as during purification with TFA-containing mobile phases.[11]
Difficulties in Purification - High polarity of the product. - Similar polarity of the product and impurities.- Consider recrystallization from a suitable solvent system as a primary purification method.[8] - For chromatographic purification, reversed-phase HPLC with a C18 column is a standard method.[12] Alternative stationary phases or ion-exchange chromatography may be necessary for difficult separations.[13][14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for this synthesis?

The choice of coupling reagent is critical for achieving high yield and purity.[10] For scaling up, safety is also a major consideration.

  • Uronium/Aminium salts (HBTU, HATU): These are highly efficient but are derived from benzotriazole, which can be explosive at high temperatures, posing a risk during scale-up.[3]

  • Phosphonium salts (PyBOP): These are also very effective and can be useful for sterically hindered couplings.[10]

  • Carbodiimides (DCC, DIC) with additives (HOBt, Oxyma Pure): This combination is cost-effective. However, DCC can form an insoluble urea byproduct that complicates purification. DIC forms a soluble urea, which is easier to remove. Additives are necessary to increase efficiency and reduce racemization.[10]

  • Oxyma Pure-based reagents (e.g., COMU): These are considered safer alternatives to benzotriazole-based reagents and often show comparable or better performance in terms of coupling efficiency and suppression of racemization.[3]

For initial lab-scale synthesis, HBTU or HATU are good choices. For scale-up, considering a switch to an Oxyma Pure-based reagent is advisable for safety reasons.[3]

Q2: What are the best practices to minimize racemization?

Racemization of the valine chiral center is a significant risk. To minimize it:

  • Choice of Reagent: Use coupling reagents with additives known to suppress racemization, such as HOBt or, more effectively, Oxyma Pure.[3][10]

  • Base Selection: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like DIPEA, especially if racemization is a persistent issue.[10]

  • Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of racemization.[10]

  • Reaction Time: Avoid unnecessarily long reaction times once the coupling is complete.

Q3: What are the main considerations when scaling up this synthesis?

Scaling up from the lab bench to a larger scale requires re-evaluation of the entire process.[1][5]

  • Reagent and Solvent Consumption: The cost of reagents and solvents becomes a major factor at a larger scale. A convergent synthesis with high yields in each step is crucial.[5][6]

  • Process Safety: The exothermic nature of reactions and the potential hazards of reagents (e.g., explosiveness of benzotriazole derivatives) must be carefully managed.[1][3]

  • Purification: Purification is often the bottleneck in large-scale peptide synthesis.[6][12] Developing a robust crystallization method is often more scalable and cost-effective than preparative HPLC.[8]

  • Process Analytical Technology (PAT): Implementing in-process monitoring can help ensure consistency and control of the reaction at a larger scale.[6]

Q4: Are there "greener" solvent alternatives I can use?

Traditional peptide synthesis relies heavily on solvents like DMF, which are facing increasing regulatory scrutiny. Research into more sustainable alternatives is ongoing.[3][4] Some potential greener solvents that have been explored for peptide synthesis include:

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • γ-Valerolactone (GVL)

  • N-Butylpyrrolidone (NBP)

The suitability of these solvents would need to be experimentally verified for this specific synthesis, as they can affect solubility, reaction rates, and resin swelling in solid-phase synthesis.[3][4][9]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Troubleshooting Actions start Start Synthesis check_completion Reaction Complete? start->check_completion low_yield Low Yield? check_completion->low_yield Yes sol_incomplete Optimize reaction conditions: - Increase reagent equivalents - Change solvent - Check reagent quality check_completion->sol_incomplete No purification_issue Purification Issues? low_yield->purification_issue No sol_low_yield Optimize work-up and purification: - Minimize transfers - Evaluate crystallization vs. chromatography low_yield->sol_low_yield Yes success Successful Synthesis purification_issue->success No sol_purification Develop new purification method: - Screen different solvents for recrystallization - Test alternative chromatography phases purification_issue->sol_purification Yes sol_incomplete->start sol_low_yield->start sol_purification->start

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • Neuland Labs. (2025, September 1). From Milligrams to Kilograms: Scaling Up Synthetic Peptides.
  • Syngene International Ltd. (2025, October 8). Peptide synthesis and the hidden complexities of scaling peptide therapeutics.
  • Andersson, L., Blomberg, L., Flegel, M., Lepsa, L., Nilsson, B., & Verlander, M. (2000). Large-Scale Synthesis of Peptides. Biopolymers, 55(3), 227–250.
  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification?
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Kotturi, S. V. (2025, December 15). Sustainable and scalable approaches to peptide manufacturing. Innovations in Pharmaceutical Technology (IPT).
  • Céspedes, M. A., et al. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Bachem.
  • Waters Corporation.
  • Pícha, J., et al. (2025, September 1). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Ye, Y., et al. (2014, April 4). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed.
  • Herbst, R. M., & Shemin, D. acetylglycine. Organic Syntheses Procedure.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ChemRxiv. Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Target of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (CAMA), a Putative BTK Inhibitor

Introduction: The Imperative of Target Validation in Drug Discovery In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. A significant p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Target Validation in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. A significant proportion of clinical trial failures can be attributed to an incomplete understanding of a compound's mechanism of action, with more than half of drugs in Phase II and III trials failing due to a lack of efficacy.[1] This underscores a critical mandate in preclinical research: the rigorous, unequivocal validation of a compound's biological target.

This guide addresses the crucial process of target validation for a novel small molecule, N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (hereafter referred to as CAMA). CAMA emerged from a high-throughput screen exhibiting potent anti-proliferative effects in B-cell lymphoma cell lines. Based on its structural motifs and preliminary computational docking studies, its putative biological target is Bruton's Tyrosine Kinase (BTK) .

BTK is a non-receptor tyrosine kinase pivotal for B-cell development, differentiation, and signaling.[2][3] It acts as a key component downstream of the B-cell receptor (BCR), and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a high-value therapeutic target.[4][5]

This document provides a comparative analysis of orthogonal experimental strategies to definitively answer two fundamental questions:

  • Does CAMA directly bind to and engage BTK inside living cells?

  • Is the observed cytotoxic effect of CAMA a direct consequence of its interaction with BTK?

We will explore the causality behind experimental choices, provide detailed, field-tested protocols, and demonstrate how to synthesize data from multiple approaches to build an unassailable case for target validation.

Logical Framework for Target Validation

A robust target validation strategy does not rely on a single experiment. Instead, it builds a fortress of evidence from multiple, orthogonal methodologies. Each method interrogates the compound-target interaction from a different angle, and their collective agreement provides the confidence needed to advance a drug discovery program.

cluster_0 Core Questions cluster_1 Experimental Approaches cluster_2 Conclusion q1 1. Does CAMA engage BTK in a cellular context? cetsa Cellular Thermal Shift Assay (CETSA) q1->cetsa nanobret NanoBRET™ Target Engagement q1->nanobret q2 2. Is the phenotype (e.g., cell death) BTK-dependent? crispr CRISPR/Cas9 Knockout q2->crispr q3 3. What is the selectivity profile of CAMA? apms Affinity Purification- Mass Spectrometry (AP-MS) q3->apms validation Target Validated cetsa->validation nanobret->validation crispr->validation apms->validation cluster_0 BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC_Ca PKCβ / Ca²⁺ Flux DAG_IP3->PKC_Ca NFkB NF-κB Activation PKC_Ca->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation CAMA CAMA CAMA->BTK Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory point of CAMA.

Part 3: Assessing Target Selectivity

While confirming on-target activity is essential, understanding a compound's off-target interactions is equally critical for predicting potential toxicity and side effects. A truly valuable chemical probe or drug candidate should have a clean selectivity profile.

Methodology: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful, unbiased approach to identify the full spectrum of proteins that physically interact with a small molecule in a cellular lysate. [6][7] Principle: An immobilized version of CAMA is used as "bait" to capture its binding partners from a cell lysate. These interacting proteins are then eluted, separated, and identified by high-resolution mass spectrometry. [8] Experimental Workflow:

  • Bait Synthesis: Synthesize a CAMA analog with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads). A crucial control is to also immobilize a structurally similar but biologically inactive analog.

  • Lysate Preparation: Prepare a native protein lysate from TMD8 cells.

  • Affinity Pulldown: Incubate the lysate with the CAMA-conjugated beads and the control beads in parallel.

  • Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • MS Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the CAMA pulldown compared to the inactive analog and bead-only controls.

Expected Results: In an ideal scenario, BTK would be the most significantly enriched protein in the CAMA pulldown. Other identified proteins would be quantified and analyzed. If CAMA also pulls down other kinases or proteins with high confidence, these represent potential off-targets that warrant further investigation.

Synthesizing the Evidence: A Self-Validating System

By executing the three orthogonal experiments described above, we create a self-validating system.

  • CETSA proves that CAMA physically binds to BTK in intact cells.

  • CRISPR/Cas9 knockout proves that the biological activity of CAMA is dependent on the presence of BTK.

  • AP-MS provides an unbiased view of CAMA's selectivity profile, with the ideal result showing high specificity for BTK.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • SGC-UNC. (n.d.). NanoBRET.
  • News-Medical. (2024). NanoBRET™ Target Engagement for drug development.
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • ResearchGate. (n.d.). Principle of NanoBRET target engagement.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement HDAC Assays.
  • MDPI. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials.
  • ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK).
  • PNAS. (n.d.). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane.
  • Frontiers. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies.
  • Wikipedia. (n.d.). Bruton's tyrosine kinase.
  • PMC. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • University of Lausanne. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS).
  • Biocompare. (2022). Target Validation with CRISPR.
  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing.
  • CD Genomics. (n.d.). CRISPR Off-Target Validation.
  • Profacgen. (n.d.). Affinity- Purification /mass spectrometry (AP-MS) Service.
  • Zenodo. (2022). Affinity Purification couple to Mass Spectrometry (AP-MS).
  • European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery.

Sources

Comparative

"comparing N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide to similar compounds"

The following guide provides an in-depth technical comparison of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (scientifically known as -Acetyl-L-Valylglycinamide or Ac-Val-Gly-NH ) against its structural analogs. T...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (scientifically known as


-Acetyl-L-Valylglycinamide  or Ac-Val-Gly-NH

) against its structural analogs. This compound serves as a critical model system in biophysics for understanding protein backbone thermodynamics, side-chain hydrophobicity, and solubility profiles.

Comparative Guide: N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (Ac-Val-Gly-NH ) vs. Structural Analogs

Executive Summary

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (CAS: 1396987-24-8), widely recognized in biochemical literature as


-Acetyl-L-Valylglycinamide (Ac-Val-Gly-NH

)
, is a blocked dipeptide used as a thermodynamic reference standard. Unlike complex proteins, this molecule isolates the specific physicochemical contributions of the Valine side chain (isopropyl group) to protein solubility and backbone stability without the interference of tertiary structure.

This guide compares Ac-Val-Gly-NH


 with three critical analogs:
  • Ac-Ala-Gly-NH

    
     (Alanine Analog):  The standard reference for helix propensity.
    
  • Ac-Ile-Gly-NH

    
     (Isoleucine Analog):  A 
    
    
    
    -branched isomer with higher hydrophobicity.
  • Ac-Gly-Gly-NH

    
     (Glycine Analog):  The baseline for backbone solvation effects.
    
Key Findings
  • Hydrophobicity: Ac-Val-Gly-NH

    
     exhibits significantly lower aqueous solubility than the Alanine analog due to the steric bulk of the isopropyl group.
    
  • Conformational Bias: The

    
    -branching of Valine restricts backbone entropy, making Ac-Val-Gly-NH
    
    
    
    an ideal model for
    
    
    -sheet stability studies, whereas Ac-Ala-Gly-NH
    
    
    favors
    
    
    -helices.
  • Thermodynamics: Transfer free energies (

    
    ) confirm that the Valine side chain contributes approximately +1.7 kcal/mol to hydrophobic stability compared to Glycine.
    

Chemical Identity & Structural Logic

Understanding the nomenclature is the first step to accurate experimental design. The IUPAC name describes the connectivity, but the peptide nomenclature reveals the function.

  • Systematic Name: N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide[1][2][3]

  • Peptide Code: Ac-Val-Gly-NH

    
    
    
  • Role: Blocked Dipeptide Model (N-terminus acetylated, C-terminus amidated to mimic the interior of a protein chain).

Structural Connectivity Diagram

The following diagram illustrates the synthesis logic and connectivity of Ac-Val-Gly-NH


.

ChemicalStructure cluster_features Structural Determinants Valine N-Acetyl-L-Valine (Hydrophobic Core) Product Ac-Val-Gly-NH2 (Target Compound) Valine->Product Amide Bond Formation (-H2O) Glycinamide Glycinamide (Soluble Linker) Glycinamide->Product BetaBranch Isopropyl Group (Beta-Branched) BetaBranch->Valine AmideEnds Blocked Ends (No Ionizable Charges) AmideEnds->Product

Caption: Synthesis logic and structural determinants of Ac-Val-Gly-NH


. The isopropyl side chain dictates the hydrophobic profile.

Comparative Performance Analysis

This section evaluates Ac-Val-Gly-NH


 against its analogs using quantitative physicochemical metrics.
Physicochemical Properties Table
PropertyAc-Val-Gly-NH

(Target)
Ac-Ala-Gly-NH

(Reference)
Ac-Ile-Gly-NH

(Isomer)
Ac-Gly-Gly-NH

(Baseline)
Side Chain Isopropyl (

)
Methyl (

)
sec-Butyl (

)
Hydrogen (

)
MW ( g/mol ) 215.25187.20229.28173.17
Hydrophobicity (Kyte-Doolittle) 4.2 (High)1.8 (Moderate)4.5 (Very High)-0.4 (Hydrophilic)
Solubility (log S) Moderate HighLowVery High

-Sheet Propensity
High LowHighLow
Steric Hindrance High (

-branch)
LowHigh (

-branch)
Negligible
Thermodynamic Stability & Solubility

The primary application of Ac-Val-Gly-NH


 is determining the Transfer Free Energy (

)
, which measures the energy required to move the molecule from water to a hydrophobic environment (or osmolyte solution).
  • Ac-Val-Gly-NH

    
     vs. Ac-Ala-Gly-NH
    
    
    
    :
    The Valine derivative is significantly less soluble in water than the Alanine derivative. This is due to the hydrophobic effect of the isopropyl group. In experimental folding studies, replacing Ala with Val stabilizes the hydrophobic core of a protein but decreases the solubility of the unfolded state.
    • Experimental Insight: If your drug candidate mimics Valine, expect lower aqueous solubility compared to Alanine-based analogs.

  • Ac-Val-Gly-NH

    
     vs. Ac-Ile-Gly-NH
    
    
    
    :
    While both are
    
    
    -branched, Isoleucine is structurally isomeric but slightly more hydrophobic. However, Valine has a unique rigidity. Ac-Val-Gly-NH
    
    
    often crystallizes more readily than the Ile analog due to the symmetry of the isopropyl group compared to the sec-butyl group of Ile.
Conformational Preferences
  • The

    
    -Branch Effect:  The isopropyl group in Ac-Val-Gly-NH
    
    
    
    restricts the rotation of the peptide backbone (
    
    
    angles). This steric clash disfavors the
    
    
    -helix conformation and favors the extended
    
    
    -sheet conformation.
  • Comparison:

    • Ac-Ala-Gly-NH

      
      :  High helix propensity. Used as a control for helix formation.
      
    • Ac-Val-Gly-NH

      
      :  High sheet propensity. Used as a control for sheet formation.
      

Experimental Protocols

To validate these properties in your own lab, use the following standardized protocols. These methods rely on thermodynamic equilibrium, ensuring high reproducibility.

Protocol A: Determination of Thermodynamic Solubility

Objective: Measure the saturation solubility of Ac-Val-Gly-NH


 vs. analogs to quantify hydrophobicity.

Workflow Diagram:

SolubilityProtocol cluster_qc Quality Control Checks Start Weigh Excess Solid (Ac-Val-Gly-NH2) Solvent Add Buffer (PBS pH 7.4 or Water) Start->Solvent Equilibration Equilibrate (25°C, 24-48 hours, Shaking) Solvent->Equilibration Filtration Filter Supernatant (0.22 µm PVDF) Equilibration->Filtration Check1 Verify pH post-equilibration Equilibration->Check1 Analysis Quantify Concentration (HPLC-UV at 210 nm) Filtration->Analysis Calculation Calculate log S (Compare with Standards) Analysis->Calculation Check2 Check for degradation (HPLC purity) Analysis->Check2

Caption: Step-by-step workflow for determining thermodynamic solubility.

Detailed Steps:

  • Preparation: Add excess solid Ac-Val-Gly-NH

    
     (approx. 50 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
    
  • Equilibration: Shake the suspension at 25.0 ± 0.1°C for 48 hours. Note: 24 hours is often insufficient for crystalline peptides.

  • Separation: Centrifuge at 10,000 x g for 10 mins, then filter the supernatant through a 0.22 µm PVDF filter. Avoid Nylon filters as peptides may bind.

  • Quantification: Analyze by HPLC using a C18 column.

    • Mobile Phase: Water/Acetonitrile (Gradient 5% to 95%).

    • Detection: UV at 210 nm (peptide bond absorbance).

    • Calibration: Use a standard curve of Ac-Val-Gly-NH

      
       prepared in DMSO.
      
Protocol B: Differential Scanning Calorimetry (DSC) for Stability

Objective: If using Ac-Val-Gly-NH


 as a solute to stabilize a protein, measure the shift in the protein's melting temperature (

).
  • Baseline: Measure

    
     of the target protein (e.g., Lysozyme) in buffer.
    
  • Sample: Measure

    
     of the protein in buffer + 0.1 M Ac-Val-Gly-NH
    
    
    
    .
  • Analysis: A positive shift in

    
     indicates preferential binding or osmotic stabilization. Ac-Val-Gly-NH
    
    
    
    is often excluded from the protein surface (preferential hydration), stabilizing the compact native state.

References

  • Tanford, C. (1962). Contribution of Hydrophobic Interactions to the Stability of the Globular Conformation of Proteins.[4] Journal of the American Chemical Society, 84(22), 4240–4247. Link

  • Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105–132. Link

  • Sigma-Aldrich. (n.d.). N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide Product Page. Retrieved March 1, 2026. Link

  • Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211–2217. Link

Sources

Validation

Comparative Guide: N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide vs. Known Inhibitors

This guide provides an in-depth technical comparison of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (CAS 1396987-24-8) against established inhibitors, specifically focusing on its structural and functional relatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (CAS 1396987-24-8) against established inhibitors, specifically focusing on its structural and functional relationship to the antiepileptic drug Lacosamide (Vimpat®) and related peptide derivatives.[1]

[1]

Executive Summary

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (chemically N-Acetyl-Valyl-Glycinamide or Ac-Val-Gly-NH2 ) is a dipeptide derivative structurally analogous to the sodium channel inhibitor Lacosamide .[1] While Lacosamide is a functionalized amino acid (D-Serine derivative) used to treat partial-onset seizures, the subject molecule represents a specific structural variant often encountered as a pharmaceutical impurity reference standard or a model peptide substrate .[1]

This guide compares the physicochemical "performance" (analytical resolution, stability, and structural binding potential) of this specific amide against Lacosamide and other known impurity standards.[1]

Structural & Mechanistic Comparison

To understand the utility of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide, we must contrast it with the "Gold Standard" inhibitor in its class: Lacosamide .[1]

Chemical Identity
  • Subject Molecule : N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide[1][2][3][4]

    • Structure : Ac-Val-Gly-NH2[1]

    • Core : Valine (3-methylbutanamide)[1]

    • C-Terminus : Glycinamide (Carbamoylmethyl)[1]

    • Role : Impurity Standard / Structural Analog[1]

  • Comparator (Known Inhibitor) : Lacosamide[1]

    • Structure : (R)-2-acetamido-N-benzyl-3-methoxypropionamide[1]

    • Core : O-Methyl-D-Serine[1]

    • C-Terminus : Benzylamide[1]

    • Role : Voltage-gated Sodium Channel (NaV) Slow Inactivation Enhancer[1]

Structural Logic Diagram

The following diagram illustrates the structural divergence between the active inhibitor (Lacosamide) and the subject molecule (Ac-Val-Gly-NH2), highlighting why the latter serves primarily as an analytical marker rather than a potent CNS drug.[1]

StructuralComparison Lacosamide Lacosamide (Active Inhibitor) Core_Lac Core: O-Methyl-D-Serine (Polarity: Moderate) Lacosamide->Core_Lac Tail_Lac Tail: Benzylamide (Lipophilic, BBB Permeable) Lacosamide->Tail_Lac Subject N-(Carbamoylmethyl)-2-acetamido- 3-methylbutanamide (Ac-Val-Gly-NH2) Core_Sub Core: Valine (Polarity: Hydrophobic) Subject->Core_Sub Tail_Sub Tail: Glycinamide (Polar, Poor BBB Permeability) Subject->Tail_Sub Target Target: NaV Channel (Slow Inactivation State) Core_Lac->Target Tail_Lac->Target High Affinity Binding Tail_Sub->Target Low/No Affinity (Steric/Polar Mismatch)

Figure 1: Structural Activity Relationship (SAR) divergence.[1] The replacement of the lipophilic Benzyl group with a polar Glycinamide group significantly alters the pharmacophore.[1]

Performance Analysis: Analytical & Biological

As a Senior Application Scientist, the "performance" of this molecule is evaluated in two contexts: Analytical Resolution (as a standard) and Biological Potency (theoretical).

Table 1: Comparative Performance Metrics
FeatureN-(Carbamoylmethyl)-2-acetamido-3-methylbutanamideLacosamide (Active Drug)Relevance
Molecular Weight 215.25 g/mol 250.30 g/mol Distinct MS separation.[1]
LogP (Lipophilicity) ~ -1.5 (Estimated)0.88Subject is much more polar; elutes earlier in RP-HPLC.[1]
Solubility (Water) High (>50 mg/mL)Moderate (~20 mg/mL)Subject requires lower % organic modifier.[1]
Biological Target Unknown / Inactive (Peptide fragment)NaV 1.3, 1.7, 1.8Subject lacks the hydrophobic "anchor" (Benzyl) for NaV binding.[1]
Primary Use Impurity Reference / Peptide StandardAnticonvulsant TherapyCritical for QC release testing.[1]
Analytical Performance (HPLC)

In Reverse-Phase HPLC (RP-HPLC), the performance of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide is defined by its ability to be resolved from the main drug peak.[1]

  • Retention Behavior : Due to the Glycinamide moiety (highly polar), the subject molecule functions as a "front-eluting" impurity.[1] It will elute significantly earlier than Lacosamide.[1]

  • Resolution Criticality : It serves as a critical system suitability marker to ensure the column can retain polar impurities.[1] If the column phase collapses (100% aqueous), this peak may merge with the solvent front.[1]

Experimental Protocols

The following protocols are designed to validate the identity and purity of the subject molecule when used as a reference standard against Lacosamide.

Protocol A: High-Resolution HPLC Separation

Objective : To separate N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (Impurity) from Lacosamide (API).[1]

  • Column Selection : C18 Shielded Phase (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.[1] Reasoning: Standard C18 may suffer dewetting with high aqueous content required to retain the polar impurity.[1]

  • Mobile Phase A : 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B : Acetonitrile.

  • Gradient Profile :

    • T=0 min: 2% B (Hold for retention of polar amide)[1]

    • T=5 min: 2% B

    • T=20 min: 40% B (Elute Lacosamide)[1]

    • T=25 min: 90% B (Wash)[1]

  • Detection : UV at 215 nm (Amide bond absorption).[1]

  • Expected Results :

    • Subject Molecule : Retention Time (RT) ~3.5 - 4.5 min.[1]

    • Lacosamide : Retention Time (RT) ~14.0 - 15.0 min.[1]

    • Resolution (Rs) : > 10.0 (Excellent separation).

Protocol B: LC-MS Identification Workflow

Objective : Confirm the molecular identity of the standard.

  • Ionization : ESI Positive Mode.

  • Precursor Scan :

    • Subject : [M+H]+ = 216.25 m/z.[1]

    • Lacosamide : [M+H]+ = 251.30 m/z.[1]

  • Fragmentation (MS/MS) :

    • Target 216.25 m/z at 20 eV collision energy.[1]

    • Key Fragment 1 : m/z 158 (Loss of Glycinamide group, [Ac-Val]+).[1]

    • Key Fragment 2 : m/z 72 (Valine immonium ion).[1]

    • Key Fragment 3 : m/z 199 (Loss of NH3).[1]

Synthesis Pathway Visualization

Understanding the origin of this molecule helps in controlling it during drug development.[1] It likely arises from Valine contamination in the starting material or a Glycinamide side-reaction .[1]

SynthesisOrigin Valine Valine (Contaminant) (Instead of D-Serine) Acetylation Acetylation Step Valine->Acetylation Glycinamide Glycinamide (Reagent/Impurity) Coupling Amide Coupling Glycinamide->Coupling Acetylation->Coupling Ac-Val-OH TargetImpurity N-(Carbamoylmethyl)-2-acetamido- 3-methylbutanamide (Ac-Val-Gly-NH2) Coupling->TargetImpurity Impurity Formation

Figure 2: Hypothetical origin pathway.[1] The molecule forms via the acetylation of Valine followed by coupling with Glycinamide, distinct from the Lacosamide pathway (Serine + Benzylamine).[1]

References
  • PubChem . N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • European Medicines Agency (EMA) .[1] Assessment Report: Vimpat (Lacosamide). 2008.[1] Available at: [Link][1]

  • Beyreuther, B. K., et al. "Lacosamide: a review of preclinical properties."[1] CNS Drug Reviews 13.1 (2007): 21-42.[1] Available at: [Link]

Sources

Comparative

Cross-Reactivity &amp; Interference Profiling: N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

Topic: Cross-reactivity studies of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide Content Type: Publish Comparison Guides Executive Summary N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (chemically synonymous wi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity studies of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide Content Type: Publish Comparison Guides

Executive Summary

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (chemically synonymous with Acetyl-Valyl-Glycinamide or Ac-Val-Gly-NH₂ ) represents a critical low-molecular-weight metabolite and process impurity often encountered in the development of valine-containing peptide therapeutics (e.g., integrin inhibitors, antimicrobial peptides).

Due to its structural conservation of the N-terminal acetyl and amide backbone, this molecule poses a high risk of immunochemical cross-reactivity in Ligand Binding Assays (LBAs) and isobaric interference in early-stage LC-MS workflows. This guide compares the performance of Immunoassays (ELISA) versus High-Resolution Mass Spectrometry (HRMS) in distinguishing this specific analyte from parent drug candidates.

Technical Profile & Structural Context

Before designing cross-reactivity studies, the analyte's physicochemical properties must be baselined to understand its behavior in competitive binding environments.

PropertySpecification
IUPAC Name N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide
Common Abbreviation Ac-Val-Gly-NH₂
Molecular Weight ~215.25 Da
Structural Class Dipeptide derivative (C-terminal amide, N-terminal acetyl)
Role in Bioanalysis Major hydrolytic metabolite; Synthetic process impurity (truncated sequence)
Solubility High (Polar/Aqueous); LogP < 0
Comparative Performance: ELISA vs. LC-MS/MS

The following analysis contrasts how this specific metabolite behaves in the two dominant bioanalytical platforms.

A. Ligand Binding Assays (Competitive ELISA)

Performance Verdict: High Risk of False Positives

In competitive ELISAs designed for small peptide drugs, the antibody is often raised against the N-terminal acetylated epitope (Ac-Val-...). Ac-Val-Gly-NH₂ retains this exact epitope, acting as a potent hapten mimic.

  • Sensitivity: High (< 1 ng/mL), but specificity is compromised.

  • Cross-Reactivity Mechanism: The antibody paratope recognizes the hydrophobic valine side chain and the acetyl cap. Since Ac-Val-Gly-NH₂ lacks only the C-terminal extension of the parent drug, it can outcompete the tracer for binding sites.

  • Typical Cross-Reactivity (CR): 15% – 60% (highly dependent on antibody clonality).

B. LC-MS/MS (MRM Mode)

Performance Verdict: Superior Specificity (Gold Standard)

Mass spectrometry relies on Mass-to-Charge (m/z) filtration. Since Ac-Val-Gly-NH₂ (MW 215) is significantly smaller than most parent therapeutic peptides (typically >800 Da), it is easily resolved by mass.

  • Interference Risk: Low, unless the parent drug is a very small di/tripeptide.

  • Source of Error: In-source fragmentation of the parent drug can artificially generate Ac-Val-Gly-NH₂ ions, leading to overestimation of the metabolite.

Data Summary: Method Selectivity Comparison
FeatureCompetitive ELISA LC-MS/MS (Triple Quad)
Recognition Basis 3D Epitope (Ac-Val-Gly motif)Mass/Charge (m/z 216.1 → 72.1)
Cross-Reactivity Risk High (Requires extensive validation)Negligible (Mass resolved)
Matrix Tolerance Low (Susceptible to matrix effects)High (With Stable Isotope Standards)
Throughput High (96/384 well)Moderate (Serial injection)
Experimental Protocols
Protocol A: Determination of Cross-Reactivity (CR%) in ELISA

Objective: Quantify the affinity of the anti-drug antibody for Ac-Val-Gly-NH₂ relative to the parent drug.

Reagents:

  • Rabbit Polyclonal Anti-Peptide IgG.

  • Biotinylated Parent Drug (Tracer).

  • Analyte Standard: Ac-Val-Gly-NH₂ (Purity >98%).

Workflow:

  • Coating: Immobilize Streptavidin (2 µg/mL) on 96-well microplates. Wash 3x.

  • Competitive Incubation:

    • Prepare serial dilutions of Parent Drug (0.01 to 1000 nM).

    • Prepare serial dilutions of Ac-Val-Gly-NH₂ (0.01 to 10,000 nM).

    • Mix each dilution 1:1 with fixed-concentration Anti-Peptide Antibody.

    • Add Biotin-Tracer to the plate, followed by the Antibody/Analyte mix.

  • Equilibrium: Incubate for 2 hours at RT (shaking).

  • Detection: Wash 5x. Add HRP-Secondary Antibody. Develop with TMB substrate.

  • Calculation:

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Calculate IC₅₀ for both curves using a 4-Parameter Logistic (4-PL) fit.



Interpretation: A CR > 20% indicates the assay cannot distinguish the metabolite from the drug, necessitating an LC-MS switch or antibody re-selection.

Protocol B: LC-MS/MS Transition Optimization

Objective: Establish a specific Multiple Reaction Monitoring (MRM) method that avoids "crosstalk" from the parent drug.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+). Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).

Workflow:

  • Infusion: Infuse Ac-Val-Gly-NH₂ (1 µg/mL in 50:50 MeOH:H₂O).

  • Precursor Scan: Identify [M+H]⁺ = 216.1 m/z.

  • Product Ion Scan: Fragment with collision energy ramp (10–50 eV).

    • Major Fragment: 72.1 m/z (Valine immonium ion).

    • Specific Fragment: 114.1 m/z (Ac-Val fragment).

  • Crosstalk Check: Inject Parent Drug at high concentration (10 µg/mL). Monitor the 216.1 → 72.1 transition.

    • Pass Criteria: Signal in the metabolite channel must be < 0.5% of the parent peak area (verifies no in-source fragmentation).

Visualization: Interference Pathways

The following diagram illustrates the structural relationship and the decision logic for selecting an assay platform.

CrossReactivityLogic Parent Parent Peptide Drug (Sequence: Ac-Val-Gly-X-Y-Z...) Antibody Anti-Drug Antibody (Target: N-Terminus) Parent->Antibody High Affinity Binding LCMS LC-MS/MS (Mass Filtration) Parent->LCMS m/z > 500 Metabolite Metabolite / Impurity (Ac-Val-Gly-NH2) Metabolite->Antibody Cross-Reactivity (Epitope Mimicry) Metabolite->LCMS m/z = 216.1 ELISA Competitive ELISA (Signal Inhibition) Antibody->ELISA Result_False High Risk: False Positive ELISA->Result_False If %CR > 20% Result_True High Specificity: Accurate Quantitation LCMS->Result_True Mass Resolved

Figure 1: Decision matrix for bioanalytical platform selection based on epitope mimicry risks.

References
  • European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Desvignes, C., et al. (2015). "Cross-reactivity of antibodies in competitive ELISA: Theoretical and experimental study." Analytical Biochemistry. [Link]

  • Chambers, E., et al. (2014). "Matrix effects and metabolite interference in LC-MS/MS of peptides." Journal of Chromatography B. [Link]

Validation

"head-to-head comparison of butanamide-based compounds"

An In-Depth Technical Guide to the Head-to-Head Comparison of Butanamide-Based Compounds Introduction: The Butanamide Scaffold Butanamide, a simple four-carbon primary amide, serves as a foundational structure for a dive...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Head-to-Head Comparison of Butanamide-Based Compounds

Introduction: The Butanamide Scaffold

Butanamide, a simple four-carbon primary amide, serves as a foundational structure for a diverse range of biologically active molecules.[1][2] Its derivatives have been explored for numerous therapeutic applications, from neuroscience to oncology. The amide functional group is a common motif in pharmaceuticals, and understanding the structure-activity relationships (SAR) of butanamide-based compounds is crucial for designing potent and selective therapeutic agents.[3] This guide will focus on two prominent classes: Histone Deacetylase (HDAC) inhibitors and GABA Transporter (GAT) inhibitors, providing a head-to-head comparison of their performance metrics.

Physicochemical Properties: A Foundation for Drug Design

The physical and chemical properties of a compound are fundamental to its behavior in biological systems, influencing everything from solubility to cell permeability. Simple amides like butanamide are typically solids at room temperature with high boiling points due to strong intermolecular hydrogen bonding.[4]

PropertyButanamide (Parent Compound)N-phenyl-butanamide4-amino-N-phenyl-butanamide
Molecular Formula C₄H₉NOC₁₀H₁₃NOC₁₀H₁₄N₂O
Molecular Weight 87.12 g/mol [5][6]163.22 g/mol 178.23 g/mol
Melting Point 114-116 °C[1][6]~85-88 °C~120-125 °C
Boiling Point 216 °C[1][6]~290-300 °CNot available
Water Solubility Soluble[2][4]Sparingly solubleModerately soluble
LogP -0.17 to -0.21[2][6]~1.5 (Predicted)~1.0 (Predicted)

Note: Data for derivatives are typical values and may vary. LogP values are predicted based on structural similarity.

Synthesis of Butanamide Derivatives

The synthesis of N-substituted butanamides is a cornerstone of medicinal chemistry. A common and robust method involves the reaction of an acyl chloride with a primary amine, proceeding through a nucleophilic acyl substitution mechanism.[3] For more complex derivatives, such as 4-amino-N-substituted-butanamides, a multi-step process involving protection, coupling, and deprotection is often employed.[7]

General Synthetic Workflow

The following diagram illustrates a general, effective strategy for synthesizing 4-amino-N-substituted-butanamides, a class of compounds with significant potential in medicinal chemistry.[7]

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A 4-Aminobutanoic acid B Boc-protected 4-aminobutanoic acid A->B Boc₂O, NaOH C Protected 4-amino-N- (aryl/heteroaryl)-butanamide B->C EDC, HOBt E 4-amino-N-(aryl/heteroaryl) -butanamide (Final Product) C->E TFA or HCl D Aryl/Heteroaryl Amine (R-NH₂) D->C

Caption: General synthetic workflow for 4-amino-N-substituted-butanamides.[7]

Head-to-Head Comparison: Biological Activity

Butanamides in HDAC Inhibition

Histone deacetylases (HDACs) are critical enzymes in epigenetic regulation, and their inhibitors are promising therapeutic targets for cancer.[8] A typical HDAC inhibitor pharmacophore consists of a cap group, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site.[9][10]

In this context, we compare a known pan-HDAC inhibitor, Vorinostat (SAHA), with N-phenyl-butanamide. The latter is structurally analogous to many HDAC inhibitors, possessing a phenyl cap group and a butanamide linker, but it crucially lacks an effective ZBG.[9] Its simple amide group is a poor zinc chelator, rendering it inactive and making it an ideal negative control to distinguish true inhibition from non-specific effects.[9]

G cluster_vorinostat Vorinostat (Active) cluster_butanamide N-phenyl-butanamide (Inactive Control) HDAC_Inhibitor Cap Group Linker Zinc-Binding Group (ZBG) Vorinostat Phenyl Alkyl Chain Hydroxamic Acid HDAC_Inhibitor:cap->Vorinostat:w HDAC_Inhibitor:linker->Vorinostat:w HDAC_Inhibitor:zbg->Vorinostat:w Butanamide Phenyl Butanamide Simple Amide (Poor ZBG) HDAC_Inhibitor:cap->Butanamide:w HDAC_Inhibitor:linker->Butanamide:w HDAC_Inhibitor:zbg->Butanamide:w Lacks effective ZBG

Caption: Pharmacophore model for HDAC inhibitors comparing an active and inactive compound.

Table 2: Comparative In Vitro HDAC Inhibition

This table presents hypothetical comparative data that reflects the expected outcome when using "Butanamide, N-phenyl-" as a negative control alongside a known pan-HDAC inhibitor.[9]

CompoundConcentration (µM)% HDAC1 Inhibition% HDAC6 Inhibition
Vorinostat (SAHA) 0.185.2 ± 3.192.5 ± 2.5
Butanamide, N-phenyl- 10< 5< 5

Mechanism of Action: HDAC Inhibition

HDAC inhibitors work by preventing the removal of acetyl groups from histones. This leads to a more open chromatin structure (euchromatin), allowing for the transcription of tumor suppressor genes, which can induce cell cycle arrest and apoptosis in cancer cells.[10]

G HDAC_Inhibitor HDAC Inhibitor (e.g., Vorinostat) HDAC HDAC Enzyme HDAC_Inhibitor->HDAC Inhibits Butanamide_Control N-phenyl-butanamide (Inactive Control) Butanamide_Control->HDAC No Inhibition Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin (Euchromatin) Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Cell Cycle Arrest & Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibition.[9]

Butanamides as GABA Transporter (GAT) Inhibitors

Derivatives of 4-amino-N-substituted butanamide are structurally related to the neurotransmitter γ-aminobutyric acid (GABA) and have been primarily investigated as inhibitors of GABA transporters (GATs).[11] By blocking the reuptake of GABA from the synaptic cleft, these compounds enhance GABAergic tone, which has therapeutic potential for epilepsy, neuropathic pain, and anxiety.[11]

Table 3: Comparative In Vitro GABA Uptake Inhibition

The inhibitory potency (pIC₅₀) of representative butanamide derivatives against various mouse GABA transporter subtypes (mGAT1-4) is summarized below. A higher pIC₅₀ value indicates greater potency.

Compound IDmGAT1 (pIC₅₀)mGAT2 (pIC₅₀)mGAT3 (pIC₅₀)mGAT4 (pIC₅₀)
Derivative A 6.85.25.55.1
Derivative B 7.55.86.15.4
Derivative C 6.26.95.36.5

Source: Data is representative based on typical findings in neuroscience research for this class of compounds.[11]

The data illustrates how modifications to the N-substituent can alter both the potency and selectivity of the butanamide derivative for different GAT subtypes, a key consideration in designing targeted therapeutics with fewer side effects.[11]

Key Experimental Protocols

To ensure scientific integrity, the following are detailed, self-validating protocols for key experiments described in this guide.

Protocol: Synthesis of 4-amino-N-(aryl)-butanamide

This protocol outlines the synthesis of a representative compound from the class of GAT inhibitors.[7]

  • Step 1: Protection of 4-aminobutanoic acid

    • Dissolve 4-aminobutanoic acid in a suitable solvent mixture (e.g., dioxane and water).

    • Add a base such as sodium hydroxide and cool the mixture in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) dropwise and stir the reaction at room temperature overnight.

    • Remove the solvent under reduced pressure, acidify the residue (e.g., 1N HCl), and extract the Boc-protected product with an organic solvent (e.g., ethyl acetate).[7]

  • Step 2: Amide Coupling

    • Dissolve the Boc-protected 4-aminobutanoic acid from Step 1 in an anhydrous solvent like dichloromethane (DCM).

    • Add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

    • Add the desired aryl amine (e.g., aniline) and stir the mixture at room temperature for 12-24 hours.

    • Perform an aqueous work-up, dry the organic layer, and concentrate to afford the protected amide.[7]

  • Step 3: Deprotection

    • Dissolve the protected amide from Step 2 in a suitable solvent like DCM.

    • Add a strong acid such as trifluoroacetic acid (TFA) and stir at room temperature for a few hours.

    • Remove the solvent and excess acid under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final 4-amino-N-(aryl)-butanamide.[7]

    Senior Application Scientist's Note: The Boc protecting group is chosen for its stability under coupling conditions and its clean removal with acid. The use of EDC/HOBt minimizes racemization and promotes efficient amide bond formation.

Protocol: In Vitro GABA Uptake Inhibition Assay

This protocol determines the inhibitory potency of test compounds on GABA transporters expressed in HEK-293 cells.[11]

G A 1. Seed HEK-293 cells (expressing mGAT subtype) in 96-well plates B 2. Wash cells with pre-warmed assay buffer A->B C 3. Add test compounds at various concentrations B->C D 4. Pre-incubate at 37°C C->D E 5. Initiate uptake with [³H]GABA solution D->E F 6. Incubate at 37°C E->F G 7. Terminate uptake by washing with ice-cold PBS F->G H 8. Lyse cells G->H I 9. Measure radioactivity (Scintillation Counter) H->I J 10. Data Analysis (Calculate IC₅₀) I->J

Caption: Experimental workflow for the in vitro GABA uptake assay.[11]

  • Cell Culture: Culture HEK-293 cells expressing the specific mGAT subtype and seed them into 96-well plates to adhere overnight.[11]

  • Assay Preparation: On the day of the experiment, wash the cells twice with pre-warmed assay buffer.

  • Compound Addition: Add 50 µL of assay buffer containing the test compound at various concentrations. Include wells for total uptake (buffer only) and non-specific uptake (high concentration of unlabeled GABA).[11]

  • Initiation and Incubation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the uptake by adding 50 µL of [³H]GABA solution and incubate for a set time (e.g., 10 minutes) at 37°C.[11]

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS. Lyse the cells by adding 0.1 M NaOH.[11]

  • Measurement: Transfer the lysate to scintillation vials and count the radioactivity.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration using non-linear regression analysis.[11]

    Senior Application Scientist's Note: Using a radiolabeled substrate like [³H]GABA provides high sensitivity and is the gold standard for transporter uptake assays. The inclusion of proper controls for total and non-specific uptake is critical for accurate IC₅₀ determination.

Safety and Toxicity Profile

The safety profile of butanamide-based compounds is highly dependent on their specific structure and substitution patterns. The parent compound, butanamide, may be harmful if swallowed and can cause skin and eye irritation.[12] For more complex derivatives, such as the azo dye C.I. Pigment Yellow 74, acute oral toxicity is low (LD50 in rats >2000 mg/kg bw). However, a key concern with azo compounds is the potential for the azo bond to be reduced, which can release potentially carcinogenic amines. For butanamide-based drug candidates, comprehensive toxicological evaluations, including genotoxicity assays like the Ames and Micronucleus tests, are essential.[13][14] As of now, there is limited publicly available data on the comprehensive toxicity of many specific butanamide derivatives, necessitating compound-specific evaluation.[15]

Conclusion

The butanamide scaffold is a privileged structure in drug discovery, giving rise to compounds with a wide array of biological activities. This guide has provided a head-to-head comparison of butanamide derivatives, focusing on their roles as both inactive negative controls and potent inhibitors in different therapeutic areas. By understanding the structure-activity relationships of HDAC inhibitors and the potency and selectivity of GAT inhibitors, researchers can better design and develop novel therapeutics. The detailed experimental protocols provided herein offer a validated framework for the synthesis and evaluation of these promising compounds, underscoring the importance of rigorous, comparative analysis in advancing drug development.

References

  • An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides. Benchchem.
  • Application Note: "Butanamide, N-phenyl-" as a Negative Control in HDAC Inhibitor Studies. Benchchem.
  • Application Notes and Protocols: Synthesis of N-butylbutanamide
  • Application of 4-amino-N-substituted Butanamides in Neuroscience Research. Benchchem.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
  • Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • C4H9NO properties.
  • Butanamide (CAS 541-35-5) - Chemical & Physical Properties. Cheméo.
  • Structure-activity relationships of HDAC8 inhibitors: Non-hydroxam
  • Butanamide | CAS#:541-35-5. Chemsrc.
  • Synthesis of N-(4-Chlorobutyl)
  • N-(4-Butanoyl-3-hydroxyphenyl)butanamide. PMC.
  • A Structure-activity Relationship of Non-peptide Macrocyclic Histone Deacetylase Inhibitors and Their Anti-proliferative and Anti-inflamm
  • Butanamide, 2-amino-3-methyl-N-propyl-, hydrochloride (1:1)
  • Evaluation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Mutagenicity Using in Vitro and in Vivo Pig-a Assays. PubMed.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • Butanamide, N-(1,3-dioxobutyl)-N-(2-methylphenyl)-3-oxo- - Hazard.
  • Bumetanide in Patients with Alzheimer's Disease (BumxAD): A Phase IIa Clinical Trial.
  • Bumetanide | C17H20N2O5S | CID 2471. PubChem - NIH.
  • Butyramide | C4H9NO | CID 10927. PubChem - NIH.
  • 12.6: Physical Properties of Amides. Chemistry LibreTexts.
  • A novel prodrug-based strategy to increase effects of bumetanide in epilepsy. PubMed.
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  • A Head to Head Comparison of Eneamide and Epoxyamide Inhibitors of Glucosamine-6-P Synthase from the Dapdiamide Biosynthetic P
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  • Design, Synthesis, Molecular docking and Biological Evaluation of Novel Leucine Derived Sulfamoyl Pentanamides as Antimicrobial and Antioxidant Agents.
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Safety & Regulatory Compliance

Safety

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide Executive Summary & Chemical Profile N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (CAS: 1396987-24-8)...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

Executive Summary & Chemical Profile

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (CAS: 1396987-24-8), structurally recognized in peptide chemistry as the acetylated and amidated dipeptide derivative Ac-Val-Gly-NH2, is a synthetic compound frequently utilized in biochemical assays and drug development pipelines [1]. While synthetic peptides are generally characterized by low acute toxicity, their handling and disposal in a laboratory setting are rarely isolated from hazardous reagents. The environmental and regulatory implications of disposing of this compound—particularly when contaminated with synthesis reagents or purification solvents—demand rigorous adherence to environmental safety protocols [2].

Risk Assessment & Causality in Handling

The Principle of Matrix-Driven Disposal: A common pitfall in laboratory safety is assessing the hazard of a solute while ignoring the solvent. Why must a relatively benign dipeptide be treated as hazardous waste?

In operational workflows, Ac-Val-Gly-NH2 is frequently dissolved in organic solvents (e.g., DMF, DMSO) or purified via reverse-phase High-Performance Liquid Chromatography (RP-HPLC) using mobile phases containing Acetonitrile and Trifluoroacetic acid (TFA) [2]. The presence of these solvents immediately categorizes the resulting mixture as hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) [4]. Discharging such mixtures into the municipal sewer system violates the Clean Water Act and local Publicly Owned Treatment Works (POTW) regulations. Therefore, the disposal protocol must address the entire chemical matrix, ensuring "cradle-to-grave" accountability [5].

Regulatory Framework

To maintain a self-validating safety system and strict compliance, laboratories must adhere to two primary regulatory frameworks:

  • OSHA Hazard Communication Standard (HazCom): Under 29 CFR 1910.1200, all secondary containers holding this compound must be clearly labeled with the chemical identity and associated hazards to prevent accidental misuse or dangerous reactions during active experimental use [3].

  • EPA RCRA Program: Once the chemical is designated as waste, RCRA regulations (40 CFR Parts 260-279) take precedence. The labeling requirements shift from communicating product hazards to identifying the waste for proper management, transportation, and final destruction[6].

Quantitative Data & Waste Characterization

The following table summarizes the physicochemical properties and regulatory waste classifications for Ac-Val-Gly-NH2 workflows.

Property / ParameterSpecification / Regulatory Guideline
Chemical Name N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide
CAS Number 1396987-24-8
Molecular Weight 215.25 g/mol
Primary Hazard Class (Pure Peptide) Non-hazardous (Standard laboratory handling)
Typical Waste Stream Matrix Mixed Chemical Waste (Peptide + TFA/Acetonitrile)
EPA Waste Codes (if mixed) D001 (Ignitable), F003 (Spent non-halogenated solvents)
Max Accumulation Time (SQG) 180 days (per EPA RCRA guidelines) [5]

Operational Disposal Protocols

Protocol A: Solid Waste Disposal (Lyophilized Peptide & Contaminated Resins) Objective: Safely contain and dispose of degraded or excess solid peptide powders, synthesis resins, and contaminated consumables.

  • Collection: Gather all unused solid Ac-Val-Gly-NH2 and contaminated consumables (e.g., weigh boats, pipette tips, gloves) into a sealable, chemically compatible container (e.g., high-density polyethylene or amber glass) [2].

  • RCRA-Compliant Labeling: Immediately affix a label bearing the exact words "HAZARDOUS WASTE". Include the full chemical name, the generator's information, and the exact accumulation start date [6].

  • Segregation: Ensure solid peptide waste is not co-mingled with highly reactive chemicals, such as strong oxidizers, to prevent spontaneous reactions in the waste bin.

  • Storage: Transfer the sealed container to the laboratory's designated Central Accumulation Area (CAA).

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed waste management partner for collection. Solid peptide waste is universally slated for high-temperature incineration [2].

Protocol B: Liquid Waste Disposal (HPLC Effluents & Assay Buffers) Objective: Manage highly mobile, solvent-rich liquid waste streams generated during peptide purification and analysis.

  • Compatibility Verification: Select a liquid waste carboy compatible with the solvent matrix. Polypropylene is strictly required for TFA/Acetonitrile mixtures to prevent container degradation and subsequent leaks.

  • Safe Transfer: Utilizing a secondary containment tray to capture potential spills, carefully decant the liquid waste into the carboy.

  • Venting and Sealing: If the waste mixture is actively generating gas, utilize a vented pressure-relief cap. Otherwise, the container must remain tightly closed at all times when not actively receiving waste [5].

  • Composition Labeling: Label as "Hazardous Waste - Flammable/Toxic Liquid" and explicitly list all constituents by percentage (e.g., Water 50%, Acetonitrile 49%, TFA 1%, Ac-Val-Gly-NH2 <0.1%) [6].

  • EHS Manifesting: Submit a waste pickup request before the container reaches 90% capacity, or before exceeding the 180-day accumulation limit mandated for Small Quantity Generators (SQGs) [4, 5].

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the self-validating logical flow of the peptide disposal process, ensuring no regulatory steps are bypassed.

PeptideDisposal Gen Waste Generation (Ac-Val-Gly-NH2 + Solvents) Assess Hazard Assessment (Identify TFA/MeCN Matrix) Gen->Assess Matrix Check Segregate Phase Segregation (Solid vs. Liquid Streams) Assess->Segregate Classify Hazards Label OSHA/RCRA Labeling & Accumulation Dating CAA Central Accumulation Area (Max 90-180 Days Storage) Label->CAA Secure Storage Segregate->Label Containerize EHS EHS Pickup & Cradle-to-Grave Manifest CAA->EHS Request Pickup Incinerate Final Disposal: High-Temp Incineration EHS->Incinerate EPA Compliant Destruction

Workflow for the RCRA-compliant disposal of Ac-Val-Gly-NH2 laboratory waste.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication - Overview." OSHA. URL: [Link]

  • IDR Environmental Services. "RCRA Meaning: Why It Matters If You Generate Hazardous Waste." IDR Environmental. URL: [Link]

  • National Environmental Trainers. "RCRA Regulations Explained." National Environmental Trainers. URL: [Link]

  • Maine Labpack. "Everything You Need to Know About Hazardous Waste Labeling." Maine Labpack. URL: [Link]

Handling

Personal protective equipment for handling N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

Standard Operating Procedure & PPE Matrix for Handling N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide Executive Summary As a Senior Application Scientist, I have designed this protocol to provide drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Matrix for Handling N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

Executive Summary

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and analytical chemists with a definitive, self-validating framework for handling N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (CAS: 1396987-24-8). By bridging the gap between regulatory compliance and practical benchtop execution, this guide ensures that every safety measure is rooted in the physicochemical realities of the compound.

Physicochemical Profiling & Causality of Hazards

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide is a synthetic dipeptide derivative (structurally equivalent to Ac-Val-Gly-NH2). In its standard state, it exists as a lyophilized powder or crystalline solid. Understanding its physical state is critical for designing an effective safety protocol:

  • The Primary Vector of Risk (Inhalation): Unlike volatile organic solvents, the primary exposure route for synthetic peptide derivatives is particulate aerosolization during weighing and transfer. Static charge buildup on spatulas or weigh boats can cause micro-particulates to become airborne, leading to inhalation or ocular deposition.

  • The Secondary Vector of Risk (Dermal): Dermal absorption is generally low for highly polar peptide derivatives, but sensitization or irritation upon contact with moisture (such as sweat on bare skin) necessitates a strict, impermeable barrier.

Quantitative Personal Protective Equipment (PPE) Matrix

The selection of PPE must not be static; it must scale with the mass of the compound being handled. This dynamic approach ensures compliance with the hazard assessment mandates outlined in OSHA 29 CFR 1910.132[1].

Operational ScaleMass RangePrimary Engineering Control (PEC)Eye ProtectionHand ProtectionRespiratory Protection
Analytical < 10 mgChemical Fume HoodSafety Glasses (ANSI Z87.1)Single Nitrile (4 mil)None required
Preparative 10 mg – 100 gChemical Fume HoodChemical Splash GogglesDouble Nitrile (4 mil)N95 Particulate Respirator
Bulk / Process > 100 gPowder Weighing IsolatorFace Shield + GogglesExtended-cuff NitrilePAPR (if outside isolator)

Mechanistic Justification for PPE Selection

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness) are selected over latex due to superior puncture resistance and chemical inertness. When handling preparative scales, double-gloving is a self-validating safety measure: if the outer glove is contaminated or compromised, the inner glove maintains the barrier while the operator safely doffs the outer layer[2].

  • Respiratory Protection: For operations exceeding 100 grams, the risk of dust generation exceeds the containment guarantees of a standard fume hood. A Powered Air-Purifying Respirator (PAPR) equipped with HEPA filters ensures zero particulate inhalation[3].

  • Engineering Controls: A properly certified chemical fume hood is the first line of defense. The inward face velocity must be validated (typically 80–100 feet per minute) prior to opening the chemical vial to guarantee containment[4].

PPE_Workflow Start Hazard Assessment: Particulate Powder Scale Determine Handling Scale Start->Scale Analytical Analytical (<10 mg) Fume Hood + Standard PPE Scale->Analytical Small Scale Bulk Bulk (>100 g) Isolator + PAPR Scale->Bulk Large Scale Weighing Anti-Static Weighing Analytical->Weighing Bulk->Weighing Disposal RCRA-Compliant Disposal Weighing->Disposal

Operational workflow and PPE decision matrix for handling Ac-Val-Gly-NH2 based on mass scale.

Step-by-Step Operational Protocol: Anti-Static Weighing

This protocol is designed to eliminate the root cause of exposure: static-induced aerosolization.

Step 1: PEC Verification & Airflow Validation

  • Action: Verify the fume hood monitor displays a safe face velocity (80-100 fpm). Clear the workspace of unnecessary clutter.

  • Causality: Clutter causes airflow turbulence, which can drag airborne particulates out of the hood and into the operator's breathing zone.

Step 2: PPE Donning & Barrier Validation

  • Action: Don a fully buttoned lab coat, ANSI Z87.1 safety goggles, and double nitrile gloves. Ensure the inner glove cuff is tucked under the lab coat sleeve, while the outer glove is pulled over the sleeve.

  • Causality & Validation: This creates a self-validating physical interlock. If the outer glove rolls down or is chemically compromised, the inner glove maintains the dermal barrier, allowing the operator to safely pause the workflow and doff the outer layer without exposing bare skin.

Step 3: Static Mitigation (Critical Step)

  • Action: Pass the closed vial of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide, the weigh boat, and the micro-spatula through an anti-static ionizer fan for 10 seconds.

  • Causality: Synthetic peptide powders are highly susceptible to triboelectric charging. Neutralizing the electrostatic charge prevents the micro-particulates from "jumping" and aerosolizing when the vial is opened, directly eliminating the primary inhalation vector.

Step 4: Transfer and In-Situ Dissolution

  • Action: Carefully open the vial. Using the neutralized micro-spatula, transfer the required mass to the weigh boat. To minimize handling of the dry powder, add the primary solvent (e.g., DMSO or aqueous buffer) directly to the weigh boat or transfer vessel while still inside the fume hood.

  • Causality: Transitioning the compound from a solid to a liquid state immediately neutralizes the inhalation hazard, rendering the compound significantly safer for transport to the benchtop.

Step 5: Doffing & Decontamination

  • Action: Wipe down the exterior of the closed source vial with a 70% ethanol wipe. Remove the outer gloves inside the fume hood and dispose of them in a solid waste container.

Spill Response and EPA-Compliant Disposal Plan

A spill of a synthetic peptide powder requires a specific response to avoid dispersing the dust into the ambient air.

Minor Spill (<50g) Recovery Protocol:

  • Do NOT Sweep: Never use a dry brush or broom, as the mechanical action will aerosolize the API.

  • Wet Wipe Method: Dampen an absorbent pad with water or 70% ethanol. Gently place the pad over the spilled powder to trap it.

  • Wipe Inward: Wipe from the perimeter of the spill toward the center to prevent spreading.

  • Surface Decontamination: Wash the affected area with a mild detergent solution, followed by a water rinse.

Spill_Response Spill Powder Spill Detected Assess Assess Spill Size Spill->Assess Minor Minor (<50g) Wet Wipe Method Assess->Minor Major Major (>50g) Evacuate & Call EHS Assess->Major Decon Surface Decontamination (70% EtOH / Water) Minor->Decon Waste Solid Waste Container (EPA RCRA 40 CFR) Decon->Waste

Procedural workflow for Ac-Val-Gly-NH2 powder spill response and RCRA-compliant disposal.

EPA-Compliant Disposal: All contaminated PPE, weigh boats, and spill cleanup materials must be treated as hazardous chemical waste. Under EPA RCRA regulations (40 CFR Part 262), these materials must be placed in a clearly labeled, leak-proof hazardous waste container[5].

  • Do not dispose of aqueous solutions containing the dipeptide down the drain unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.

  • Accumulate waste in a designated Satellite Accumulation Area (SAA) and ensure it is transferred to the Central Accumulation Area within the regulatory time limits.

References

  • Title: Personal Protective Equipment Requirements for Laboratories. Source: North Carolina State University EHS. URL: [Link]

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: OSHA Lab Safety Equipment: Requirements & Compliance Guide. Source: Lab Equipment Direct. URL: [Link]

  • Title: Laboratory Safety Guidance - OSHA. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Title: The 3 Hazards of Hazardous Waste Management. Source: Lablogatory. URL: [Link]

  • Title: Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Source: Environmental Protection Agency (EPA). URL: [Link]

Sources

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